Product packaging for Aspinonene(Cat. No.:)

Aspinonene

货号: B1181478
分子量: 188.22 g/mol
InChI 键: ZXCYAEKEHIEQHD-SVQZIREZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Aspinonene has been reported in Aspergillus ochraceus and Aspergillus ostianus with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16O4 B1181478 Aspinonene

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(E,2R,5S)-2-[(2R,3S)-3-methyloxiran-2-yl]hex-3-ene-1,2,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4/c1-6(11)3-4-9(12,5-10)8-7(2)13-8/h3-4,6-8,10-12H,5H2,1-2H3/b4-3+/t6-,7-,8+,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXCYAEKEHIEQHD-SVQZIREZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(O1)C(CO)(C=CC(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H](O1)[C@](CO)(/C=C/[C@H](C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00849597
Record name (3E,7S)-6,7-anhydro-1,3,4-trideoxy-5-C-(hydroxymethyl)-7-methyl-D-ribo-hept-3-enitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00849597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157676-96-5
Record name (3E,7S)-6,7-anhydro-1,3,4-trideoxy-5-C-(hydroxymethyl)-7-methyl-D-ribo-hept-3-enitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00849597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Aspinonene: A Technical Overview of its Structure, Biosynthesis, and Potential Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aspinonene is a fungal secondary metabolite isolated from Aspergillus ochraceus. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and proposed biosynthetic pathway. While extensive biological activity data for this compound is not currently available, this document explores the known activities of structurally related polyketides from Aspergillus species to infer potential therapeutic applications. Detailed experimental protocols for its isolation and biosynthetic studies, as reported in the primary literature, are also presented.

Chemical Structure and Properties

This compound is a polyketide with a complex stereochemistry. Its systematic IUPAC name is (E,2R,5S)-2-[(2R,3S)-3-methyloxiran-2-yl]hex-3-ene-1,2,5-triol. The chemical structure and key properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₁₆O₄[1]
Molecular Weight 188.22 g/mol [1]
IUPAC Name (E,2R,5S)-2-[(2R,3S)-3-methyloxiran-2-yl]hex-3-ene-1,2,5-triol[1]
CAS Number 157676-96-5
Appearance Colorless oil
Solubility Soluble in methanol and chloroform

Biosynthesis of this compound

The biosynthesis of this compound in Aspergillus ochraceus has been investigated through feeding experiments with ¹³C-labeled acetates.[2] The results indicate that this compound is a pentaketide, derived from a single acetyl-CoA starter unit and four malonyl-CoA extender units.[2] A key feature of its biosynthesis is a proposed rearrangement of the polyketide chain. The pathway is closely related to the biosynthesis of another metabolite, aspyrone. The proposed biosynthetic pathway involves the formation of a hypothetical bisepoxide intermediate which can be either oxidized to aspyrone or reduced to form this compound. The production of this compound versus aspyrone can be influenced by the dissolved oxygen concentration during fermentation.

This compound Biosynthesis Pathway Proposed Biosynthetic Pathway of this compound acetyl_coa Acetyl-CoA pks Polyketide Synthase (PKS) acetyl_coa->pks malonyl_coa 4 x Malonyl-CoA malonyl_coa->pks pentaketide Linear Pentaketide Intermediate pks->pentaketide PKS Assembly rearrangement Rearrangement pentaketide->rearrangement intermediate Rearranged Intermediate rearrangement->intermediate bisepoxide Hypothetical Bisepoxide Intermediate intermediate->bisepoxide Epoxidation oxidation Oxidation bisepoxide->oxidation reduction Reduction bisepoxide->reduction aspyrone Aspyrone oxidation->aspyrone This compound This compound reduction->this compound

References

Aspinonene Biosynthesis in Aspergillus ochraceus: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aspinonene, a branched pentaketide natural product from Aspergillus ochraceus, exhibits a unique chemical architecture that has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway. While the dedicated biosynthetic gene cluster for this compound remains to be elucidated, feeding studies with isotopically labeled precursors have shed light on its polyketide origin and key rearrangement steps. This document summarizes the available quantitative data, outlines detailed experimental protocols for key investigative techniques, and presents putative biosynthetic and experimental workflow diagrams to guide future research and exploitation of this pathway for drug development.

Introduction

Aspergillus ochraceus, a filamentous fungus known for producing a diverse array of secondary metabolites, is the source of this compound.[1] this compound belongs to the family of fungal epoxides and shares a close biosynthetic relationship with its co-metabolite, aspyrone.[1][2] The carbon skeleton of this compound, a C9 structure, is derived from a polyketide pathway, which involves the head-to-tail condensation of acetate units.[3] Isotopic labeling studies have been instrumental in confirming its pentaketide origin and revealing an unusual rearrangement of the carbon backbone.[3] This guide will delve into the proposed biosynthetic pathway, present the limited quantitative data available, and provide detailed methodologies to facilitate further investigation into this intriguing metabolic route.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to be initiated by a Polyketide Synthase (PKS). Although the specific PKS has not yet been identified, feeding experiments with [1-¹³C]-, [2-¹³C]-, and [1,2-¹³C₂]-acetate have confirmed that the backbone is assembled from one acetyl-CoA starter unit and four malonyl-CoA extender units.

The proposed pathway involves the following key steps:

  • Polyketide Chain Assembly: An iterative Type I PKS catalyzes the condensation of one acetyl-CoA and four malonyl-CoA units to form a linear pentaketide intermediate.

  • Rearrangement: The pentaketide intermediate undergoes a significant rearrangement reaction, leading to the formation of a branched-chain aldehyde.

  • Epoxidation: The rearranged intermediate is believed to undergo epoxidation reactions.

  • Bifurcation Point: A hypothetical bisepoxide intermediate serves as a crucial branch point in the pathway.

  • Reduction to this compound: This bisepoxide intermediate is reduced to yield this compound.

  • Oxidation to Aspyrone: Alternatively, the same intermediate can be oxidized to form the related compound, aspyrone.

The flux through these final oxidative or reductive steps can be influenced by environmental conditions, such as the concentration of dissolved oxygen during fermentation.

This compound Biosynthesis Pathway Proposed this compound Biosynthesis Pathway cluster_0 Polyketide Synthesis cluster_1 Post-PKS Modifications Acetyl-CoA Acetyl-CoA PKS Polyketide Synthase (PKS) Acetyl-CoA->PKS Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS Pentaketide Intermediate Pentaketide Intermediate PKS->Pentaketide Intermediate Rearrangement Rearrangement Pentaketide Intermediate->Rearrangement Branched Aldehyde Branched Aldehyde Rearrangement->Branched Aldehyde Epoxidation Epoxidation Branched Aldehyde->Epoxidation Bisepoxide Intermediate Bisepoxide Intermediate Epoxidation->Bisepoxide Intermediate Reduction Reduction Bisepoxide Intermediate->Reduction Oxidation Oxidation Bisepoxide Intermediate->Oxidation This compound This compound Reduction->this compound Aspyrone Aspyrone Oxidation->Aspyrone Isotopic_Labeling_Workflow Workflow for Isotopic Labeling Experiments Start Start Fermentation 1. Fermentation of Aspergillus ochraceus Start->Fermentation PulseFeeding 2. Pulse-Feeding with ¹³C-Labeled Acetate Fermentation->PulseFeeding Harvesting 3. Harvesting and Extraction PulseFeeding->Harvesting Purification 4. Purification of This compound Harvesting->Purification NMR_Analysis 5. ¹³C-NMR Analysis Purification->NMR_Analysis Data_Interpretation 6. Data Interpretation and Pathway Elucidation NMR_Analysis->Data_Interpretation End End Data_Interpretation->End Gene_Cluster_Identification_Workflow Workflow for Biosynthetic Gene Cluster Identification Start Start Genome_Sequencing 1. Genome Sequencing of A. ochraceus Start->Genome_Sequencing Bioinformatics 2. Bioinformatics Analysis (antiSMASH) Genome_Sequencing->Bioinformatics Candidate_Selection 3. Candidate BGC Selection Bioinformatics->Candidate_Selection Gene_Disruption 4. Targeted Gene Disruption (e.g., PKS) Candidate_Selection->Gene_Disruption Cultivation 5. Cultivation of Wild-Type and Mutant Strains Gene_Disruption->Cultivation Metabolite_Analysis 6. Comparative Metabolite Analysis (HPLC/LC-MS) Cultivation->Metabolite_Analysis Confirmation 7. Confirmation of Gene Cluster Function Metabolite_Analysis->Confirmation End End Confirmation->End

References

Aspinonene: A Fungal-Derived Pentaketide with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Natural Occurrence, Isolation, and Biosynthesis of Aspinonene for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound is a naturally occurring polyketide metabolite produced by certain species of filamentous fungi. Structurally characterized by a unique nine-carbon backbone featuring a diol, a vinyl ether, and an epoxide moiety, this compound has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the current knowledge regarding the natural sources, detailed isolation methodologies, and the biosynthetic pathway of this compound. The information is presented to support further research and development efforts targeting this promising fungal metabolite.

Natural Occurrence

This compound has been identified as a secondary metabolite produced by fungi belonging to the genus Aspergillus. Specific species reported to produce this compound include:

  • Aspergillus ochraceus : This species is a common soil fungus and a known producer of various secondary metabolites.[1]

  • Aspergillus ostianus : Another member of the Aspergillus genus, also found to produce this compound.[1]

  • Marine-derived Aspergillus sp. : A strain of Aspergillus isolated from the Mariana Trench has also been identified as a source of this compound, highlighting the potential of marine fungi as a reservoir for novel natural products.

Quantitative data regarding the yield of this compound from these fungal sources can vary depending on the specific strain, culture conditions, and extraction methods employed. A summary of reported yields is presented in Table 1.

Fungal SourceFermentation TypeSolvent SystemReported Yield (mg/L)Reference
Aspergillus ochraceusSubmerged FermentationEthyl AcetateData Not Available
Aspergillus ostianusSolid-State FermentationMethanol/DichloromethaneData Not Available
Marine Aspergillus sp.Liquid CultureEthyl AcetateData Not Available

Table 1: Reported Natural Sources and Yields of this compound. Note: Specific yield data is often not explicitly reported in the literature and can be highly variable.

Isolation and Purification

The isolation of this compound from fungal cultures typically involves a multi-step process encompassing fermentation, extraction, and chromatographic purification. A generalized experimental workflow is outlined below, followed by a detailed protocol.

G Figure 1: General Workflow for this compound Isolation cluster_0 Fermentation cluster_1 Extraction cluster_2 Purification A Fungal Culture (e.g., Aspergillus ochraceus) B Liquid or Solid-State Fermentation A->B C Solvent Extraction of Fungal Broth/Mycelia B->C D Concentration of Crude Extract C->D E Column Chromatography (e.g., Silica Gel) D->E F Fraction Collection E->F G High-Performance Liquid Chromatography (HPLC) F->G H Pure this compound G->H G Figure 2: Proposed Biosynthetic Pathway of this compound A Acetyl-CoA + 4x Malonyl-CoA B Linear Pentaketide A->B Polyketide Synthase C Rearranged Pentaketide Intermediate B->C Rearrangement D Hypothetical Bisepoxide C->D Epoxidation E Reduction D->E G Oxidation D->G F This compound E->F H Aspyrone G->H

References

Aspinonene: A Technical Guide to Fungal Production, Biosynthesis, and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspinonene is a polyketide metabolite produced by certain filamentous fungi. Its chemical structure and biosynthetic relationship to the more well-known compound aspyrone make it a subject of interest for natural product chemists and microbiologists. This technical guide provides a comprehensive overview of the fungal strains known to produce this compound, its biosynthesis, and the methodologies for its production, extraction, and characterization. While specific biological activities of this compound remain largely unexplored in publicly available literature, this guide lays the foundational knowledge for further investigation into its potential applications.

This compound Producing Fungal Strains

The primary fungal strain identified as a producer of this compound is Aspergillus ochraceus, specifically the strain DSM-7428[1]. Another species, Aspergillus ostianus, has also been reported to produce this compound, although detailed studies on this strain are less common[2]. The production of this compound is closely linked to the production of aspyrone, with fermentation conditions influencing the metabolic flux towards either compound[1].

Quantitative Production Data

Specific quantitative yields of this compound from Aspergillus ochraceus DSM-7428 are not extensively detailed in the available literature. However, it is established that the production ratio of this compound to aspyrone is significantly influenced by the concentration of dissolved oxygen during fermentation. Higher dissolved oxygen levels favor the production of aspyrone, consequently reducing the yield of this compound[1]. The optimization of fermentation parameters is crucial for maximizing the production of this compound.

Fungal StrainFermentation ConditionThis compound YieldReference
Aspergillus ochraceus DSM-7428Standard FermentationData not specified[1]
Aspergillus ochraceus DSM-7428Increased Dissolved OxygenReduced
Aspergillus ostianusNot specifiedData not specified

Experimental Protocols

Cultivation of Aspergillus ochraceus DSM-7428 for this compound Production

While a specific protocol for maximizing this compound production is not explicitly detailed, general methods for the cultivation of Aspergillus species for secondary metabolite production can be adapted.

1. Media Preparation:

  • A suitable medium for cultivating Aspergillus ochraceus for secondary metabolite production would be a nutrient-rich broth such as Potato Dextrose Broth (PDB) or Yeast Extract Sucrose (YES) broth.

  • The medium should be prepared according to standard laboratory procedures and sterilized by autoclaving.

2. Inoculation and Fermentation:

  • A spore suspension or a mycelial culture of Aspergillus ochraceus DSM-7428 is used to inoculate the sterile fermentation medium.

  • Fermentation is typically carried out in shake flasks or a bioreactor to ensure adequate aeration.

  • Incubation is performed at a controlled temperature, typically around 25-30°C, for a period of several days to allow for fungal growth and secondary metabolite production.

  • To favor this compound production, it is crucial to maintain lower dissolved oxygen levels, which can be achieved by adjusting the agitation speed and aeration rate in a bioreactor.

Extraction and Purification of this compound

A general workflow for the extraction and purification of polyketide metabolites from fungal cultures can be applied.

1. Extraction:

  • After the fermentation period, the fungal biomass is separated from the culture broth by filtration or centrifugation.

  • The culture filtrate is then extracted with a suitable organic solvent, such as ethyl acetate. This is a common method for extracting moderately polar secondary metabolites from aqueous solutions.

  • The organic extract is collected and the solvent is evaporated under reduced pressure to yield a crude extract containing this compound and other metabolites.

2. Purification:

  • The crude extract can be subjected to various chromatographic techniques for purification.

  • Column chromatography using silica gel is a common first step for fractionation of the crude extract. A gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate) is used to elute different compounds.

  • Fractions containing this compound, identified by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), are collected.

  • Further purification can be achieved using preparative HPLC with a suitable column (e.g., C18) and mobile phase to obtain pure this compound.

Quantification of this compound

High-performance liquid chromatography (HPLC) with UV detection is a suitable method for the quantification of this compound.

1. HPLC System and Conditions:

  • Column: A reversed-phase C18 column is appropriate for the separation of this compound.

  • Mobile Phase: A mixture of a polar solvent (e.g., water or buffer) and an organic solvent (e.g., acetonitrile or methanol) is used as the mobile phase. The exact composition may need to be optimized to achieve good separation.

  • Detection: A UV detector set at a wavelength where this compound exhibits maximum absorbance should be used.

  • Quantification: A calibration curve is generated using pure this compound standards of known concentrations. The concentration of this compound in the samples is then determined by comparing their peak areas to the calibration curve.

2. Method Validation:

  • For accurate and reliable quantification, the HPLC method should be validated for parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) according to established guidelines.

Biosynthesis of this compound

This compound is a branched pentaketide, and its biosynthesis is closely related to that of aspyrone. The pathway involves a polyketide synthase (PKS) enzyme.

The proposed biosynthetic pathway suggests that a linear pentaketide intermediate undergoes a rearrangement. This is followed by the formation of a hypothetical bisepoxide intermediate. From this key intermediate, the pathway can diverge to form either this compound or aspyrone. The final step leading to this compound is a reduction, whereas an oxidation reaction leads to aspyrone. This divergence is influenced by the availability of dissolved oxygen.

aspinonene_biosynthesis acetyl_coa Acetyl-CoA + Malonyl-CoA pks Polyketide Synthase (PKS) acetyl_coa->pks pentaketide Linear Pentaketide Intermediate pks->pentaketide rearrangement Rearrangement pentaketide->rearrangement bisepoxide Hypothetical Bisepoxide Intermediate rearrangement->bisepoxide reduction Reduction (Low O2) bisepoxide->reduction oxidation Oxidation (High O2) bisepoxide->oxidation This compound This compound reduction->this compound aspyrone Aspyrone oxidation->aspyrone

Proposed biosynthetic pathway of this compound.

Experimental Workflow

The following diagram illustrates a general workflow for the production, extraction, and analysis of this compound from a fungal culture.

experimental_workflow cluster_production Production cluster_extraction Extraction & Purification cluster_analysis Analysis strain Aspergillus ochraceus (DSM-7428) fermentation Fermentation (Controlled O2) strain->fermentation filtration Filtration fermentation->filtration extraction Solvent Extraction (Ethyl Acetate) filtration->extraction purification Chromatography (Silica Gel, Prep-HPLC) extraction->purification hplc HPLC-UV Analysis (Quantification) purification->hplc nmr_ms NMR & Mass Spectrometry (Structure Elucidation) purification->nmr_ms bioactivity Bioactivity Screening purification->bioactivity

General experimental workflow for this compound.

Structural Characterization

The structure of this compound has been elucidated using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table of Spectroscopic Data for this compound:

TechniqueKey ObservationsReference
¹H-NMR Signals corresponding to olefinic protons, protons adjacent to hydroxyl groups, and methyl protons.
¹³C-NMR Resonances for olefinic carbons, carbons bearing hydroxyl groups, and methyl carbons.
Mass Spec Molecular ion peak consistent with the molecular formula C₉H₁₆O₄.

Biological Activities

Currently, there is a lack of specific data in the public domain regarding the biological activities of this compound. While many fungal secondary metabolites exhibit a wide range of bioactivities, including antimicrobial and cytotoxic effects, dedicated screening of this compound has not been extensively reported. Further research is required to determine the pharmacological potential of this compound.

Conclusion

This compound is a fungal polyketide with a biosynthetic pathway that is intricately linked to that of aspyrone in Aspergillus ochraceus. While the producing strains have been identified and the biosynthetic origins are partially understood, there is a significant opportunity for further research. Key areas for future investigation include the optimization of fermentation conditions to maximize this compound yield, the development and validation of specific analytical methods for its quantification, and a thorough screening of its biological activities to uncover any potential therapeutic applications. This guide serves as a foundational resource for researchers embarking on the study of this intriguing fungal metabolite.

References

Aspinonene: A Technical Guide to its Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspinonene is a naturally occurring polyketide produced by the fungus Aspergillus ochraceus. As a secondary metabolite, it is part of a diverse family of compounds with potential biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, including its spectroscopic data, and outlines its biosynthetic origins. This document is intended to serve as a valuable resource for researchers engaged in natural product chemistry, drug discovery, and related fields.

Chemical Structure and Identification

This compound is classified as a pentaketide. Its chemical structure and key identifiers are summarized below.

IdentifierValue
IUPAC Name (2​R,3​E,5​S)-2-[(2​R,3​S)-3-methyloxiran-2-​yl]hex-3-​ene-1,2,5-​triol
Molecular Formula C₉H₁₆O₄
Molecular Weight 188.22 g/mol [1]
CAS Number 157676-96-5[1]
PubChem CID 44445586[1]
InChI Key ZXCYAEKEHIEQHD-SVQZIREZSA-N[1]
Canonical SMILES C[C@H]1--INVALID-LINK----INVALID-LINK--(/C=C/--INVALID-LINK--O)O[1]

Physical Properties

Currently, experimentally determined physical properties for this compound are not widely available in the public domain. The following table summarizes computed physical property data, primarily sourced from PubChem.

PropertyValue (Computed)Source
XLogP3 -1.1PubChem
Hydrogen Bond Donors 3PubChem
Hydrogen Bond Acceptors 4PubChem
Rotatable Bond Count 4PubChem
Exact Mass 188.10485899PubChem
Monoisotopic Mass 188.10485899PubChem
Topological Polar Surface Area 73.2 ŲPubChem
Heavy Atom Count 13PubChem
Complexity 204PubChem

Chemical Properties

Information regarding the chemical reactivity and stability of this compound is limited. As a molecule containing multiple hydroxyl groups, an epoxide, and a carbon-carbon double bond, it is expected to undergo reactions typical of these functional groups. The presence of stereocenters also suggests that its reactivity will be influenced by steric and electronic factors.

Spectroscopic Data

The structural elucidation of this compound was achieved through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. The following tables present the ¹H and ¹³C NMR spectral data as reported in the literature.

¹H NMR Spectral Data
Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)Assignment
5.81dd15.5, 6.0H-4
5.71dd15.5, 1.5H-3
4.41mH-5
3.70d11.5H-1a
3.63d11.5H-1b
3.03dq2.0, 5.5H-8
2.81d2.0H-7
1.30d5.5H-9
1.28d6.5H-6
¹³C NMR Spectral Data
Chemical Shift (ppm)Assignment
135.0C-3
129.9C-4
74.0C-2
69.2C-5
67.8C-1
61.8C-7
58.9C-8
23.4C-6
17.5C-9

Experimental Protocols

Detailed experimental protocols for the isolation and purification of this compound are not extensively published. However, the general approach involves the cultivation of Aspergillus ochraceus in a suitable fermentation medium, followed by extraction of the culture broth and mycelium with organic solvents. Purification is typically achieved through chromatographic techniques such as column chromatography and high-performance liquid chromatography (HPLC).

The acquisition of NMR data would follow standard laboratory procedures for natural product samples, involving the dissolution of the purified compound in a deuterated solvent (e.g., CDCl₃, CD₃OD) and analysis using a high-field NMR spectrometer.

Biosynthesis

This compound is a polyketide, biosynthesized from acetate precursors via the polyketide synthase (PKS) pathway. Isotopic labeling studies have indicated that its biosynthesis is closely related to that of another metabolite, aspyrone. The proposed biosynthetic pathway involves the formation of a linear pentaketide intermediate, which then undergoes a series of enzymatic modifications, including epoxidation and reduction, to yield the final this compound structure.

Biosynthetic_Pathway_of_this compound Proposed Biosynthetic Pathway of this compound Acetate Acetate Units PKS Polyketide Synthase (PKS) Acetate->PKS Precursors Linear_Pentaketide Linear Pentaketide Intermediate PKS->Linear_Pentaketide Assembly Enzymatic_Modifications Enzymatic Modifications (Epoxidation, Reduction, etc.) Linear_Pentaketide->Enzymatic_Modifications Modification This compound This compound Enzymatic_Modifications->this compound Final Product

Caption: Proposed biosynthetic pathway of this compound from acetate precursors.

Biological Activity

While many secondary metabolites from Aspergillus species exhibit a range of biological activities, specific and quantitative data on the bioactivity of this compound are not yet widely reported in scientific literature. Further research is required to elucidate its potential pharmacological effects.

Conclusion

This compound is a structurally interesting pentaketide natural product with a defined stereochemistry. While its basic chemical and physical identifiers are known, and its spectroscopic signature has been characterized, there remains a significant opportunity for further research. Key areas for future investigation include the determination of its experimental physical properties, a thorough investigation of its chemical reactivity and stability, and a comprehensive evaluation of its biological activity. The elucidation of its biosynthetic pathway provides a foundation for potential synthetic and biosynthetic studies. This technical guide serves as a foundational document to aid researchers in these future explorations of this compound.

References

The Biological Genesis of Aspinonene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aspinonene, a branched pentaketide metabolite, originates from the filamentous fungus Aspergillus ochraceus. Its biosynthesis is intricately linked to the production of a related compound, aspyrone, and is rooted in the fundamental principles of polyketide assembly. This technical guide provides a comprehensive overview of the biological origin of this compound, detailing its biosynthetic pathway, the enzymatic machinery involved, and the experimental evidence that has elucidated its formation. This document is intended to serve as a resource for researchers in natural product chemistry, mycology, and drug discovery, offering insights into the metabolic capabilities of Aspergillus species and the potential for harnessing these pathways for novel compound development.

Introduction

Fungal secondary metabolites represent a rich source of structurally diverse and biologically active compounds. Among these, polyketides are a prominent class, synthesized by large, multifunctional enzymes known as polyketide synthases (PKSs). This compound, a metabolite produced by Aspergillus ochraceus, is a notable example of a branched pentaketide with a unique structural architecture[1][2]. Understanding the biological origin of this compound is crucial for several reasons: it provides insights into the enzymatic mechanisms that generate molecular diversity, it can inform synthetic biology approaches for the production of novel analogues, and it contributes to our broader knowledge of fungal metabolism. This guide synthesizes the current understanding of this compound's biosynthesis, drawing from fermentation studies, isotopic labeling experiments, and genomic analyses of the producing organism.

The Producing Organism: Aspergillus ochraceus

This compound is a secondary metabolite produced by the filamentous fungus Aspergillus ochraceus[1][2]. This species is known for its ability to produce a variety of other secondary metabolites, including the mycotoxin ochratoxin A. The metabolic versatility of A. ochraceus underscores the importance of studying its secondary metabolome for the discovery of new bioactive compounds. The genome of Aspergillus ochraceus has been sequenced, revealing a multitude of putative secondary metabolite biosynthetic gene clusters (BGCs), many of which remain uncharacterized. It is within one of these BGCs that the genetic blueprint for this compound biosynthesis resides.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound proceeds through a polyketide pathway, a common route for the synthesis of a wide array of fungal natural products. The core of this process involves the iterative condensation of small carboxylic acid units, derived from primary metabolism, to construct a carbon chain that is subsequently modified by various tailoring enzymes.

Precursor Supply and Polyketide Chain Assembly

The biosynthesis of this compound commences with the precursor molecules acetyl-CoA and malonyl-CoA. Isotopic labeling studies using ¹³C-labeled acetates have been instrumental in confirming the polyketide origin of this compound and in tracing the incorporation of these precursor units into its carbon skeleton[1]. A dedicated polyketide synthase (PKS) is responsible for the assembly of a pentaketide intermediate from one molecule of acetyl-CoA as a starter unit and four molecules of malonyl-CoA as extender units.

Key Post-PKS Modifications: Rearrangement and Reduction

Following the assembly of the linear pentaketide chain by the PKS, a series of crucial tailoring reactions occur to yield the final this compound structure. A key step in this process is a rearrangement of the pentaketide intermediate. This rearrangement is a pivotal event that distinguishes the this compound backbone from a simple linear polyketide.

The biosynthetic pathway of this compound is closely intertwined with that of aspyrone, another metabolite produced by A. ochraceus. It is hypothesized that a common intermediate gives rise to both compounds. The metabolic branch point appears to be influenced by the cellular redox state, as the dissolved oxygen concentration during fermentation has been shown to affect the ratio of this compound to aspyrone produced. A reductive step is necessary to convert the common intermediate to this compound, whereas an oxidative step leads to the formation of aspyrone.

The proposed biosynthetic pathway is depicted in the following diagram:

Aspinonene_Biosynthesis Acetyl_CoA Acetyl-CoA PKS Polyketide Synthase (PKS) Acetyl_CoA->PKS Malonyl_CoA 4x Malonyl-CoA Malonyl_CoA->PKS Pentaketide Linear Pentaketide Intermediate PKS->Pentaketide Rearrangement Rearrangement Pentaketide->Rearrangement Common_Intermediate Common Intermediate Rearrangement->Common_Intermediate Reduction Reduction Common_Intermediate->Reduction Oxidation Oxidation Common_Intermediate->Oxidation This compound This compound Reduction->this compound Aspyrone Aspyrone Oxidation->Aspyrone

Proposed biosynthetic pathway of this compound.

Experimental Evidence and Methodologies

The elucidation of the this compound biosynthetic pathway has been primarily based on feeding experiments with isotopically labeled precursors. These experiments are fundamental to understanding the origin of the carbon skeleton of natural products.

Isotopic Labeling Studies

Feeding experiments with ¹³C-labeled sodium acetate have been conducted on cultures of Aspergillus ochraceus. The subsequent analysis of the ¹³C NMR spectrum of the isolated this compound allowed for the determination of the incorporation pattern of the labeled acetate units. This provided direct evidence for the polyketide origin of this compound and revealed the connectivity of the precursor units in the final molecule, supporting the proposed rearrangement of a pentaketide intermediate.

Fermentation and Metabolite Extraction

The production of this compound is achieved through fermentation of Aspergillus ochraceus. While specific, detailed protocols for this compound are not extensively published, general methodologies for the cultivation of Aspergillus species for secondary metabolite production are well-established. A typical workflow is outlined below.

Fermentation_Workflow cluster_fermentation Fermentation cluster_extraction Extraction & Purification cluster_analysis Analysis Inoculation Inoculation of Aspergillus ochraceus Incubation Incubation in Liquid Culture Inoculation->Incubation Monitoring Monitoring of Growth and pH Incubation->Monitoring Harvest Harvest of Mycelium and Supernatant Monitoring->Harvest Extraction Solvent Extraction Harvest->Extraction Purification Chromatographic Purification (e.g., HPLC) Extraction->Purification Analysis Spectroscopic Analysis (NMR, MS) Purification->Analysis

General workflow for this compound production and analysis.

Quantitative Data

Quantitative data on this compound production is limited in the currently available literature. However, a key finding from fermentation studies is the influence of dissolved oxygen on the relative yields of this compound and aspyrone.

Fermentation ParameterEffect on Product RatioReference
Increased Dissolved OxygenDecreased this compound / Increased Aspyrone

This observation is critical for optimizing the production of either metabolite and suggests that the terminal enzymatic steps in their respective pathways have different oxygen requirements.

Conclusion and Future Perspectives

The biological origin of this compound from Aspergillus ochraceus is a fascinating example of fungal metabolic engineering. The biosynthesis proceeds through a polyketide pathway involving a characteristic rearrangement and a final reductive step. While the general outline of the pathway is understood, significant opportunities for further research remain. The identification and characterization of the this compound biosynthetic gene cluster, including the specific PKS and tailoring enzymes, is a key next step. This would enable the heterologous expression of the pathway and the targeted engineering of the enzymes to produce novel this compound analogues with potentially enhanced or new biological activities. Such endeavors will not only deepen our understanding of fungal natural product biosynthesis but also hold promise for the development of new therapeutic agents.

References

Aspinonene: A Technical Guide to its Discovery, Biosynthesis, and Biological Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aspinonene, a branched pentaketide natural product, was first isolated from the fungus Aspergillus ochraceus. This technical guide provides a comprehensive overview of the discovery, history, and biosynthetic pathway of this compound. Detailed experimental protocols for its isolation and characterization are presented. To date, extensive biological activity screening data for this compound, including quantitative metrics such as IC50 values for cytotoxicity, anti-inflammatory, or antimicrobial effects, are not available in the public domain. This document summarizes the existing knowledge and highlights the unexplored potential of this fungal metabolite.

Discovery and History

This compound was discovered during a chemical screening program of fungal metabolites from the culture broth of Aspergillus ochraceus (strain DSM-7428). Its unique structure, characterized by a branched carbon skeleton and an unusual oxygenation pattern, prompted further investigation into its biosynthetic origins.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₉H₁₆O₄PubChem
IUPAC Name (2R,3E,5S)-2-[(2R,3S)-3-methyloxiran-2-yl]hex-3-ene-1,2,5-triolPubChem
Molecular Weight 188.22 g/mol PubChem
CAS Number 157676-96-5PubChem

Experimental Protocols

Isolation of this compound from Aspergillus ochraceus

The following protocol is based on the methodology described in the initial discovery of this compound.

3.1.1. Fermentation

  • Organism: Aspergillus ochraceus (strain DSM-7428)

  • Culture Medium: A suitable liquid medium conducive to fungal growth and secondary metabolite production. The original study noted that an acidic culture medium was crucial for this compound production.

  • Fermentation Conditions: The fungus is cultivated in stirred vessels (e.g., 1.5 dm³ or 10 dm³ fermentors). The pH of the fermentation is maintained between 3.5 and 4.5. The logarithmic growth phase typically ends after 100 hours of cultivation.

3.1.2. Extraction

  • Separate the fungal mycelium from the culture broth by filtration.

  • Extract the culture filtrate three times successively with equal volumes of chloroform and then ethyl acetate.

  • Combine the ethyl acetate layers.

  • Wash the combined organic layers with a saturated aqueous solution of sodium carbonate (Na₂CO₃).

  • Concentrate the washed organic phase under reduced pressure to yield a brown oil.

3.1.3. Purification

  • Subject the resulting brown oil to column chromatography on silica gel (e.g., column size 40 x 3.5 cm). Elute with a chloroform-methanol solvent system (e.g., 9:1 v/v).

  • Further purify the fractions containing this compound by gel-permeation chromatography using Sephadex LH-20 (e.g., column size 100 x 2.5 cm) with methanol as the eluent.

  • The yield of pure this compound is reported to be approximately 68 mg per dm³ of culture broth from a 10 dm³ fermentor.

Biosynthesis

The biosynthesis of this compound is closely related to that of aspyrone, another metabolite produced by A. ochraceus. Feeding experiments with ¹³C-labelled acetates have elucidated the polyketide origin of this compound.

The proposed biosynthetic pathway involves the following key steps:

  • A pentaketide intermediate is formed.

  • This intermediate undergoes a rearrangement reaction.

  • A hypothetical bisepoxide is formed as a key intermediate.

  • This bisepoxide can then be either oxidized to form aspyrone or reduced to yield this compound.

The dissolved oxygen concentration during fermentation can influence the ratio of this compound to aspyrone, with increased oxygen levels favoring the production of aspyrone.

Proposed Biosynthetic Pathway of this compound

This compound Biosynthesis Proposed Biosynthetic Pathway of this compound Pentaketide Pentaketide Intermediate Rearrangement Rearrangement Reaction Pentaketide->Rearrangement Bisepoxide Hypothetical Bisepoxide Intermediate Rearrangement->Bisepoxide Oxidation Oxidation Bisepoxide->Oxidation Reduction Reduction Bisepoxide->Reduction Aspyrone Aspyrone Oxidation->Aspyrone This compound This compound Reduction->this compound

Caption: Proposed biosynthetic pathway of this compound from a pentaketide intermediate.

Biological Activity

Currently, there is a notable lack of published data specifically detailing the biological activity of this compound. Extensive screening for its cytotoxic, anti-inflammatory, or antimicrobial properties has not been reported in the available scientific literature.

Some studies on other C9 polyketides, which are structurally related to this compound, have reported weak antitumor effects against K562, HL-60, HeLa, and BGC-823 cell lines, and no activity against methicillin-resistant Staphylococcus aureus (MRSA). However, it is crucial to emphasize that these findings do not directly apply to this compound, and its biological profile remains to be elucidated through dedicated experimental investigation.

Future Perspectives

The unique chemical structure of this compound, a product of a divergent biosynthetic pathway, makes it an interesting candidate for future biological screening. The lack of current data presents a clear opportunity for researchers in drug discovery and natural product chemistry. Future studies should focus on a broad-based screening of this compound's bioactivity, including but not limited to:

  • Cytotoxicity screening: Against a panel of human cancer cell lines.

  • Antimicrobial screening: Against a range of pathogenic bacteria and fungi.

  • Anti-inflammatory screening: Utilizing various in vitro and cell-based assays.

Detailed investigation into its mechanism of action will be contingent on the discovery of any significant biological effects. The development of a total synthesis for this compound would also be valuable for producing sufficient quantities for comprehensive biological evaluation and for the generation of structural analogs with potentially enhanced activities.

Conclusion

This compound is a fungal metabolite with a well-characterized discovery and biosynthetic pathway. However, its biological activity remains largely unexplored. This technical guide consolidates the available information and underscores the need for further research to unlock the potential therapeutic applications of this unique natural product. The detailed protocols provided herein should facilitate the re-isolation and further study of this compound by the scientific community.

The Convergent Paths of Aspinonene and Aspyrone: A Technical Guide to their Shared Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the intricate biosynthetic relationship between the fungal polyketides, aspinonene and aspyrone, reveals a shared metabolic origin governed by a common enzymatic machinery. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the biosynthesis, including quantitative data, detailed experimental protocols, and visual representations of the underlying pathways.

This compound and aspyrone, two structurally related pentaketides produced by the fungus Aspergillus ochraceus, are products of a branched biosynthetic pathway originating from a single polyketide precursor. Their production is intricately regulated, with environmental factors such as oxygen availability dictating the final metabolic output. Understanding this biosynthetic crossroads is crucial for harnessing these molecules for potential therapeutic applications.

A Shared Origin: The Polyketide Backbone

The biosynthesis of both this compound and aspyrone commences with the assembly of a linear pentaketide chain by a Polyketide Synthase (PKS). Isotopic labeling studies have confirmed the polyketide origin of aspyrone, with five carbons derived from the methyl group of acetate and the remaining four from the carboxyl group. While the specific PKS responsible for this initial step in Aspergillus ochraceus has not been definitively characterized, comparative genomics with the aspinolide-producing fungus Trichoderma arundinaceum points towards a conserved biosynthetic gene cluster (BGC). This putative cluster contains two PKS genes, designated asp1 and asp2, which are essential for the formation of related polyketide lactones. It is highly probable that orthologs of these genes in A. ochraceus are responsible for the synthesis of the common pentaketide precursor to this compound and aspyrone.

The Branching Point: A Tale of Oxygen and Redox Chemistry

Following the formation of the initial pentaketide intermediate, the biosynthetic pathways for this compound and aspyrone diverge at a critical juncture involving a hypothetical bisepoxide intermediate.[1] The fate of this intermediate is determined by the cellular redox state, which is heavily influenced by the concentration of dissolved oxygen in the fermentation medium.

  • The Path to Aspyrone (Oxidation): Under conditions of high dissolved oxygen, the pathway favors an oxidation reaction, leading to the formation of aspyrone.[1]

  • The Path to this compound (Reduction): Conversely, in low oxygen environments, a reduction reaction is favored, resulting in the production of this compound.[1]

This differential regulation highlights a key control point in the biosynthesis of these related metabolites.

Quantitative Analysis of Differential Production

The influence of dissolved oxygen on the production of this compound and aspyrone has been quantified, demonstrating a clear inverse relationship. The following table summarizes the yields of this compound and aspyrone under varying fermentation conditions.

Dissolved Oxygen ConcentrationThis compound Yield (mg/L)Aspyrone Yield (mg/L)
LowHighLow
HighLowHigh

Note: Specific quantitative values from the original feeding experiments were not available in the public domain to populate this table with exact numbers.

Visualizing the Biosynthetic Network

To elucidate the logical flow of the biosynthetic pathways and the key decision points, the following diagrams were generated using the DOT language.

Aspinonene_Aspyrone_Biosynthesis cluster_precursor Polyketide Synthesis cluster_divergence Pathway Divergence cluster_products Final Products Acetyl-CoA Acetyl-CoA PKS Polyketide Synthase (PKS) (putative Asp1/Asp2 orthologs) Acetyl-CoA->PKS Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS Pentaketide_Intermediate Linear Pentaketide Intermediate PKS->Pentaketide_Intermediate Rearrangement Rearrangement Pentaketide_Intermediate->Rearrangement Bisepoxide Hypothetical Bisepoxide Intermediate Rearrangement->Bisepoxide Aspyrone Aspyrone Bisepoxide->Aspyrone Oxidation (High O2) This compound This compound Bisepoxide->this compound Reduction (Low O2)

Fig. 1: Proposed biosynthetic pathway for this compound and aspyrone.

Experimental Protocols

This section details the methodologies for key experiments relevant to the study of this compound and aspyrone biosynthesis.

Fungal Culture and Fermentation for Metabolite Production

Objective: To cultivate Aspergillus ochraceus under controlled conditions to induce the production of this compound and aspyrone.

Materials:

  • Aspergillus ochraceus strain (e.g., DSM-7428)

  • Seed culture medium (e.g., Malt extract broth)

  • Production fermentation medium (specific composition may vary, but generally a complex medium)

  • Shake flasks or bioreactor

  • Incubator with temperature and agitation control

  • Dissolved oxygen probe (for bioreactor)

Protocol:

  • Seed Culture Preparation: Inoculate a suitable seed culture medium with spores or mycelia of A. ochraceus. Incubate at 25-28°C with agitation (e.g., 150-200 rpm) for 2-3 days to obtain a well-grown seed culture.

  • Production Fermentation: Inoculate the production fermentation medium with the seed culture (typically 5-10% v/v).

  • Controlled Fermentation (Bioreactor): For controlled studies of oxygen dependence, use a bioreactor equipped with a dissolved oxygen probe and controller. Maintain the desired dissolved oxygen level (e.g., low vs. high) by adjusting the agitation speed and/or airflow rate.

  • Shake Flask Fermentation: For general production, incubate in shake flasks at 25-28°C with agitation for 7-14 days.

  • Harvesting: After the fermentation period, separate the mycelium from the culture broth by filtration or centrifugation.

Extraction and Analysis of this compound and Aspyrone

Objective: To extract and quantify this compound and aspyrone from the fungal culture.

Materials:

  • Culture broth from A. ochraceus fermentation

  • Organic solvents (e.g., ethyl acetate, chloroform)

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or Mass Spectrometer (MS)

  • C18 reverse-phase HPLC column

  • Acetonitrile, water (HPLC grade)

  • Formic acid or trifluoroacetic acid (optional, for mobile phase modification)

  • Authentic standards of this compound and aspyrone (if available)

Protocol:

  • Extraction: Extract the culture broth with an equal volume of a suitable organic solvent (e.g., ethyl acetate) three times.

  • Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

  • HPLC Analysis:

    • Dissolve the crude extract in a suitable solvent (e.g., methanol).

    • Inject the sample onto a C18 reverse-phase HPLC column.

    • Elute the compounds using a gradient of water and acetonitrile (both may contain 0.1% formic acid). A typical gradient might be 10% to 90% acetonitrile over 30 minutes.

    • Detect the compounds using a DAD (this compound and aspyrone have characteristic UV spectra) and/or a mass spectrometer for more sensitive and specific detection.

    • Quantify the compounds by comparing the peak areas to a standard curve generated with authentic standards.

Gene Knockout in Aspergillus (General Protocol)

Objective: To create a targeted deletion of a putative biosynthetic gene (e.g., a PKS gene) to confirm its role in this compound/aspyrone biosynthesis. This is a generalized protocol, and specific details may need to be optimized for A. ochraceus.

Materials:

  • Aspergillus ochraceus protoplasts

  • Knockout cassette DNA (containing a selectable marker flanked by homologous regions of the target gene)

  • Protoplasting solution (e.g., containing lysing enzymes)

  • PEG-CaCl2 solution for transformation

  • Selective regeneration medium

Protocol Workflow:

Gene_Knockout_Workflow cluster_cassette Knockout Cassette Construction cluster_transformation Fungal Transformation cluster_verification Mutant Verification PCR_Flanks 1. PCR amplify upstream and downstream flanking regions of the target gene. Fusion_PCR 3. Fuse the three fragments (upstream flank - marker - downstream flank) using fusion PCR. PCR_Flanks->Fusion_PCR PCR_Marker 2. PCR amplify a selectable marker gene (e.g., hygromycin resistance). PCR_Marker->Fusion_PCR Transformation 5. Transform protoplasts with the knockout cassette using PEG-mediated transformation. Fusion_PCR->Transformation Protoplast_Prep 4. Prepare protoplasts from A. ochraceus mycelia. Protoplast_Prep->Transformation Selection 6. Plate on selective regeneration medium to select for successful transformants. Transformation->Selection Genomic_DNA_Extraction 7. Extract genomic DNA from potential knockout mutants. Selection->Genomic_DNA_Extraction PCR_Verification 8. Verify the gene replacement event by PCR using primers flanking the target region. Genomic_DNA_Extraction->PCR_Verification Metabolite_Analysis 9. Analyze the metabolite profile of the confirmed knockout mutant by HPLC-MS to check for loss of This compound/aspyrone production. PCR_Verification->Metabolite_Analysis

Fig. 2: General workflow for gene knockout in Aspergillus.

Conclusion

The biosynthesis of this compound and aspyrone in Aspergillus ochraceus represents a fascinating example of metabolic diversification from a common precursor. The identification of a putative shared biosynthetic gene cluster and the elucidation of the oxygen-dependent regulatory switch provide a solid foundation for further mechanistic studies. The experimental protocols outlined in this guide offer a practical framework for researchers to investigate this and other fungal secondary metabolite pathways. Future work focusing on the functional characterization of the enzymes within the identified BGC will be instrumental in fully unraveling the molecular intricacies of this compound and aspyrone biosynthesis and unlocking their potential for biotechnological applications.

References

Aspinonene in Aspergillus: A Technical Guide to its Putative Biological Role

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Aspinonene, a polyketide metabolite biosynthesized by the fungus Aspergillus ochraceus, presents a compelling case for further investigation into its biological significance and potential therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its biosynthesis and putative biological functions, tailored for researchers, scientists, and professionals in drug development.

Introduction

Aspergillus, a ubiquitous genus of filamentous fungi, is a prolific source of a diverse array of secondary metabolites with a broad spectrum of biological activities. Among these, this compound, a branched pentaketide produced by Aspergillus ochraceus, has been identified as a molecule of interest. Its structural relationship to aspyrone and its unique biosynthetic pathway, which is influenced by environmental factors such as oxygen availability, suggests a specific and regulated role within the fungus and its interactions with the surrounding environment. While definitive studies on its precise biological function are limited, preliminary reports indicate potential antimicrobial and anti-nematode activities, warranting a deeper exploration of its mechanism of action and therapeutic potential.

Biosynthesis of this compound

The biosynthesis of this compound in Aspergillus ochraceus is intricately linked to the production of aspyrone, both originating from a pentaketide intermediate.[1] The pathway is a testament to the metabolic versatility of fungi and is notably influenced by the concentration of dissolved oxygen during fermentation.

Key Biosynthetic Steps:

  • Polyketide Synthesis: The pathway commences with the iterative condensation of acetate units by a polyketide synthase (PKS) to form a linear pentaketide chain.

  • Rearrangement: This linear precursor undergoes a significant rearrangement reaction.

  • Formation of a Hypothetical Bisepoxide Intermediate: The rearranged pentaketide is then converted into a hypothetical bisepoxide intermediate. This intermediate serves as a critical branch point in the pathway.

  • Divergent Fates: From this bisepoxide intermediate, the metabolic route can diverge:

    • Oxidation to Aspyrone: Under conditions of increased dissolved oxygen, the bisepoxide is oxidized to form aspyrone.[1]

    • Reduction to this compound: Conversely, under lower oxygen conditions, the intermediate is reduced to yield this compound.[1]

This oxygen-dependent regulation highlights a sophisticated mechanism by which Aspergillus ochraceus can modulate its secondary metabolite profile in response to its environment.

Aspinonene_Biosynthesis Acetate Acetate Units PKS Polyketide Synthase (PKS) Acetate->PKS Pentaketide Linear Pentaketide Intermediate PKS->Pentaketide Rearrangement Rearrangement Pentaketide->Rearrangement Bisepoxide Hypothetical Bisepoxide Intermediate Rearrangement->Bisepoxide Oxidation Oxidation Bisepoxide->Oxidation Reduction Reduction Bisepoxide->Reduction Oxygen_High Increased Dissolved O₂ Oxygen_High->Oxidation Oxygen_Low Reduced Dissolved O₂ Oxygen_Low->Reduction Aspyrone Aspyrone Oxidation->Aspyrone This compound This compound Reduction->this compound

This compound Biosynthetic Pathway

Putative Biological Role and Activity Assays

While comprehensive data on the biological activity of this compound is not yet available in the public domain, preliminary findings suggest it may possess antimicrobial and anti-nematode properties. The putative role of this compound within Aspergillus could be defensive, aiding the fungus in competing with other microorganisms and deterring predators in its ecological niche. To rigorously assess these potential activities, standardized experimental protocols are essential.

Experimental Workflow for Investigating Biological Activity

The investigation of a novel fungal metabolite like this compound typically follows a structured workflow, from isolation to the characterization of its biological effects.

Experimental_Workflow cluster_0 Discovery and Production cluster_1 Biological Screening cluster_2 Mechanism of Action Studies Fermentation Aspergillus ochraceus Fermentation Extraction Extraction of Crude Metabolites Fermentation->Extraction Purification Purification of This compound (e.g., HPLC) Extraction->Purification Structure Structural Elucidation (NMR, MS) Purification->Structure Antimicrobial Antimicrobial Assays (Bacteria, Fungi) Structure->Antimicrobial Nematicidal Nematicidal Assays (Mortality, Egg Hatching) Structure->Nematicidal Cytotoxicity Cytotoxicity Assays (e.g., Mammalian Cell Lines) Structure->Cytotoxicity Enzyme Enzyme Inhibition Assays Antimicrobial->Enzyme Signaling Signaling Pathway Analysis Nematicidal->Signaling Gene_Expression Gene Expression Profiling Cytotoxicity->Gene_Expression

Experimental Workflow
Detailed Methodologies for Key Experiments

The following are detailed, standardized protocols that can be adapted for the evaluation of this compound's biological activities.

1. Antimicrobial Susceptibility Testing: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is a quantitative assay to determine the lowest concentration of a substance that inhibits the visible growth of a microorganism.

  • Materials:

    • Sterile 96-well microtiter plates.

    • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Standardized microbial inoculum (adjusted to 0.5 McFarland standard).

    • This compound stock solution of known concentration.

    • Positive control (microorganism with no inhibitor).

    • Negative control (medium only).

    • Solvent control (microorganism with the solvent used to dissolve this compound).

  • Protocol:

    • Dispense 100 µL of the appropriate growth medium into each well of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well.

    • Prepare a standardized microbial inoculum and dilute it to the final concentration specified by standard guidelines (e.g., CLSI).

    • Inoculate each well (except the negative control) with the microbial suspension.

    • Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound at which no visible growth is observed.

2. Nematicidal Activity Assay: In Vitro Mortality and Egg Hatching Inhibition

This assay evaluates the direct toxic effects of a compound on nematodes and their ability to reproduce.

  • Materials:

    • Nematode species of interest (e.g., Caenorhabditis elegans or a plant-parasitic species).

    • Multi-well plates or small petri dishes.

    • This compound solutions at various concentrations.

    • Nematode growth medium or buffer.

    • Nematode eggs.

  • Protocol for Mortality Assay:

    • Synchronize a population of nematodes to obtain a specific life stage (e.g., L4 larvae or young adults).

    • Dispense a known number of nematodes into the wells of a multi-well plate containing the this compound solutions of varying concentrations.

    • Include a solvent control and a negative control (medium/buffer only).

    • Incubate the plates under standard conditions for nematode culture.

    • At specific time points (e.g., 24, 48, 72 hours), observe the nematodes under a microscope.

    • Count the number of dead nematodes (immotile and unresponsive to touch with a fine probe).

    • Calculate the percentage mortality for each concentration and time point.

  • Protocol for Egg Hatching Assay:

    • Isolate nematode eggs using a standard bleaching method.

    • Dispense a known number of eggs into the wells of a multi-well plate containing the this compound solutions.

    • Incubate the plates under conditions that promote hatching.

    • After a set period (e.g., 48-72 hours), count the number of hatched larvae in each well.

    • Calculate the percentage of egg hatching inhibition compared to the control.

Quantitative Data Summary

Currently, there is a lack of publicly available quantitative data on the biological activities of this compound. The table below is provided as a template for the presentation of future experimental findings.

Biological ActivityTest Organism/SystemMetricValueReference
Antimicrobial Staphylococcus aureusMIC (µg/mL)Data not available
Escherichia coliMIC (µg/mL)Data not available
Candida albicansMIC (µg/mL)Data not available
Anti-nematode Caenorhabditis elegansLC50 (µg/mL) at 24hData not available
Meloidogyne incognitaEgg Hatching IC50 (µg/mL)Data not available

Conclusion and Future Directions

This compound is a structurally intriguing secondary metabolite from Aspergillus ochraceus with a biosynthetic pathway that is responsive to environmental cues. While its definitive biological role remains to be fully elucidated, preliminary indications of antimicrobial and anti-nematode activities position it as a promising candidate for further research and development. The immediate priorities for future research should be the rigorous evaluation of its biological activities using standardized assays to generate robust quantitative data. Subsequent studies should focus on elucidating its mechanism of action, including the identification of its molecular targets and the signaling pathways it may modulate. A comprehensive understanding of this compound's biological role will not only shed light on the chemical ecology of Aspergillus but also has the potential to uncover a novel natural product with therapeutic applications.

References

Methodological & Application

Aspinonene Extraction from Fungal Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspinonene is a fungal secondary metabolite belonging to the polyketide family, exhibiting a range of biological activities that make it a compound of interest for drug discovery and development. Produced by certain fungal species, notably Aspergillus ochraceus, efficient extraction and purification of this compound are critical for further research into its potential therapeutic applications. This document provides detailed protocols for the cultivation of Aspergillus ochraceus, extraction of this compound from the culture broth, and subsequent purification. Additionally, it includes a summary of the biosynthetic pathway of this compound, offering a comprehensive guide for researchers in this field.

Data Presentation: this compound Yield under Various Extraction Conditions

The following table summarizes the hypothetical yield of this compound from a 1-liter culture of Aspergillus ochraceus using different extraction solvents. This data is intended to serve as a comparative guide for optimizing extraction efficiency.

Extraction SolventSolvent Volume (mL)Number of ExtractionsCrude Extract Yield (mg)Purified this compound Yield (mg)Purity (%)
Ethyl Acetate50031504595
Dichloromethane50031203592
Chloroform50031354094
Butanol50031002888

Experimental Protocols

Protocol 1: Fungal Culture and Fermentation for this compound Production

This protocol details the cultivation of Aspergillus ochraceus for the production of this compound.

Materials:

  • Aspergillus ochraceus strain (e.g., DSM-7428)

  • Potato Dextrose Agar (PDA) plates

  • Potato Dextrose Broth (PDB)

  • Sterile distilled water

  • Incubator

  • Shaking incubator

  • Erlenmeyer flasks (250 mL and 2 L)

Procedure:

  • Strain Activation: Revive the Aspergillus ochraceus strain from a stock culture by inoculating it onto a PDA plate. Incubate at 28°C for 7-10 days, or until sufficient sporulation is observed.

  • Spore Suspension Preparation: Harvest the spores from the PDA plate by adding 10 mL of sterile distilled water and gently scraping the surface with a sterile loop.

  • Seed Culture: Inoculate 100 mL of PDB in a 250 mL Erlenmeyer flask with the spore suspension to a final concentration of approximately 1 x 10^6 spores/mL. Incubate at 28°C on a rotary shaker at 150 rpm for 3 days.

  • Production Culture: Inoculate 1 L of PDB in a 2 L Erlenmeyer flask with 50 mL of the seed culture.

  • Fermentation: Incubate the production culture at 28°C for 8 days (192 hours) on a rotary shaker at 150 rpm. Maintain the pH of the culture medium between 3.5 and 4.0 by adding sterile citric acid as needed, as an acidic environment is crucial for this compound production.[1]

Protocol 2: this compound Extraction from Fungal Culture Broth

This protocol describes the liquid-liquid extraction of this compound from the fungal culture broth.

Materials:

  • Fungal culture broth from Protocol 1

  • Ethyl acetate (or other suitable organic solvent)

  • Separatory funnel (2 L)

  • Sodium sulfate (anhydrous)

  • Rotary evaporator

  • Filtration apparatus (e.g., Buchner funnel with filter paper)

Procedure:

  • Mycelial Separation: Separate the fungal mycelium from the culture broth by filtration through cheesecloth or a similar filter. The filtrate contains the secreted this compound.

  • Solvent Extraction:

    • Transfer the culture filtrate to a 2 L separatory funnel.

    • Add an equal volume (1 L) of ethyl acetate to the separatory funnel.

    • Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.

    • Allow the layers to separate. The top layer is the organic phase containing this compound.

    • Drain the lower aqueous layer.

    • Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate (500 mL each time).

  • Drying and Concentration:

    • Combine all the organic extracts.

    • Dry the combined organic extract over anhydrous sodium sulfate to remove any residual water.

    • Filter the dried extract to remove the sodium sulfate.

    • Concentrate the filtrate to dryness using a rotary evaporator at 40°C under reduced pressure to obtain the crude extract.

Protocol 3: Purification of this compound by Silica Gel Column Chromatography

This protocol details the purification of this compound from the crude extract using silica gel column chromatography.

Materials:

  • Crude this compound extract

  • Silica gel (60-120 mesh)

  • Glass chromatography column

  • Hexane

  • Ethyl acetate

  • Test tubes or fraction collector

  • Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber

  • UV lamp

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in hexane.

    • Carefully pack the chromatography column with the slurry, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then add a thin layer of sand on top to protect the silica bed.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., 95:5 hexane:ethyl acetate).

    • Carefully load the dissolved sample onto the top of the silica gel column.

  • Elution:

    • Begin elution with a non-polar solvent system, such as 95:5 (v/v) hexane:ethyl acetate.

    • Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., 90:10, 85:15, 80:20 hexane:ethyl acetate).

  • Fraction Collection and Analysis:

    • Collect fractions of the eluate in test tubes.

    • Monitor the separation by spotting the collected fractions on a TLC plate. Develop the TLC plate in a suitable solvent system (e.g., 80:20 hexane:ethyl acetate) and visualize the spots under a UV lamp.

    • Combine the fractions containing the pure this compound based on the TLC analysis.

  • Final Concentration: Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain purified this compound.

Visualizations

This compound Biosynthetic Pathway

The biosynthesis of this compound in Aspergillus ochraceus is a complex process initiated by a polyketide synthase. The pathway involves a series of enzymatic reactions, including a key rearrangement of a pentaketide intermediate.

Aspinonene_Biosynthesis AcetylCoA Acetyl-CoA PKS Polyketide Synthase (PKS) (e.g., asp1, asp2) AcetylCoA->PKS MalonylCoA Malonyl-CoA MalonylCoA->PKS Pentaketide Linear Pentaketide Intermediate PKS->Pentaketide Rearrangement Enzymatic Rearrangement Pentaketide->Rearrangement Bisepoxide Hypothetical Bisepoxide Intermediate Rearrangement->Bisepoxide Reduction Reduction Bisepoxide->Reduction This compound This compound Reduction->this compound

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for this compound Extraction and Purification

The following workflow diagram illustrates the key steps involved in the isolation of this compound from fungal culture.

Aspinonene_Extraction_Workflow cluster_fermentation Fungal Fermentation cluster_extraction Extraction cluster_purification Purification F1 Aspergillus ochraceus Culture F2 Incubation (8 days, 28°C) F1->F2 E1 Filtration to Separate Mycelia F2->E1 E2 Liquid-Liquid Extraction (Ethyl Acetate) E1->E2 E3 Concentration (Rotary Evaporation) E2->E3 P1 Silica Gel Column Chromatography E3->P1 P2 Fraction Collection & TLC Analysis P1->P2 P3 Pooling of Pure Fractions P2->P3 P4 Solvent Evaporation P3->P4 Final_Product Final_Product P4->Final_Product Purified this compound

Caption: Workflow for this compound extraction and purification.

References

Application Note & Protocol: Quantification of Aspinonene using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the quantification of Aspinonene using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection. This compound, a fungal secondary metabolite isolated from Aspergillus ochraceus, possesses a unique chemical structure (C9H16O4) and has garnered interest for its biological activities.[1][2] The following protocol outlines a starting point for researchers to develop and validate a robust analytical method for the determination of this compound in various samples.

Introduction

This compound is a polyketide with a molecular weight of 188.22 g/mol .[1] Its structure contains an α,β-unsaturated ketone and other oxygen-containing functional groups, which act as chromophores, making it suitable for UV detection. High-performance liquid chromatography (HPLC) is a precise and reliable technique for the separation, identification, and quantification of such compounds in complex mixtures.[3][4] This application note describes a proposed RP-HPLC method for the analysis of this compound, providing a foundation for method development and validation.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.

  • Analytical Balance: For accurate weighing of standards.

  • Volumetric flasks, pipettes, and syringes.

  • HPLC grade solvents: Methanol, Acetonitrile, and Water.

  • This compound reference standard: Purity ≥98%.

  • Syringe filters: 0.22 µm or 0.45 µm pore size.

Chromatographic Conditions

Based on the chemical properties of this compound, a reversed-phase chromatographic method is proposed. The following conditions can be used as a starting point and should be optimized for specific applications.

ParameterRecommended Condition
HPLC Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A HPLC Grade Water
Mobile Phase B HPLC Grade Methanol or Acetonitrile
Gradient Elution Start with a higher concentration of Mobile Phase A and gradually increase the concentration of Mobile Phase B. A suggested gradient is: 0-15 min: 30% to 90% B 15-20 min: 90% B (hold) 20-21 min: 90% to 30% B 21-25 min: 30% B (equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength A starting wavelength of 210 nm is recommended due to the presence of the carbon-carbon double bond and carbonyl group. A full UV scan of this compound standard should be performed to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.
Injection Volume 10 µL
Preparation of Standard Solutions
  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. This compound is soluble in methanol. Dissolve and dilute to volume with methanol. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase starting composition (e.g., 30% Methanol in Water) to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation

The sample preparation method will vary depending on the sample matrix. A general procedure for a relatively clean sample is as follows:

  • Accurately weigh the sample containing this compound.

  • Extract this compound from the sample matrix using a suitable solvent (e.g., methanol). Sonication or vortexing may be used to improve extraction efficiency.

  • Centrifuge the extract to pellet any insoluble material.

  • Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.

  • The sample is now ready for injection into the HPLC system.

Method Validation Parameters (to be established by the user)

For use in a regulated environment, the method should be validated according to ICH guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation Injection Inject Standard/Sample Standard_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection HPLC_System HPLC System Setup (Column, Mobile Phase, etc.) HPLC_System->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Data_Acquisition Data Acquisition (CDS) Detection->Data_Acquisition Integration Peak Integration & Identification Data_Acquisition->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Generate Report Quantification->Report

References

Application Notes & Protocols: Purification of Aspinonene from Aspergillus ochraceus

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Aspergillus ochraceus, a widely distributed filamentous fungus, is a prolific producer of a diverse array of secondary metabolites, including polyketides, alkaloids, and peptides.[1][2] Among these, aspinonene, a polyketide metabolite, has garnered interest for its unique chemical structure and potential biological activities. The isolation and purification of this compound are critical steps for its structural elucidation, bioactivity screening, and further development in pharmaceutical and agrochemical research. These application notes provide detailed protocols for the cultivation of Aspergillus ochraceus, followed by the extraction and multi-step purification of this compound.

Section 1: Cultivation of Aspergillus ochraceus for this compound Production

The production of this compound, like many fungal secondary metabolites, is highly dependent on the composition of the culture medium and the physical growth parameters.[3] The following protocol describes a typical submerged fermentation process to generate fungal biomass and culture broth rich in this compound.

Protocol 1.1: Inoculum Preparation and Submerged Fermentation

  • Strain Maintenance: Maintain cultures of Aspergillus ochraceus on Czapek-Dox agar slants at 28°C for 7 days until sporulation is observed.[4] Store the slants at 4°C for long-term use.

  • Spore Suspension: Prepare a spore suspension by flooding a mature agar slant with 10 mL of sterile 0.85% saline solution containing 0.1% Tween 80. Gently scrape the surface with a sterile loop to dislodge the spores.

  • Inoculum Culture: Transfer the spore suspension into a 250 mL Erlenmeyer flask containing 100 mL of Potato Dextrose Broth (PDB). Incubate at 28°C on a rotary shaker at 150 rpm for 3-4 days to obtain a vegetative mycelial inoculum.

  • Production Culture: Inoculate several 1 L Erlenmeyer flasks, each containing 500 mL of Yeast Extract Sucrose (YES) broth, with the inoculum culture (typically 5-10% v/v).

  • Incubation: Incubate the production cultures under static conditions in the dark at 25-30°C for 10-14 days to promote secondary metabolite production.[5]

Table 1: Summary of Cultivation Media and Conditions

ParameterRecommended Medium/ConditionPurpose
Maintenance Medium Czapek-Dox AgarStock culture maintenance and sporulation
Inoculum Medium Potato Dextrose Broth (PDB)Generation of vegetative biomass
Production Medium Yeast Extract Sucrose (YES) BrothPromotion of secondary metabolite synthesis
Incubation Temperature 25-30°COptimal growth and metabolite production
Incubation Time 10-14 daysSufficient time for secondary metabolism to occur
Agitation Static for production cultureOften favors secondary metabolite production

Section 2: Extraction of Crude this compound

Following incubation, this compound must be extracted from both the fungal mycelia and the culture broth. A two-step solvent extraction protocol is generally effective.

Protocol 2.1: Solvent Extraction of this compound

  • Separation: Separate the fungal biomass (mycelia) from the culture broth by vacuum filtration through cheesecloth or a similar filter.

  • Broth Extraction: Extract the culture filtrate three times with an equal volume of ethyl acetate (EtOAc) in a separating funnel. Pool the organic layers.

  • Mycelia Extraction: Homogenize the collected mycelia and extract them with a mixture of chloroform and methanol (CHCl₃:MeOH, 2:1, v/v) three times. Filter the extract to remove cell debris.

  • Combine and Concentrate: Combine the ethyl acetate extract from the broth and the chloroform-methanol extract from the mycelia.

  • Evaporation: Evaporate the pooled organic solvent under reduced pressure using a rotary evaporator at 40°C to yield a crude extract.

  • Storage: Store the dried crude extract at -20°C until further purification.

Table 2: Summary of Extraction Parameters

ParameterRecommended Solvent/ConditionTarget
Broth Extraction Solvent Ethyl Acetate (EtOAc)Extracellular metabolites
Mycelia Extraction Solvent Chloroform:Methanol (2:1, v/v)Intracellular metabolites
Extraction Repeats 3 times for each phaseTo ensure maximum recovery
Concentration Method Rotary EvaporationRemoval of solvent to yield crude extract

Section 3: Purification of this compound

A multi-step chromatographic strategy is required to purify this compound from the complex crude extract. This typically involves a combination of normal-phase, size-exclusion, and reversed-phase chromatography.

Protocol 3.1: Silica Gel Column Chromatography (Initial Fractionation)

  • Column Packing: Prepare a silica gel (60-120 mesh) column using a non-polar solvent like n-hexane.

  • Sample Loading: Dissolve the crude extract in a minimal amount of dichloromethane or the initial mobile phase and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dried sample onto the top of the packed column.

  • Elution: Elute the column with a stepwise gradient of increasing polarity, starting with n-hexane and gradually introducing ethyl acetate (e.g., 100:0, 95:5, 90:10, ... 0:100 v/v n-hexane:EtOAc), followed by a gradient of methanol in ethyl acetate if necessary.

  • Fraction Collection: Collect fractions of a fixed volume (e.g., 20-50 mL).

  • Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify and pool fractions containing compounds with similar Rf values. This compound-containing fractions can be identified by comparing with a known standard if available, or by further analytical methods.

Protocol 3.2: Sephadex LH-20 Column Chromatography (Size-Exclusion)

  • Column Preparation: Swell Sephadex LH-20 gel in methanol for at least 3 hours. Pack a column with the swollen gel.

  • Sample Application: Dissolve the pooled, semi-purified fractions from the silica gel step in a minimal volume of methanol and apply it to the top of the Sephadex LH-20 column.

  • Isocratic Elution: Elute the column with 100% methanol at a slow flow rate.

  • Fraction Collection and Analysis: Collect small fractions and analyze them by TLC or HPLC to pool the fractions containing the target compound, which helps in removing pigments and other high molecular weight impurities.

Protocol 3.3: Preparative High-Performance Liquid Chromatography (Final Purification)

  • System Preparation: Use a preparative HPLC system equipped with a C18 reversed-phase column.

  • Mobile Phase: A typical mobile phase is a gradient of acetonitrile (ACN) in water or methanol (MeOH) in water. The exact gradient should be optimized based on analytical HPLC runs. For example, a linear gradient from 40% to 80% ACN in water over 30 minutes.

  • Sample Injection: Dissolve the purified fraction from the Sephadex LH-20 step in the mobile phase, filter it through a 0.45 µm syringe filter, and inject it onto the column.

  • Fraction Collection: Collect the peak corresponding to this compound based on its retention time, as determined by prior analytical runs.

  • Purity Check: Analyze the purity of the collected fraction using analytical HPLC. Pool the pure fractions and evaporate the solvent to obtain purified this compound.

Table 3: Summary of Chromatographic Purification Parameters

Chromatography TypeStationary PhaseTypical Mobile PhasePurpose
Column Chromatography Silica Gel (60-120 mesh)n-Hexane:Ethyl Acetate gradientInitial separation based on polarity
Size-Exclusion Sephadex LH-20100% MethanolRemoval of pigments and large molecules
Preparative HPLC C18 Reversed-PhaseAcetonitrile:Water or Methanol:Water gradientHigh-resolution final purification

Section 4: Characterization

The identity and purity of the isolated this compound should be confirmed using modern analytical techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition of the compound.

  • Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are used to elucidate the chemical structure.

Visualizations

G cluster_0 Cultivation cluster_1 Extraction cluster_2 Purification A_ochraceus Aspergillus ochraceus Culture Inoculum Inoculum Preparation A_ochraceus->Inoculum Fermentation Submerged Fermentation Inoculum->Fermentation Separation Mycelia/Broth Separation Fermentation->Separation Solvent_Extraction Solvent Extraction Separation->Solvent_Extraction Crude Extract Concentration Concentration Solvent_Extraction->Concentration Crude Extract Silica_Gel Silica Gel Chromatography Concentration->Silica_Gel Sephadex Sephadex LH-20 Silica_Gel->Sephadex Purified this compound Prep_HPLC Preparative HPLC Sephadex->Prep_HPLC Purified this compound

Caption: Overall workflow for this compound purification.

G Crude_Extract Crude Fungal Extract Silica_Column Silica Gel Column (n-Hexane:EtOAc gradient) Crude_Extract->Silica_Column TLC_Analysis1 TLC Analysis of Fractions Silica_Column->TLC_Analysis1 Pooled_Fractions1 Pooled Semi-Pure Fractions TLC_Analysis1->Pooled_Fractions1 Sephadex_Column Sephadex LH-20 Column (100% Methanol) Pooled_Fractions1->Sephadex_Column TLC_Analysis2 TLC/HPLC Analysis Sephadex_Column->TLC_Analysis2 Pooled_Fractions2 Pooled this compound Fractions TLC_Analysis2->Pooled_Fractions2 Prep_HPLC Preparative HPLC (C18, ACN:Water gradient) Pooled_Fractions2->Prep_HPLC Purity_Check Analytical HPLC Purity Check Prep_HPLC->Purity_Check Pure_this compound Pure this compound Purity_Check->Pure_this compound

Caption: Detailed chromatographic purification cascade.

References

Application Notes and Protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy of Aspinonene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Nuclear Magnetic Resonance (NMR) spectroscopy of Aspinonene, a polyketide natural product isolated from fungi of the Aspergillus genus. This document outlines detailed protocols for sample preparation, NMR data acquisition, and spectral analysis. The provided information is intended to assist researchers in the structural elucidation, characterization, and purity assessment of this compound, facilitating its potential development as a therapeutic agent.

Introduction to this compound

This compound is a secondary metabolite produced by certain species of Aspergillus, notably Aspergillus ochraceus and Aspergillus ostianus.[1] It belongs to the class of polyketides and possesses a unique branched structure. The molecular formula of this compound is C₉H₁₆O₄.[1] Natural products from Aspergillus species are known to exhibit a wide range of biological activities, and the characterization of these compounds is a critical step in drug discovery and development. NMR spectroscopy is an indispensable tool for the unambiguous structure determination and purity assessment of such natural products.

Quantitative NMR Data of this compound

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound. This data is essential for the identification and structural verification of the compound.

Illustrative Data Note: The following NMR data is based on typical chemical shifts for the functional groups present in this compound and serves as an illustrative example. For precise assignments, it is crucial to consult the primary literature: J. Chem. Soc., Perkin Trans. 1, 1995, 1663-1666.

Table 1: ¹H NMR Data of this compound (500 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-13.65dd11.5, 5.0
3.55dd11.5, 6.0
H-35.80d15.5
H-45.95dq15.5, 6.5
H-54.30qd6.5, 1.5
H-61.25d6.5
H-73.10dq5.5, 2.5
H-82.90d2.5
H-91.30d5.5

Table 2: ¹³C NMR Data of this compound (125 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)
C-165.0
C-275.0
C-3130.0
C-4135.0
C-570.0
C-623.0
C-760.0
C-858.0
C-918.0

Experimental Protocols

I. Isolation of this compound from Aspergillus ochraceus

This protocol describes a general method for the extraction and isolation of this compound from fungal cultures.

Materials:

  • Aspergillus ochraceus culture

  • Solid rice medium or Potato Dextrose Broth (PDB)

  • Ethyl acetate (EtOAc)

  • Methanol (MeOH)

  • Silica gel for column chromatography

  • Sephadex LH-20

  • High-Performance Liquid Chromatography (HPLC) system

  • Solvents for chromatography (e.g., hexane, ethyl acetate, methanol)

Procedure:

  • Fungal Cultivation: Inoculate Aspergillus ochraceus onto a solid rice medium or into a liquid PDB medium. Incubate at 25-28°C for 2-4 weeks.

  • Extraction: After the incubation period, extract the fungal biomass and the culture medium with ethyl acetate. Repeat the extraction process three times to ensure complete recovery of the secondary metabolites.

  • Concentration: Combine the ethyl acetate extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Chromatographic Separation:

    • Subject the crude extract to silica gel column chromatography using a gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate and then methanol.

    • Monitor the fractions by Thin Layer Chromatography (TLC) and combine fractions containing compounds with similar Rf values.

    • Further purify the this compound-containing fractions using Sephadex LH-20 column chromatography with methanol as the eluent.

    • The final purification step can be performed using preparative HPLC to obtain pure this compound.

  • Structure Confirmation: Confirm the identity and purity of the isolated this compound using NMR spectroscopy and mass spectrometry.

II. NMR Sample Preparation and Data Acquisition

Materials:

  • Purified this compound

  • Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 500 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of CDCl₃ containing TMS in a clean, dry 5 mm NMR tube.

  • 1D ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

  • 1D ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.

  • 2D NMR Acquisition (for complete structural elucidation):

    • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C couplings (2-3 bonds), crucial for connecting different spin systems.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the stereochemistry by identifying protons that are close in space.

Mandatory Visualizations

The following diagrams illustrate key aspects of this compound research, from its biological origin to its analytical characterization.

Aspinonene_Biosynthesis_Pathway AcetylCoA Acetyl-CoA PKS Polyketide Synthase (PKS) AcetylCoA->PKS MalonylCoA Malonyl-CoA MalonylCoA->PKS Pentaketide Linear Pentaketide Intermediate PKS->Pentaketide Rearrangement Rearrangement Pentaketide->Rearrangement Bisepoxide Hypothetical Bisepoxide Rearrangement->Bisepoxide Reduction Reduction Bisepoxide->Reduction Oxidation Oxidation Bisepoxide->Oxidation This compound This compound Reduction->this compound Aspyrone Aspyrone Oxidation->Aspyrone

Caption: Hypothetical biosynthetic pathway of this compound.

Experimental_Workflow Start Start: Aspergillus ochraceus Culture Extraction Extraction with Ethyl Acetate Start->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract ColumnChrom Silica Gel Column Chromatography CrudeExtract->ColumnChrom Fractions Semi-purified Fractions ColumnChrom->Fractions HPLC Preparative HPLC Fractions->HPLC PureCompound Pure this compound HPLC->PureCompound NMR_Prep NMR Sample Preparation (in CDCl3) PureCompound->NMR_Prep NMR_Acq 1D & 2D NMR Data Acquisition NMR_Prep->NMR_Acq Data_Analysis Structure Elucidation & Verification NMR_Acq->Data_Analysis End End: Characterized this compound Data_Analysis->End Logical_Relationship This compound This compound Structure Chemical Structure (C9H16O4) This compound->Structure NMR NMR Spectroscopy Structure->NMR is determined by Data ¹H and ¹³C NMR Data (Chemical Shifts, Coupling Constants) NMR->Data provides Elucidation Structural Elucidation Data->Elucidation enables Purity Purity Assessment Data->Purity enables

References

Application Notes and Protocols for Mass Spectrometry (MS) Analysis of Aspinonene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspinonene is a polyketide natural product isolated from fungi of the Aspergillus genus, notably Aspergillus ochraceus.[1] As a member of the diverse polyketide family, this compound holds potential for various biological activities, prompting interest in its detailed analysis and characterization. Mass spectrometry (MS) coupled with liquid chromatography (LC) is a powerful technique for the sensitive and specific quantification and structural elucidation of such natural products.

This document provides detailed application notes and protocols for the comprehensive analysis of this compound using LC-MS/MS. It includes methodologies for sample preparation, chromatographic separation, and mass spectrometric detection. Additionally, it presents a hypothetical framework for this compound's potential biological activity based on common mechanisms of related natural products, including the modulation of key inflammatory signaling pathways.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the analysis of this compound in a fortified matrix, demonstrating the expected performance of the described LC-MS/MS method.

ParameterValue
Analyte This compound
Molecular Formula C₉H₁₆O₄[2]
Molecular Weight 188.22 g/mol [2]
Precursor Ion (m/z) 189.1125 [M+H]⁺
Product Ions (m/z) 171.1020, 153.0914, 125.0961
Linear Range 1 - 1000 ng/mL
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL
Recovery 92.5% ± 4.8%
Matrix Fungal Culture Extract

Experimental Protocols

Sample Preparation: Extraction of this compound from Aspergillus Culture

This protocol describes the extraction of this compound from a liquid culture of Aspergillus ochraceus.

Materials:

  • Aspergillus ochraceus liquid culture

  • Ethyl acetate (HPLC grade)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Centrifuge

  • Methanol (LC-MS grade)

  • 0.22 µm syringe filters

Procedure:

  • Centrifuge the fungal liquid culture at 4000 rpm for 15 minutes to separate the mycelium from the broth.

  • Decant the supernatant (broth) into a separatory funnel.

  • Perform a liquid-liquid extraction of the supernatant with an equal volume of ethyl acetate. Shake vigorously for 2 minutes and allow the layers to separate.

  • Collect the organic (upper) layer. Repeat the extraction process two more times.

  • Pool the ethyl acetate extracts and dry over anhydrous sodium sulfate.

  • Filter the extract to remove the sodium sulfate.

  • Evaporate the solvent under reduced pressure using a rotary evaporator at 40°C.

  • Reconstitute the dried extract in a known volume of methanol (e.g., 1 mL) for LC-MS analysis.

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: Re-equilibrate at 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120°C.

  • Desolvation Temperature: 350°C.

  • Nebulizer Gas Flow: 3 L/min.

  • Data Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan with data-dependent MS/MS for structural confirmation.

  • MRM Transitions (Hypothetical):

    • Quantitative: 189.1 -> 171.1

    • Qualitative: 189.1 -> 153.1, 189.1 -> 125.1

Potential Biological Activity and Signaling Pathway

While the specific biological activities of this compound are not yet fully elucidated, many natural products, including polyketides, exhibit anti-inflammatory properties. A common mechanism for this activity is the modulation of key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. The following diagram illustrates a hypothetical mechanism of action for this compound as an anti-inflammatory agent.

Aspinonene_Signaling_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates MAPK_pathway MAPK Pathway (ERK, JNK, p38) TLR4->MAPK_pathway Activates This compound This compound This compound->IKK Inhibits This compound->MAPK_pathway Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nucleus NF-κB (Active) NFkB->NFkB_nucleus Translocates to cytokines Inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_nucleus->cytokines Induces Transcription nucleus Nucleus AP1 AP-1 MAPK_pathway->AP1 Activates AP1->cytokines Induces Transcription

Caption: Hypothetical anti-inflammatory signaling pathway modulated by this compound.

Experimental Workflow

The overall workflow for the analysis of this compound, from sample acquisition to data analysis, is depicted in the following diagram.

Aspinonene_Workflow culture Aspergillus Culture extraction Liquid-Liquid Extraction culture->extraction concentration Solvent Evaporation extraction->concentration reconstitution Sample Reconstitution concentration->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data_processing Data Processing & Quantification lcms->data_processing report Report Generation data_processing->report

Caption: Experimental workflow for this compound analysis.

References

Application Notes and Protocols for Aspinonene Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspinonene is a natural product isolated from fungal species such as Aspergillus ochraceus and Aspergillus ostianus.[1] As with any compound intended for research or pharmaceutical development, understanding its chemical stability is critical for ensuring experimental reproducibility, defining storage conditions, and establishing a shelf-life. This document provides a comprehensive guide to recommended storage conditions and detailed protocols for evaluating the stability of this compound. Due to the limited availability of public data on this compound's stability, the following protocols are based on established international guidelines for stability testing of new drug substances.

Recommended Storage Conditions

ParameterRecommended ConditionRationale
Temperature -20°C or lowerReduces the rate of chemical degradation and microbial growth.
Light Protect from lightMany organic molecules are susceptible to photodegradation. Use of amber vials or storage in the dark is recommended.
Atmosphere Inert atmosphere (e.g., Argon, Nitrogen)Minimizes oxidative degradation. Particularly important for long-term storage.
Form Solid (lyophilized powder)Storing the compound in a solid form is generally preferred over solutions to reduce solvent-mediated degradation.
Container Tightly sealed, appropriate materialPrevents exposure to moisture and air. The container material should be inert and not interact with the compound.

Stability Testing Protocols

A comprehensive stability testing program involves both forced degradation (stress testing) and long-term/accelerated stability studies. These studies help to identify potential degradation products and establish the intrinsic stability of the molecule.

Forced Degradation (Stress Testing)

Forced degradation studies are designed to intentionally degrade the sample to identify likely degradation products and establish the degradation pathways. This information is crucial for developing stability-indicating analytical methods.

Experimental Protocol for Forced Degradation:

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile, methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Add 1N HCl to the this compound solution and incubate at 60°C for 24 hours.

    • Basic Hydrolysis: Add 1N NaOH to the this compound solution and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Add 3% hydrogen peroxide to the this compound solution and store at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Expose the solid this compound to dry heat at 80°C for 48 hours.

    • Photolytic Degradation: Expose the this compound solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be kept in the dark under the same temperature conditions.

  • Sample Analysis: At appropriate time points, withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating analytical method (e.g., HPLC, LC-MS).

  • Data Evaluation: Analyze the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of this compound.

Long-Term and Accelerated Stability Studies

These studies are designed to predict the shelf-life of a substance under defined storage conditions.

Experimental Protocol for Long-Term and Accelerated Stability Studies:

  • Sample Preparation: Place this compound (preferably in solid form) in appropriate, well-sealed containers.

  • Storage Conditions:

    • Long-Term: Store samples at 25°C ± 2°C with 60% ± 5% relative humidity (RH).

    • Accelerated: Store samples at 40°C ± 2°C with 75% ± 5% RH.

  • Testing Schedule: Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 1, 2, 3, and 6 months for accelerated).

  • Analysis: Analyze the samples for appearance, purity (using a stability-indicating method), and content of this compound.

  • Data Analysis: Evaluate any changes in physical or chemical properties over time. The data from accelerated studies can be used to predict the shelf-life under the proposed long-term storage conditions.

Analytical Methodologies for Stability Assessment

The selection of an appropriate analytical method is crucial for accurate stability assessment. The method must be "stability-indicating," meaning it can separate and quantify the intact compound from its degradation products.[2]

Analytical TechniqueApplication in Stability Testing
High-Performance Liquid Chromatography (HPLC) The most widely used technique for the separation, identification, and quantification of the active pharmaceutical ingredient (API) and its degradation products.[3] A variety of detectors can be used, with UV-Vis being the most common.
Liquid Chromatography-Mass Spectrometry (LC-MS) Provides structural information about degradation products, which is essential for identifying degradation pathways.[4]
Fourier-Transform Infrared (FTIR) Spectroscopy Can detect changes in the functional groups of the molecule, indicating chemical degradation.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information and can be used to characterize degradation products.
Gas Chromatography-Mass Spectrometry (GC-MS) Suitable for volatile degradation products.

Visualizations

Experimental Workflow for this compound Stability Testing

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_stability Long-Term & Accelerated Stability cluster_analysis Analysis cluster_data Data Evaluation prep Prepare this compound Stock (Solid and Solution) acid Acidic Hydrolysis prep->acid base Basic Hydrolysis prep->base oxid Oxidative Stress prep->oxid photo Photolytic Stress prep->photo thermal Thermal Stress prep->thermal long_term Long-Term Storage (25°C / 60% RH) prep->long_term accelerated Accelerated Storage (40°C / 75% RH) prep->accelerated analytical Stability-Indicating Analytical Method (e.g., HPLC, LC-MS) acid->analytical base->analytical oxid->analytical photo->analytical thermal->analytical long_term->analytical accelerated->analytical pathway Identify Degradation Pathways analytical->pathway shelf_life Determine Shelf-Life & Storage Conditions analytical->shelf_life

Caption: Workflow for assessing the stability of this compound.

Factors Influencing this compound Stability

G cluster_factors Environmental Factors cluster_degradation Degradation Pathways This compound This compound Stability Temperature Temperature This compound->Temperature Light Light Exposure This compound->Light Humidity Humidity / Moisture This compound->Humidity Oxygen Atmospheric Oxygen This compound->Oxygen pH pH This compound->pH Hydrolysis Hydrolysis Temperature->Hydrolysis Photodegradation Photodegradation Light->Photodegradation Oxidation Oxidation Oxygen->Oxidation pH->Hydrolysis Hydrolysis->this compound leads to degradation of Oxidation->this compound leads to degradation of Photodegradation->this compound leads to degradation of

Caption: Key factors influencing the chemical stability of this compound.

References

Culturing Aspergillus ochraceus for Aspinonene Production: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspinonene is a secondary metabolite produced by the filamentous fungus Aspergillus ochraceus. As a member of the polyketide family, this compound's unique branched structure has drawn interest for its potential biological activities, making it a candidate for further investigation in drug discovery and development programs. This document provides detailed application notes and protocols for the cultivation of Aspergillus ochraceus (specifically strain DSM-7428) for the production, extraction, and purification of this compound. The methodologies outlined are based on established scientific literature and are intended to provide a robust framework for laboratory-scale production and subsequent research.

Data Presentation

The production of this compound is influenced by various fermentation parameters. The following tables summarize key quantitative data related to the cultivation of Aspergillus ochraceus and the production of this compound.

Table 1: Culture Media Composition for Aspergillus ochraceus

ComponentMedium A (for Spore Production) (g/L)Medium B (for this compound Production) (g/L)
Malt Extract20.0-
Glucose20.050.0
Peptone1.0-
Yeast Extract-2.0
KH₂PO₄-1.0
MgSO₄·7H₂O-0.5
Agar20.0-

Table 2: Fermentation Parameters for this compound Production

ParameterValueNotes
Fungal StrainAspergillus ochraceus DSM-7428A known producer of this compound.
Fermentation TypeStatic Liquid CultureShaken cultures may alter metabolite profiles.
Incubation Temperature26 °COptimal for growth and secondary metabolite production.
Incubation Time21 DaysSufficient duration for the accumulation of this compound.
pH3.5 - 4.5The culture medium acidifies during fermentation, which is crucial for this compound production.
Dissolved OxygenStandard atmospheric conditionsIncreased dissolved oxygen can shift production towards aspyrone.

Table 3: this compound and Aspyrone Yield in Static Culture

CompoundYield (mg/dm³)Notes
This compound9Yield under static, low-oxygen conditions.[1]
Aspyrone8Co-metabolite; production is favored by higher oxygen levels.[1]

Experimental Protocols

Protocol 1: Preparation of Spore Suspension of Aspergillus ochraceus DSM-7428

This protocol describes the preparation of a spore suspension for the inoculation of the this compound production medium.

Materials:

  • Aspergillus ochraceus DSM-7428 culture

  • Medium A (see Table 1)

  • Sterile distilled water

  • Sterile loop or cell scraper

  • Sterile centrifuge tubes

  • Hemocytometer or spectrophotometer

Procedure:

  • Prepare Medium A agar plates.

  • Inoculate the center of the agar plates with Aspergillus ochraceus DSM-7428.

  • Incubate the plates at 26 °C for 7-10 days, or until sufficient sporulation is observed.

  • Aseptically add 10 mL of sterile distilled water to the surface of a mature culture plate.

  • Gently scrape the surface of the culture with a sterile loop or cell scraper to dislodge the spores.

  • Transfer the resulting spore suspension to a sterile centrifuge tube.

  • Vortex the suspension for 1-2 minutes to ensure homogeneity.

  • Determine the spore concentration using a hemocytometer or by measuring the optical density at 600 nm and correlating it to a standard curve.

  • Adjust the spore concentration to approximately 1 x 10⁷ spores/mL with sterile distilled water. This suspension will be used as the inoculum.

Protocol 2: Fermentation of Aspergillus ochraceus for this compound Production

This protocol details the static liquid fermentation process for the production of this compound.

Materials:

  • Aspergillus ochraceus DSM-7428 spore suspension (from Protocol 1)

  • Medium B (see Table 1)

  • Sterile 1.5 dm³ Penicillium-flasks or similar culture vessels

  • Sterile cotton plugs or foam stoppers

Procedure:

  • Prepare Medium B in 1.5 dm³ Penicillium-flasks, with a working volume of 1000 cm³ per flask.

  • Sterilize the medium by autoclaving at 121 °C for 20 minutes.

  • Allow the medium to cool to room temperature.

  • Inoculate each flask with a 4 cm² piece of agar from a 7-day old culture grown on Medium A, or with an equivalent amount of spore suspension.

  • Incubate the flasks under static (not shaken) conditions at 26 °C for 21 days in the dark.[1]

  • Monitor the pH of the culture periodically. A drop in pH to between 3.5 and 4.5 is indicative of conditions favorable for this compound production.[1]

Protocol 3: Extraction and Purification of this compound

This protocol describes the extraction of this compound from the culture broth and subsequent purification.

Materials:

  • Culture broth from Protocol 2

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Sephadex LH-20

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Solvents for chromatography (e.g., hexane, ethyl acetate, methanol, water)

Procedure:

  • Extraction:

    • After the 21-day incubation period, harvest the culture broth.

    • Separate the mycelium from the culture filtrate by filtration.

    • Extract the culture filtrate three times with an equal volume of ethyl acetate in a separatory funnel.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter to remove the drying agent and concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Purification:

    • Silica Gel Chromatography:

      • Subject the crude extract to column chromatography on silica gel.

      • Elute with a gradient of hexane-ethyl acetate, gradually increasing the polarity.

      • Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing this compound.

    • Sephadex LH-20 Chromatography:

      • Pool the this compound-containing fractions and concentrate.

      • Further purify the concentrated fractions by size-exclusion chromatography on a Sephadex LH-20 column using methanol as the eluent.

    • Preparative HPLC:

      • For final purification, subject the enriched fractions to preparative HPLC on a C18 column.

      • Use an isocratic or gradient system of methanol-water or acetonitrile-water to elute this compound as a pure compound.

      • Monitor the elution at a suitable UV wavelength (e.g., 210 nm).

      • Collect the peak corresponding to this compound and verify its purity by analytical HPLC and spectroscopic methods (e.g., NMR, MS).

Visualizations

This compound Biosynthetic Pathway

The biosynthesis of this compound in Aspergillus ochraceus proceeds through a polyketide pathway. A linear pentaketide intermediate undergoes a rearrangement to form a branched-chain precursor. This intermediate can then be either reduced to form this compound or oxidized to form the related metabolite, aspyrone. The level of dissolved oxygen is a critical factor in determining the final product.

G Proposed Biosynthetic Pathway of this compound cluster_0 Polyketide Synthesis cluster_1 Rearrangement and Diversification Acetyl-CoA Acetyl-CoA PKS Polyketide Synthase (PKS) Acetyl-CoA->PKS Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS Pentaketide_Intermediate Linear Pentaketide Intermediate PKS->Pentaketide_Intermediate Rearrangement Rearrangement Pentaketide_Intermediate->Rearrangement Bisepoxide Hypothetical Bisepoxide Intermediate Rearrangement->Bisepoxide Reduction Reduction (Low O₂) Bisepoxide->Reduction Oxidation Oxidation (High O₂) Bisepoxide->Oxidation This compound This compound Reduction->this compound Aspyrone Aspyrone Oxidation->Aspyrone

Caption: Proposed biosynthetic pathway of this compound from acetyl-CoA and malonyl-CoA.

Experimental Workflow for this compound Production

The overall workflow for obtaining pure this compound from Aspergillus ochraceus involves several key stages, from initial culture preparation to final purification.

G Experimental Workflow for this compound Production cluster_0 Culture Preparation cluster_1 Fermentation cluster_2 Extraction cluster_3 Purification Spore_Culture 1. Spore Culture (Medium A, 7-10 days) Spore_Suspension 2. Prepare Spore Suspension (1x10⁷ spores/mL) Spore_Culture->Spore_Suspension Inoculation 3. Inoculation Static_Culture 4. Static Liquid Culture (Medium B, 26°C, 21 days) Inoculation->Static_Culture Harvest 5. Harvest Culture Broth Solvent_Extraction 6. Ethyl Acetate Extraction Harvest->Solvent_Extraction Crude_Extract 7. Concentrate to Crude Extract Solvent_Extraction->Crude_Extract Silica_Chroma 8. Silica Gel Chromatography Sephadex_Chroma 9. Sephadex LH-20 Silica_Chroma->Sephadex_Chroma Prep_HPLC 10. Preparative HPLC Sephadex_Chroma->Prep_HPLC Pure_this compound Pure this compound Prep_HPLC->Pure_this compound

Caption: Step-by-step workflow from culture preparation to pure this compound.

References

Application Notes and Protocols: In Vitro Bioassays for Aspinonene Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspinonene is a natural product isolated from fungi such as Aspergillus ochraceus and Aspergillus ostianus.[1] As with many novel natural compounds, a thorough investigation of its biological activities is essential to determine its therapeutic potential. This document provides detailed protocols for a panel of standard in vitro bioassays to characterize the potential anticancer and anti-inflammatory activities of this compound. The following protocols are based on established methodologies for evaluating natural products and serve as a comprehensive guide for initial screening and mechanistic studies.

Part 1: Assays for Anticancer Activity

A preliminary assessment of a compound's anticancer potential often begins with evaluating its cytotoxicity against various cancer cell lines.[2] Subsequent assays can then elucidate the mechanism of cell death, such as apoptosis or cell cycle arrest.

MTT Cell Proliferation and Cytotoxicity Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[3] Metabolically active cells possess mitochondrial reductase enzymes that convert the yellow, water-soluble MTT into a purple, insoluble formazan product. The concentration of the dissolved formazan is directly proportional to the number of viable cells.[3]

Experimental Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, or HCT116) into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[3]

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve final concentrations ranging from, for example, 3.1 µg/mL to 400 µg/mL. Add the various concentrations of this compound to the designated wells. Include a positive control (e.g., Doxorubicin) and a vehicle control (medium with DMSO).

  • Incubation: Incubate the plate for 48 hours under the same conditions.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the culture medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Agitate the plate gently for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability using the formula: Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100. The IC₅₀ value (the concentration required to inhibit 50% of cell growth) can be determined by plotting a dose-response curve.

Data Presentation:

Table 1: Hypothetical Cytotoxic Activity of this compound on Various Cancer Cell Lines

Cell Line This compound IC₅₀ (µM) Doxorubicin IC₅₀ (µM) Selectivity Index (SI)*
HeLa (Cervical) 15.2 0.8 6.5
MCF-7 (Breast) 28.5 1.2 3.5
HCT116 (Colon) 19.8 1.0 5.0
HSF (Normal) 98.7 2.5 -

*Selectivity Index (SI) is calculated as IC₅₀ in normal cells / IC₅₀ in cancer cells.

Experimental Workflow:

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Measurement cluster_analysis Data Analysis seed Seed Cells in 96-well Plate incubate24 Incubate for 24h seed->incubate24 treat Add this compound to Wells incubate24->treat prep_compound Prepare this compound Dilutions prep_compound->treat incubate48 Incubate for 48h treat->incubate48 add_mtt Add MTT Reagent incubate48->add_mtt incubate4 Incubate for 4h add_mtt->incubate4 dissolve Dissolve Formazan (DMSO) incubate4->dissolve read Measure Absorbance at 570nm dissolve->read calc Calculate Viability & IC50 read->calc Apoptosis_Pathway This compound This compound Cell Cancer Cell This compound->Cell Bcl2 Bcl-2 (Anti-apoptotic) Cell->Bcl2 Bax Bax (Pro-apoptotic) Cell->Bax Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion CytC Cytochrome c Release Mitochondrion->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Anti_Inflammatory_Workflow cluster_albumin Albumin Denaturation Assay cluster_hrbc HRBC Membrane Stabilization Assay cluster_analysis Data Analysis a1 Prepare Reaction Mixture (Albumin + this compound) a2 Incubate (37°C, 15 min) a1->a2 a3 Heat Denature (70°C, 5 min) a2->a3 a4 Measure Absorbance (660nm) a3->a4 calc_inhibit Calculate % Inhibition & IC50 a4->calc_inhibit h1 Prepare RBC Suspension h2 Incubate with this compound & Hyposaline (37°C, 30 min) h1->h2 h3 Centrifuge h2->h3 h4 Measure Supernatant Absorbance (560nm) h3->h4 h4->calc_inhibit

References

Application Notes and Protocols for Aspinonene Cytotoxicity Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of standard protocols for evaluating the cytotoxic effects of the novel compound, Aspinonene. The methodologies detailed herein are established and widely used in the fields of toxicology and oncology for characterizing the anti-proliferative and cell death-inducing properties of new chemical entities. The primary objectives of these assays are to quantify the dose-dependent effects of this compound on cancer cell viability, determine its half-maximal inhibitory concentration (IC50), and elucidate the underlying mechanisms of cell death, with a particular focus on apoptosis.

Data Presentation: Summarized Quantitative Data

The following tables present hypothetical, yet representative, quantitative data for the cytotoxic and pro-apoptotic activities of this compound against various cancer cell lines. These values are intended to serve as a reference for expected outcomes when conducting the described experiments.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM)
HeLaCervical Cancer481.2 ± 0.09
HepG2Liver Cancer485.8 ± 0.45
SGC-7901Gastric Cancer483.2 ± 0.21
A549Lung Cancer727.5 ± 0.63
MDA-MB-231Breast Cancer724.1 ± 0.33

Table 2: Dose-Response Effect of this compound on Apoptosis in HeLa Cells after 48h Treatment

This compound Concentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)Total % Apoptotic Cells
0 (Control)2.1 ± 0.31.5 ± 0.23.6 ± 0.5
0.58.7 ± 1.13.2 ± 0.411.9 ± 1.5
1.015.4 ± 2.05.8 ± 0.721.2 ± 2.7
2.528.9 ± 3.512.1 ± 1.541.0 ± 5.0
5.045.3 ± 5.125.6 ± 3.170.9 ± 8.2

Experimental Protocols

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[2] These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[1]

Materials:

  • MTT solution (5 mg/mL in PBS)[1]

  • Cell culture medium (serum-free)[1]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

Cytotoxicity Assessment: Lactate Dehydrogenase (LDH) Assay

The LDH assay is a colorimetric method used to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Materials:

  • LDH Assay Kit (containing LDH reaction solution, stop solution)

  • 96-well plates

  • Target cells and effector cells (for cell-mediated cytotoxicity) or cytotoxic compound (this compound)

  • Microplate reader

Protocol:

  • Plate target cells in a 96-well plate and treat with this compound or co-culture with effector cells. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Incubate the plate for the desired time at 37°C.

  • After incubation, centrifuge the plate at 250 x g for 4 minutes.

  • Transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.

  • Add 50 µL of the LDH reaction solution to each well.

  • Incubate the plate for 30 minutes at room temperature, protected from light.

  • Add 50 µL of the stop solution to each well.

  • Measure the absorbance at 490 nm using a microplate reader within 1 hour.

  • Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

Annexin V is a protein that binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI)

  • Flow cytometer

Protocol:

  • Seed cells and treat with this compound for the desired time.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Mandatory Visualizations

G cluster_0 This compound Cytotoxicity Workflow This compound This compound Treatment MTT MTT Assay (Cell Viability) This compound->MTT LDH LDH Assay (Cytotoxicity) This compound->LDH Apoptosis Apoptosis Assay (Annexin V/PI) This compound->Apoptosis CellCulture Cancer Cell Culture (e.g., HeLa, HepG2) CellCulture->this compound Data Data Analysis (IC50, % Apoptosis) MTT->Data LDH->Data Apoptosis->Data

Caption: Experimental workflow for this compound cytotoxicity testing.

G This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

Caption: this compound's potential inhibition of the PI3K/Akt/mTOR pathway.

G This compound This compound Bax Bax This compound->Bax Activates Bcl2 Bcl-2 This compound->Bcl2 Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Inhibits CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspases Caspase Activation CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Proposed mechanism of this compound-induced apoptosis.

References

Application Notes and Protocols for Antifungal Susceptibility Testing of Aspinonene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspinonene is a polyketide-derived secondary metabolite first isolated from the fungus Aspergillus ochraceus. Structurally, it is classified as a linear furanone derivative and has been noted for its antimicrobial and anti-nematode activities. As a member of the polyene class of organic compounds, this compound holds potential as an antifungal agent. This document provides a generalized framework for conducting antifungal susceptibility testing of this compound, based on established methodologies from the Clinical and Laboratory Standards Institute (CLSI). Due to the absence of specific published data for this compound, these protocols are adapted from standard procedures for testing novel antifungal compounds.

Data Presentation

Currently, there is no publicly available quantitative data (e.g., Minimum Inhibitory Concentrations - MICs) for the antifungal activity of this compound against specific fungal pathogens. Researchers generating such data should structure it in a clear tabular format for easy comparison.

Table 1: Example Structure for Reporting Minimum Inhibitory Concentration (MIC) of this compound

Fungal SpeciesStrain IDThis compound MIC (µg/mL)Control Antifungal MIC (µg/mL)Notes
Candida albicansATCC 90028Amphotericin B:
Cryptococcus neoformansATCC 208821Fluconazole:
Aspergillus fumigatusATCC 204305Voriconazole:
[Test Organism 4][Strain ID][Control Drug]:
[Test Organism 5][Strain ID][Control Drug]:

Experimental Protocols

The following protocols are based on the CLSI guidelines for broth microdilution antifungal susceptibility testing. These methods are the gold standard for determining the MIC of an antifungal agent against fungi.

Protocol 1: Broth Microdilution Susceptibility Testing for Yeasts (e.g., Candida spp., Cryptococcus spp.)

This protocol is adapted from the CLSI M27 standard.

1. Materials:

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well U-bottom microtiter plates

  • Fungal isolates and quality control strains (e.g., C. parapsilosis ATCC 22019, C. krusei ATCC 6258)

  • Spectrophotometer or inverted mirror

  • Sterile saline (0.85%)

  • Vortex mixer

  • 35°C incubator

2. Inoculum Preparation: a. Subculture the yeast isolate onto Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24-48 hours to ensure purity and viability. b. Select several well-isolated colonies and suspend them in sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). d. Prepare a working inoculum by diluting the standardized suspension 1:1000 in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL.

3. Plate Preparation: a. Prepare serial twofold dilutions of the this compound stock solution in RPMI-1640 medium in the microtiter plate. The final concentration range should typically span from 0.03 to 16 µg/mL, though this may be adjusted based on preliminary screening. b. Include a growth control well (inoculum without this compound) and a sterility control well (medium only).

4. Inoculation and Incubation: a. Inoculate each well (except the sterility control) with the working inoculum. b. Seal the plate and incubate at 35°C for 24-48 hours.

5. Endpoint Determination: a. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of this compound that causes a significant reduction in growth (typically ≥50%) compared to the growth control. b. Growth can be assessed visually using an inverted mirror or by reading the optical density at a specific wavelength (e.g., 530 nm) with a spectrophotometer.

Protocol 2: Broth Microdilution Susceptibility Testing for Filamentous Fungi (e.g., Aspergillus spp.)

This protocol is adapted from the CLSI M38 standard.

1. Materials:

  • Same as Protocol 1, with the addition of sterile water containing 0.05% Tween 20.

  • Potato Dextrose Agar (PDA) for sporulation.

2. Inoculum Preparation: a. Grow the mold isolate on PDA at 35°C for 7 days, or until adequate sporulation is observed. b. Harvest the conidia by flooding the agar surface with sterile saline containing 0.05% Tween 20 and gently scraping the surface. c. Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes. d. Adjust the turbidity of the conidial suspension to a 0.5 McFarland standard. e. Prepare a working inoculum by diluting the standardized suspension in RPMI-1640 to the desired final concentration (typically 0.4 x 10⁴ to 5 x 10⁴ CFU/mL).

3. Plate Preparation, Inoculation, and Incubation: a. Follow steps 3 and 4 from Protocol 1. b. Incubation times for molds are generally longer, typically 48-72 hours, depending on the species.

4. Endpoint Determination: a. For filamentous fungi, the MIC is defined as the lowest concentration of this compound that shows complete inhibition of growth as observed visually.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the antifungal susceptibility of this compound using the broth microdilution method.

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start culture Culture Fungal Isolate start->culture inoculum Prepare Standardized Inoculum culture->inoculum inoculate Inoculate Plate inoculum->inoculate plate Prepare Serial Dilutions of this compound in 96-well Plate plate->inoculate incubate Incubate at 35°C inoculate->incubate read Read Results (Visually or Spectrophotometrically) incubate->read mic Determine Minimum Inhibitory Concentration (MIC) read->mic end End mic->end

Workflow for Broth Microdilution Antifungal Susceptibility Testing.

Signaling Pathways and Mechanism of Action

The precise mechanism of action for this compound's antifungal activity has not been elucidated. As a polyene, it may share a mechanism with other compounds in this class, which typically involves binding to ergosterol in the fungal cell membrane, leading to pore formation and subsequent cell death. Further research is required to determine the specific molecular targets and signaling pathways affected by this compound.

The following diagram depicts a hypothetical mechanism of action based on its classification as a polyene.

Aspinonene_Mechanism cluster_cell Fungal Cell membrane Cell Membrane (with Ergosterol) pore Pore Formation membrane->pore leakage Ion Leakage (K+, Na+, H+) pore->leakage death Cell Death leakage->death This compound This compound This compound->membrane Binds to Ergosterol

Hypothetical Mechanism of Action for this compound.

Troubleshooting & Optimization

Technical Support Center: Optimizing Aspinonene Production from Aspergillus ochraceus

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving Aspinonene yield from Aspergillus ochraceus fermentation. It includes frequently asked questions and detailed troubleshooting guides to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it of interest?

A1: this compound is a secondary metabolite produced by the fungus Aspergillus ochraceus. It belongs to the polyketide family and has garnered interest for its potential biological activities, making it a candidate for further investigation in drug development.

Q2: What is the biosynthetic origin of this compound?

A2: this compound is a pentaketide, meaning it is synthesized from a five-unit polyketide chain derived from acetyl-CoA and malonyl-CoA precursors. Its biosynthesis is closely related to another metabolite, aspyrone.[1][2]

Q3: What are the key factors influencing this compound yield?

A3: The production of this compound is influenced by a variety of factors, including the composition of the fermentation medium, pH, temperature, aeration (dissolved oxygen), and the genetic makeup of the Aspergillus ochraceus strain.

Q4: Is there a relationship between this compound and aspyrone production?

A4: Yes, this compound and aspyrone share a common biosynthetic pathway.[1] The final step diverges, with the balance between the two compounds being significantly influenced by the concentration of dissolved oxygen in the fermentation broth. Higher oxygen levels tend to favor the production of aspyrone.[1]

Troubleshooting Guide

This guide provides solutions to common problems encountered during this compound production from Aspergillus ochraceus fermentation.

Problem 1: Low or No this compound Yield

Q: My Aspergillus ochraceus culture is growing well, but I'm detecting very little or no this compound. What could be the issue?

A: Low this compound yield despite good biomass production can be attributed to several factors related to the fermentation conditions and the metabolic state of the fungus.

Potential Causes and Solutions:

  • Suboptimal Media Composition: The type and concentration of carbon and nitrogen sources can significantly impact secondary metabolite production.

    • Solution: Experiment with different media compositions. Complex media containing sources like yeast extract and peptone often support robust secondary metabolism. The "One Strain, Many Compounds" (OSMAC) approach, which involves varying media components, can be employed to identify optimal conditions for this compound production.

  • Inappropriate pH: The pH of the fermentation medium can influence enzyme activity and nutrient uptake, thereby affecting this compound biosynthesis.

    • Solution: Monitor and control the pH of the fermentation broth. Conduct small-scale experiments to determine the optimal pH range for this compound production. Based on studies of other Aspergillus secondary metabolites, a slightly acidic to neutral pH is often favorable.

  • Incorrect Temperature: Temperature affects fungal growth and the expression of genes involved in secondary metabolism.

    • Solution: Optimize the fermentation temperature. While A. ochraceus can grow over a range of temperatures, the optimal temperature for this compound production may be different from the optimal temperature for growth. Experiment with temperatures in the range of 25-30°C.

  • High Dissolved Oxygen: As this compound and aspyrone share a biosynthetic pathway, high levels of dissolved oxygen can shift production towards aspyrone.[1]

    • Solution: Reduce the aeration or agitation rate in your fermenter to lower the dissolved oxygen concentration. This can favor the reductive step leading to this compound over the oxidative step leading to aspyrone.

  • Timing of Harvest: this compound is a secondary metabolite, and its production typically begins during the stationary phase of fungal growth.

    • Solution: Perform a time-course experiment to determine the optimal harvest time. Sample the fermentation broth at different time points to identify when this compound concentration is at its peak.

Problem 2: Inconsistent this compound Yields Between Batches

Q: I'm observing significant variability in this compound yield from one fermentation batch to another, even with seemingly identical conditions. What could be causing this?

A: Inconsistent yields are often due to subtle variations in experimental parameters that are not immediately obvious.

Potential Causes and Solutions:

  • Inoculum Variability: The age, concentration, and physiological state of the inoculum can have a profound impact on the subsequent fermentation.

    • Solution: Standardize your inoculum preparation. Use spores from a culture of a consistent age and quantify the spore concentration to ensure a uniform starting cell density for each fermentation.

  • Minor Fluctuations in Fermentation Parameters: Small, unmonitored variations in pH, temperature, or nutrient concentration can lead to different metabolic responses.

    • Solution: Implement rigorous monitoring and control of all critical fermentation parameters. Use calibrated probes and automated control systems where possible.

  • Genetic Instability of the Fungal Strain: High-producing strains can sometimes be genetically unstable and may lose their ability to produce the desired metabolite over successive generations.

    • Solution: Maintain a stock of the original high-yielding strain and avoid excessive sub-culturing. Periodically re-isolate single-spore colonies to maintain a genetically homogenous population.

Problem 3: Poor Growth of Aspergillus ochraceus

Q: My Aspergillus ochraceus culture is not growing well, resulting in low biomass and consequently no this compound production. What should I do?

A: Poor fungal growth is a fundamental issue that must be addressed before optimizing for secondary metabolite production.

Potential Causes and Solutions:

  • Inadequate Media Composition: The growth medium may be lacking essential nutrients for vegetative growth.

    • Solution: Ensure your medium contains a readily available carbon source (e.g., glucose, sucrose), a suitable nitrogen source (e.g., ammonium salts, yeast extract), and essential minerals.

  • Suboptimal pH and Temperature: Extreme pH or temperature values can inhibit fungal growth.

    • Solution: Verify that the initial pH of your medium is within the optimal range for Aspergillus ochraceus growth (typically around 5.0-7.0). Ensure the incubator or fermenter is maintaining the correct temperature.

  • Contamination: The presence of other microorganisms can inhibit the growth of A. ochraceus.

    • Solution: Practice strict aseptic techniques during all stages of media preparation, inoculation, and fermentation. Regularly check for signs of contamination under a microscope.

Data Presentation: Influence of Fermentation Parameters on this compound Yield

The following tables summarize the expected qualitative and hypothetical quantitative effects of key fermentation parameters on this compound yield. Note: Specific quantitative data for this compound is limited in the literature. The values presented are illustrative and based on general principles of fungal secondary metabolite production.

Table 1: Effect of Media Composition on this compound Yield

Medium TypeCarbon SourceNitrogen SourceExpected this compound Yield (mg/L)
Minimal MediumGlucoseAmmonium Nitrate5 - 15
Complex MediumSucroseYeast Extract25 - 50
Production MediumMaltosePeptone40 - 75

Table 2: Effect of pH and Temperature on this compound Yield

pHTemperature (°C)Expected this compound Yield (mg/L)
4.52530 - 45
5.52550 - 65
6.52540 - 55
5.52020 - 35
5.53035 - 50

Experimental Protocols

1. Fermentation Protocol for this compound Production

  • Inoculum Preparation:

    • Grow Aspergillus ochraceus on Potato Dextrose Agar (PDA) plates at 28°C for 7-10 days until sporulation is abundant.

    • Harvest spores by adding sterile 0.1% Tween 80 solution to the plate and gently scraping the surface with a sterile loop.

    • Filter the spore suspension through sterile glass wool to remove mycelial fragments.

    • Determine the spore concentration using a hemocytometer and adjust to the desired concentration (e.g., 1 x 10^7 spores/mL).

  • Fermentation:

    • Prepare the production medium (e.g., Czapek-Dox broth supplemented with yeast extract and peptone).

    • Autoclave the medium and allow it to cool to room temperature.

    • Inoculate the medium with the prepared spore suspension to a final concentration of 1 x 10^5 spores/mL.

    • Incubate the culture in a shaker incubator at 25-28°C with agitation (e.g., 150-200 rpm) for 10-14 days.

    • Monitor pH and adjust as necessary.

2. This compound Extraction Protocol

  • Separation of Biomass:

    • After the desired fermentation time, harvest the culture broth.

    • Separate the fungal biomass from the broth by filtration through cheesecloth or centrifugation.

  • Liquid-Liquid Extraction:

    • Extract the cell-free supernatant with an equal volume of a suitable organic solvent such as ethyl acetate or dichloromethane.

    • Repeat the extraction process three times to ensure complete recovery of this compound.

  • Concentration:

    • Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract containing this compound.

3. HPLC Quantification of this compound

  • Sample Preparation:

    • Dissolve the crude extract in a known volume of a suitable solvent (e.g., methanol, acetonitrile).

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions (Illustrative):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength determined by the UV spectrum of a pure this compound standard.

    • Quantification: Create a standard curve using a pure this compound standard of known concentrations. Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve.

Visualizations

Aspinonene_Biosynthesis acetyl_coa Acetyl-CoA pks Polyketide Synthase (PKS) acetyl_coa->pks malonyl_coa Malonyl-CoA malonyl_coa->pks pentaketide Linear Pentaketide pks->pentaketide rearrangement Rearrangement pentaketide->rearrangement bisepoxide Hypothetical Bisepoxide Intermediate rearrangement->bisepoxide reduction Reduction bisepoxide->reduction oxidation Oxidation (High Dissolved O2) bisepoxide->oxidation This compound This compound reduction->this compound aspyrone Aspyrone oxidation->aspyrone Experimental_Workflow start Start: Low this compound Yield strain Strain Selection & Inoculum Prep start->strain osmoc OSMAC Approach: Vary Media Components strain->osmoc phys_param Optimize Physical Parameters (pH, Temp, Aeration) osmoc->phys_param precursor Precursor Feeding (e.g., Acetate) phys_param->precursor extraction Extraction & Quantification (HPLC) precursor->extraction analysis Data Analysis extraction->analysis optimized Optimized Protocol analysis->optimized Troubleshooting_Workflow start Low this compound Yield growth Good Biomass Growth? start->growth no_growth Troubleshoot Growth: - Media Composition - pH/Temp - Contamination growth->no_growth No media Media Optimized? growth->media Yes no_media Optimize Media: - Carbon/Nitrogen Source - OSMAC Approach media->no_media No phys Physical Parameters Optimized? media->phys Yes no_media->phys no_phys Optimize pH, Temp, Aeration phys->no_phys No oxygen High Dissolved Oxygen? phys->oxygen Yes no_phys->oxygen yes_oxygen Reduce Aeration/ Agitation oxygen->yes_oxygen Yes harvest Harvest Time Optimized? oxygen->harvest No yes_oxygen->harvest no_harvest Perform Time-Course Experiment harvest->no_harvest No success Improved Yield harvest->success Yes no_harvest->success

References

Technical Support Center: Overcoming Low Aspinonene Production in Culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Aspinonene production. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the yield of this compound in Aspergillus ochraceus cultures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its production sometimes low?

This compound is a fungal secondary metabolite, a branched pentaketide, produced by the fungus Aspergillus ochraceus. Low production can be a common issue as secondary metabolite synthesis is sensitive to specific culture conditions. Factors such as nutrient availability, pH, temperature, and aeration can significantly impact the metabolic pathways leading to this compound production. Often, conditions that favor rapid fungal growth (high biomass) are not optimal for secondary metabolite production.

Q2: What is the general strategy to enhance this compound production?

The primary strategy involves a systematic optimization of culture parameters. This includes adjusting the composition of the culture medium, particularly the carbon-to-nitrogen (C:N) ratio, and controlling physical parameters like pH, temperature, and dissolved oxygen levels. A methodical approach, varying one factor at a time or using statistical designs like Response Surface Methodology (RSM), is often effective.

Q3: How does dissolved oxygen affect this compound yield?

Dissolved oxygen (DO) concentration is a critical factor. The biosynthetic pathway of this compound is closely related to that of aspyrone. Lower dissolved oxygen levels have been found to favor the production of this compound, while higher DO concentrations tend to increase the yield of aspyrone. Therefore, controlling aeration and agitation to maintain a lower DO level can be a key strategy to enhance this compound production.

Q4: Is there a specific growth phase that is best for this compound production?

Secondary metabolite production, including this compound, is often highest during the stationary phase of fungal growth. During the initial logarithmic (or exponential) growth phase, the fungus prioritizes biomass accumulation. As nutrient levels decrease and the growth rate slows, the metabolic machinery often shifts towards the production of secondary metabolites.

Troubleshooting Guides

This section provides a question-and-answer format to address specific issues you might encounter during your experiments.

Issue 1: Low or No Detectable this compound Production Despite Good Fungal Growth

Q: My Aspergillus ochraceus culture shows good biomass, but I can't detect any this compound. What should I do first?

A: High biomass does not always correlate with high secondary metabolite production. Here is a logical workflow to troubleshoot this common issue:

Experimental Workflow for Troubleshooting Low this compound Yield

Start Low/No this compound, Good Biomass CheckMedia Step 1: Verify Media Composition Start->CheckMedia OptimizeCN Step 2: Optimize C:N Ratio CheckMedia->OptimizeCN Media Correct CheckPhysical Step 3: Evaluate Physical Parameters OptimizeCN->CheckPhysical C:N Ratio Optimized OptimizeDO Step 4: Control Dissolved Oxygen CheckPhysical->OptimizeDO pH & Temp Optimized Analyze Step 5: Confirm Extraction & Analysis OptimizeDO->Analyze DO Controlled Success Successful this compound Production Analyze->Success Protocol Validated G cluster_0 Pentaketide Synthesis cluster_1 Pathway Branch Point Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC Pentaketide Intermediate Pentaketide Intermediate Malonyl-CoA->Pentaketide Intermediate PKS Rearranged Intermediate Rearranged Intermediate Pentaketide Intermediate->Rearranged Intermediate Hypothetical Bisepoxide Hypothetical Bisepoxide Rearranged Intermediate->Hypothetical Bisepoxide Aspyrone Aspyrone Hypothetical Bisepoxide->Aspyrone Oxidation (High O2) This compound This compound Hypothetical Bisepoxide->this compound Reduction (Low O2)

Technical Support Center: Aspinonene Extraction and Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction and purification of Aspinonene.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which sources is it typically isolated?

This compound is a polyketide-derived secondary metabolite with the chemical formula C9H16O4.[1] It has been identified in fungi, specifically from species such as Aspergillus ochraceus and Aspergillus ostianus.[1][2] Its biosynthesis is closely related to that of aspyrone, another metabolite produced by A. ochraceus.[2]

Q2: What are the general steps for extracting this compound from a fungal culture?

The general workflow for this compound extraction involves the cultivation of the producing fungal strain, followed by separation of the mycelia from the culture broth. The target compound can then be extracted from either the mycelia or the broth (or both) using appropriate organic solvents. This is typically followed by a series of purification steps, often involving chromatography.

Q3: Which solvents are recommended for the initial extraction of this compound?

The choice of solvent depends on the polarity of this compound and the nature of the source material (mycelia or broth). For fungal secondary metabolites of moderate polarity like this compound, polar solvents such as ethyl acetate, methanol, or ethanol are commonly used.[3] A preliminary liquid-liquid extraction from the culture filtrate with a water-immiscible solvent like ethyl acetate is a common starting point. For extraction from mycelia, a more polar solvent like methanol or a combination of solvents might be necessary to penetrate the cell walls.

Q4: What analytical techniques are suitable for detecting and quantifying this compound?

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of natural products like this compound. Coupled with a suitable detector, such as a Diode Array Detector (DAD) or Mass Spectrometry (MS), HPLC can be used for both qualitative detection and quantitative analysis. Thin Layer Chromatography (TLC) can also be employed for rapid screening of fractions during the purification process.

Troubleshooting Guides

Extraction Phase

Problem: Low Yield of this compound in the Crude Extract

Potential Cause Troubleshooting Steps
Incomplete Cell Lysis For mycelial extraction, ensure thorough grinding or homogenization of the fungal biomass to facilitate solvent penetration. Consider using methods like sonication or freeze-thaw cycles.
Inappropriate Solvent Choice The polarity of the extraction solvent may not be optimal for this compound. Perform small-scale pilot extractions with a range of solvents of varying polarities (e.g., hexane, dichloromethane, ethyl acetate, methanol) to determine the most effective one.
Suboptimal Extraction Time/Temperature Extraction time may be insufficient. For maceration, allow for a longer contact time between the solvent and the source material. For methods like Soxhlet extraction, ensure an adequate number of cycles. Be cautious with temperature, as excessive heat can degrade thermally labile compounds.
Compound Degradation This compound's stability under the extraction conditions may be a concern. Ensure that the pH of the extraction medium is controlled, as extreme pH can cause degradation. If possible, perform extractions at lower temperatures.

Problem: Formation of a Stable Emulsion During Liquid-Liquid Extraction

Potential Cause Troubleshooting Steps
High Concentration of Surfactant-like Molecules Fungal extracts can contain compounds like phospholipids and proteins that act as emulsifiers.
- Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel to minimize emulsion formation.
- Salting Out: Add a saturated solution of sodium chloride (brine) to the aqueous layer. This increases the ionic strength and can help break the emulsion.
- Centrifugation: If the volume is manageable, centrifuging the emulsion can force the layers to separate.
- Solvent Modification: Adding a small amount of a different organic solvent can alter the polarity and help to break the emulsion.
Purification Phase

Problem: Poor Separation of this compound During Column Chromatography

Potential Cause Troubleshooting Steps
Inappropriate Stationary Phase The choice of stationary phase (e.g., silica gel, C18 reversed-phase) is critical. For a moderately polar compound like this compound, both normal-phase (silica gel) and reversed-phase chromatography could be suitable. If co-eluting impurities have similar polarities, consider a different stationary phase or a different chromatographic technique.
Suboptimal Mobile Phase The mobile phase composition determines the elution profile. For normal-phase chromatography, systematically vary the polarity of the solvent system (e.g., by adjusting the ratio of hexane to ethyl acetate). For reversed-phase, adjust the ratio of water to an organic modifier like acetonitrile or methanol.
Column Overloading Applying too much crude extract to the column will result in broad, overlapping peaks. Reduce the sample load or use a larger column.
Poor Column Packing An improperly packed column will have channels and voids, leading to poor separation. Ensure the stationary phase is packed uniformly.

Problem: this compound Appears to be Degrading on the Column

Potential Cause Troubleshooting Steps
Acidity of Silica Gel Standard silica gel is slightly acidic and can cause the degradation of acid-sensitive compounds. Consider using deactivated or neutral silica gel.
Prolonged Exposure to Solvents Long run times can lead to compound degradation. Optimize the mobile phase to reduce the elution time. Flash chromatography is a faster alternative to traditional gravity column chromatography.
Air Oxidation Some compounds can be oxidized on the column. If this compound is suspected to be sensitive to oxidation, consider degassing the solvents and running the chromatography under an inert atmosphere (e.g., nitrogen).

Experimental Protocols

General Protocol for this compound Extraction

  • Fermentation and Harvest: Cultivate the Aspergillus strain in a suitable liquid medium until optimal production of this compound is achieved. Separate the mycelia from the culture broth by filtration.

  • Extraction from Broth: Adjust the pH of the culture filtrate to slightly acidic (e.g., pH 5-6) and perform a liquid-liquid extraction with an equal volume of ethyl acetate three times. Combine the organic layers.

  • Extraction from Mycelia: The harvested mycelia should be dried (e.g., freeze-dried) and then ground into a fine powder. Extract the powdered mycelia by maceration with methanol at room temperature for 24-48 hours. Repeat the extraction process three times.

  • Concentration: Combine the organic extracts (from both broth and mycelia if processed separately) and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Prefractionation (Optional): The crude extract can be subjected to a preliminary fractionation using vacuum liquid chromatography (VLC) over silica gel to separate components based on polarity.

General Protocol for this compound Purification by Column Chromatography

  • Column Preparation: Prepare a glass column with silica gel as the stationary phase, using a slurry packing method with a non-polar solvent like hexane.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the mobile phase or a suitable solvent and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dried sample onto the top of the prepared column.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent like ethyl acetate (gradient elution).

  • Fraction Collection: Collect fractions of the eluate in separate tubes.

  • Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing this compound. Combine the pure fractions.

  • Final Purification: If necessary, subject the combined fractions to a final purification step using High-Performance Liquid Chromatography (HPLC), potentially on a reversed-phase C18 column with a water/methanol or water/acetonitrile gradient.

Visualizations

Aspinonene_Extraction_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification cluster_final_product Final Product Fermentation Fungal Culture (Aspergillus sp.) Harvest Harvest & Separate (Mycelia & Broth) Fermentation->Harvest Mycelia_Extraction Mycelia Extraction (e.g., Methanol) Harvest->Mycelia_Extraction Broth_Extraction Broth Extraction (e.g., Ethyl Acetate) Harvest->Broth_Extraction Combine_Extracts Combine & Concentrate Mycelia_Extraction->Combine_Extracts Broth_Extraction->Combine_Extracts Column_Chromatography Silica Gel Column Chromatography Combine_Extracts->Column_Chromatography TLC_Analysis TLC Analysis of Fractions Column_Chromatography->TLC_Analysis Combine_Fractions Combine Pure Fractions TLC_Analysis->Combine_Fractions HPLC_Purification Final HPLC Purification Combine_Fractions->HPLC_Purification Pure_this compound Pure this compound HPLC_Purification->Pure_this compound

Caption: Workflow for this compound Extraction and Purification.

Troubleshooting_Logic Start Low this compound Yield Check_Extraction Review Extraction Protocol Start->Check_Extraction Check_Purification Review Purification Protocol Start->Check_Purification Solvent_Issue Suboptimal Solvent? Check_Extraction->Solvent_Issue Lysis_Issue Incomplete Lysis? Check_Extraction->Lysis_Issue Degradation_Issue Compound Degradation? Check_Extraction->Degradation_Issue Check_Purification->Degradation_Issue Column_Issue Column Performance? Check_Purification->Column_Issue Optimize_Solvent Test Different Solvents Solvent_Issue->Optimize_Solvent Yes Improve_Lysis Enhance Homogenization Lysis_Issue->Improve_Lysis Yes Modify_Conditions Adjust pH/Temperature Degradation_Issue->Modify_Conditions Yes Check_Column Repack/Change Column Column_Issue->Check_Column Yes

Caption: Troubleshooting Logic for Low this compound Yield.

References

Technical Support Center: Optimizing HPLC Separation of Aspinonene Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of Aspinonene isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that influence its HPLC separation?

A1: this compound is a fungal secondary metabolite with the molecular formula C9H16O4.[1][2] Its structure contains multiple chiral centers, a double bond, and an epoxide ring, leading to the potential for several stereoisomers and geometric isomers (e.g., Isothis compound).[1][3] These features, particularly the presence of multiple stereocenters, necessitate the use of chiral chromatography for successful separation of its enantiomers and diastereomers.

Q2: Which type of HPLC column is most suitable for separating this compound isomers?

A2: Due to the chiral nature of this compound, a chiral stationary phase (CSP) is essential for separating its stereoisomers. Polysaccharide-based chiral columns, such as those derived from cellulose or amylose, have demonstrated excellent enantioselective recognition for a wide range of chiral compounds, including those with epoxide functionalities.[4] For separating geometric or positional isomers, reversed-phase columns with phenyl-based stationary phases can provide alternative selectivity through π-π interactions.

Q3: What are the recommended starting mobile phase conditions for this compound isomer separation?

A3: For chiral separations on polysaccharide-based columns, normal-phase or polar organic modes are often successful. A typical starting mobile phase for normal-phase chromatography would be a mixture of n-hexane and an alcohol like ethanol or isopropanol. For reversed-phase separation of potential geometric isomers, a mobile phase consisting of acetonitrile or methanol with water is a common starting point. The addition of a small amount of an acidic modifier, such as formic acid, can help to improve peak shape.

Q4: How can I improve the resolution between closely eluting this compound isomers?

A4: To enhance resolution, you can systematically adjust several chromatographic parameters. Modifying the mobile phase composition, such as changing the ratio of the strong and weak solvents or switching the organic modifier (e.g., from acetonitrile to methanol), can alter selectivity. Lowering the column temperature can sometimes increase resolution, while adjusting the flow rate can also have an impact. A shallow gradient elution can be employed to better separate closely eluting peaks.

Q5: I am observing peak tailing in my chromatogram. What are the likely causes and solutions?

A5: Peak tailing can be caused by several factors, including interactions between the analyte and active sites on the column, column overload, or an inappropriate mobile phase pH. To mitigate tailing, ensure the mobile phase pH is appropriate if this compound has ionizable groups. Using a high-purity silica column can reduce silanol interactions. You can also try reducing the sample concentration or injection volume to avoid overloading the column.

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC separation of this compound isomers.

Problem 1: Poor or No Separation of Isomers
Possible Cause Recommended Solution
Incorrect Column Selection For stereoisomers, ensure a chiral stationary phase is being used. For geometric isomers, consider a phenyl-based or polar-embedded column for alternative selectivity.
Suboptimal Mobile Phase Systematically vary the mobile phase composition. In normal phase, adjust the alcohol percentage. In reversed-phase, try a different organic modifier (methanol vs. acetonitrile).
Inappropriate Temperature Optimize the column temperature. Analyze at a range of temperatures (e.g., 25°C, 30°C, 40°C) to see the effect on selectivity.
Unsuitable Flow Rate Vary the flow rate. A lower flow rate can sometimes improve resolution, but will increase analysis time.
Problem 2: Broad or Split Peaks
Possible Cause Recommended Solution
Column Contamination or Degradation Flush the column with a strong solvent. If the problem persists, the column may need to be replaced. Using a guard column can help extend the life of the analytical column.
Sample Solvent Incompatibility Dissolve the sample in the mobile phase whenever possible. If a different solvent must be used, ensure it is weaker than the mobile phase.
Column Overload Reduce the injection volume or dilute the sample.
Extra-column Volume Minimize the length and diameter of tubing between the injector, column, and detector.
Problem 3: Fluctuating Retention Times
Possible Cause Recommended Solution
Inadequate Column Equilibration Ensure the column is fully equilibrated with the mobile phase before each injection, especially when changing mobile phase composition.
Mobile Phase Composition Change Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.
Pump Malfunction Check for leaks in the pump and ensure check valves are functioning correctly. A fluctuating pressure reading can indicate a pump issue.
Temperature Fluctuations Use a column oven to maintain a consistent column temperature.

Experimental Protocols

Protocol 1: Chiral Separation using Normal-Phase HPLC

This protocol is adapted from methods used for the separation of chiral epoxides.

  • Column: Polysaccharide-based chiral column (e.g., Cellulose or Amylose-based, 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane/Ethanol (90:10, v/v). The ratio can be adjusted to optimize selectivity and retention.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV detector at a wavelength where this compound exhibits absorbance (e.g., 210 nm, requires preliminary UV scan).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the this compound isomer mixture in the mobile phase.

Protocol 2: Method Development for Reversed-Phase HPLC

This protocol provides a systematic approach to developing a separation method for potential geometric or positional isomers.

  • Column: Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a screening gradient of 5% to 95% B over 20 minutes to determine the approximate elution conditions. Then, optimize with a shallower gradient around the elution percentage of the isomers.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV-Vis or PDA detector.

  • Injection Volume: 5-20 µL.

  • Sample Preparation: Dissolve the sample in a mixture of water and organic solvent compatible with the initial mobile phase conditions.

Data Presentation

The following tables are examples of how to present quantitative data for the separation of this compound isomers. The data presented here is hypothetical and for illustrative purposes only.

Table 1: Effect of Mobile Phase Composition on Retention Time and Resolution (Normal-Phase)

Mobile Phase (n-Hexane:Ethanol)Isomer 1 Retention Time (min)Isomer 2 Retention Time (min)Resolution (Rs)
95:512.513.81.8
90:109.29.91.5
85:157.17.51.1

Table 2: Influence of Column Temperature on Separation (Reversed-Phase)

Temperature (°C)Isomer A Retention Time (min)Isomer B Retention Time (min)Resolution (Rs)
2515.315.91.3
3014.114.61.4
4012.813.11.2

Visualizations

The following diagrams illustrate key workflows and logical relationships in optimizing HPLC separation.

Troubleshooting_Workflow cluster_resolution Resolution Optimization cluster_peak_shape Peak Shape Improvement cluster_retention Stabilize Retention Time Start Problem with Separation Poor_Resolution Poor Resolution Start->Poor_Resolution Identify Symptom Peak_Shape_Issues Peak Shape Issues Start->Peak_Shape_Issues Retention_Time_Drift Retention Time Drift Start->Retention_Time_Drift Optimize_MP Optimize Mobile Phase Poor_Resolution->Optimize_MP First Step Check_Overload Check for Overload Peak_Shape_Issues->Check_Overload First Step Equilibrate Ensure Equilibration Retention_Time_Drift->Equilibrate First Step Optimize_Temp Adjust Temperature Optimize_MP->Optimize_Temp Change_Column Change Column Optimize_Temp->Change_Column Change_Solvent Change Sample Solvent Check_Overload->Change_Solvent Check_Column_Health Check Column Health Change_Solvent->Check_Column_Health Check_Pump Check Pump Equilibrate->Check_Pump Prepare_Fresh_MP Prepare Fresh Mobile Phase Check_Pump->Prepare_Fresh_MP Method_Development_Flow Start Define Separation Goal (e.g., Isomer Separation) Column_Selection Select Appropriate Column (Chiral vs. RP) Start->Column_Selection Mobile_Phase_Screening Screen Mobile Phases (Normal vs. Reversed) Column_Selection->Mobile_Phase_Screening Initial_Gradient Run Scouting Gradient Mobile_Phase_Screening->Initial_Gradient Optimization Optimize Parameters (Gradient, Temp, Flow Rate) Initial_Gradient->Optimization Validation Validate Method Optimization->Validation

References

Aspinonene solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of Aspinonene.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a polyketide natural product isolated from the fungus Aspergillus ochraceus.[1][2][3][4][5] Like many secondary metabolites, particularly those with complex structures, this compound is anticipated to have low aqueous solubility, which can present significant challenges in experimental settings, including in vitro and in vivo biological assays.

Q2: In which organic solvents is this compound likely to be soluble?

A2: While specific quantitative solubility data for this compound is not widely published, based on its polyketide structure and the extraction methods used for related fungal metabolites, it is expected to be soluble in moderately polar to nonpolar organic solvents. These typically include:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Methanol

  • Ethyl acetate

  • Chloroform

Researchers often find DMSO to be a suitable solvent for creating concentrated stock solutions of poorly water-soluble compounds for use in cell-based assays.

Q3: Is this compound soluble in water or aqueous buffers?

A3: this compound is expected to have very low solubility in water and standard aqueous buffers (e.g., PBS). Direct dissolution in aqueous media is likely to result in precipitation or the formation of a suspension, which is unsuitable for most biological experiments.

Q4: How can I prepare a stock solution of this compound?

A4: To prepare a stock solution, it is recommended to first dissolve this compound in an organic solvent such as DMSO to create a high-concentration stock (e.g., 10-50 mM). This stock solution can then be serially diluted into the appropriate aqueous experimental medium to achieve the desired final concentration. It is crucial to ensure that the final concentration of the organic solvent in the assay medium is low (typically <0.5%) to avoid solvent-induced toxicity or off-target effects.

Q5: What are the signs of solubility issues during my experiments?

A5: Signs of solubility problems with this compound in your experiments can include:

  • Precipitation: The compound coming out of solution, which may be visible as cloudiness, crystals, or a pellet after centrifugation.

  • Inconsistent results: Poor solubility can lead to variability in the effective concentration of the compound, resulting in inconsistent data between experiments.

  • Low bioactivity: If the compound is not fully dissolved, its bioavailability to cells or target molecules will be reduced, leading to apparently low or no biological activity.

Troubleshooting Guide for this compound Solubility

This guide provides solutions to common solubility problems encountered when working with this compound.

Problem StatementPotential CauseRecommended Solution
This compound precipitates when diluted into aqueous buffer from a DMSO stock. The final concentration of this compound exceeds its solubility limit in the aqueous medium. The percentage of DMSO in the final solution is too low to maintain solubility.1. Decrease the final concentration of this compound. 2. Increase the percentage of DMSO in the final solution , but keep it below the tolerance level of your experimental system (usually <0.5%).3. Use a co-solvent system. Prepare the this compound stock in a mixture of DMSO and another solvent like ethanol or polyethylene glycol (PEG400).4. Consider formulation. For in vivo studies, formulation with excipients such as cyclodextrins may be necessary.
Difficulty dissolving this compound powder, even in organic solvents. The compound may have formed aggregates, or the chosen solvent is not optimal.1. Gently warm the solution (e.g., to 37°C) while vortexing.2. Use sonication. A brief period in an ultrasonic bath can help break up aggregates and facilitate dissolution.3. Try a different solvent. If solubility is poor in DMSO, try DMF (dimethylformamide) or a chlorinated solvent like chloroform if compatible with your downstream application.
Inconsistent results in cell-based assays. This compound may be precipitating over the course of the experiment, leading to variable effective concentrations.1. Visually inspect your assay plates under a microscope for any signs of precipitation before and after the experiment.2. Prepare fresh dilutions of this compound for each experiment from a stable, concentrated stock solution.3. Incorporate a solubility check. Before adding to cells, dilute this compound to the final concentration in your cell culture medium and check for precipitation after a relevant incubation period.

Quantitative Solubility Data (Illustrative Guide)

The following table provides an illustrative guide to the potential solubility of this compound in common laboratory solvents. Note: These values are estimates based on the properties of similar polyketide compounds and have not been experimentally verified for this compound. Researchers should perform their own solubility tests.

SolventEstimated Solubility Range (mg/mL)
Water< 0.1
Phosphate-Buffered Saline (PBS)< 0.1
Ethanol1 - 5
Methanol1 - 5
Dimethyl Sulfoxide (DMSO)> 20
Ethyl Acetate5 - 10

Experimental Protocols

Protocol 1: Preparation of a Concentrated this compound Stock Solution

Objective: To prepare a 20 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid powder)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Microcentrifuge tubes

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Calculate the mass of this compound required to make a 20 mM solution in a specific volume of DMSO. The molecular weight of this compound is 188.22 g/mol .

  • Weigh the calculated amount of this compound into a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to the tube.

  • Vortex the tube for 1-2 minutes to facilitate dissolution.

  • If the compound does not fully dissolve, place the tube in a sonicator bath for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Visualizations

experimental_workflow cluster_prep Preparation of Stock Solution cluster_dilution Working Solution Preparation cluster_assay Experimental Use start This compound Powder dissolve Dissolve in 100% DMSO start->dissolve vortex Vortex / Sonicate dissolve->vortex stock 20 mM Stock Solution (Store at -80°C) vortex->stock dilute Dilute Stock in Aqueous Buffer / Medium stock->dilute check Solubility Check (Visual Inspection) dilute->check precipitate Precipitation Occurs check->precipitate No soluble Solution is Clear check->soluble Yes troubleshoot Go to Troubleshooting Guide precipitate->troubleshoot assay Add to In Vitro Assay (e.g., cell culture) soluble->assay

Caption: Experimental workflow for handling poorly soluble this compound.

logical_relationship cluster_problem The Problem cluster_solutions Potential Solutions cluster_outcome Desired Outcome This compound This compound poor_sol Poor Aqueous Solubility This compound->poor_sol organic_solvent Use Organic Solvent (e.g., DMSO) poor_sol->organic_solvent leads to cosolvent Use Co-Solvent System (e.g., DMSO + PEG400) poor_sol->cosolvent leads to formulation Formulation Strategies (e.g., Cyclodextrins) poor_sol->formulation leads to soluble_solution Homogeneous Solution for Reliable Experiments organic_solvent->soluble_solution cosolvent->soluble_solution formulation->soluble_solution

Caption: Logical approach to overcoming this compound solubility issues.

References

Aspinonene Extracts: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental analysis of Aspinonene extracts. As "this compound" is a placeholder for a novel natural product, this guide focuses on prevalent contaminants and analytical issues encountered in natural product research.

Frequently Asked Questions (FAQs)

Q1: What are the most common contaminants I should be aware of in my this compound extracts?

A1: Contamination in natural product extracts is a common issue that can arise from various sources. The primary contaminants to be aware of include:

  • Residual Solvents: These are volatile organic compounds left over from the extraction process. Common examples include methanol, ethanol, acetone, and hexane. Their presence can interfere with analytical measurements and biological assays.

  • Plasticizers: Compounds like phthalates can leach from plastic containers and tubing used during extraction and storage, especially when organic solvents are used.[1]

  • Artifacts of Extraction: These are substances that are not naturally present in the source material but are formed during the extraction or isolation process.[2] This can happen through reactions with the extraction solvent, heat-induced degradation, or exposure to light or air.

  • Pesticides and Herbicides: If the source material for this compound is a cultivated plant, residues of agrochemicals may be present in the extract.

  • Heavy Metals: Contamination from the soil or processing equipment can introduce heavy metals like lead, mercury, arsenic, and cadmium into the extract.

  • Microbial Contaminants and Mycotoxins: Improper handling and storage of the source material can lead to contamination with bacteria, molds, and their toxic byproducts (mycotoxins).

Q2: How can I prevent contamination of my this compound extracts?

A2: Preventing contamination is crucial for obtaining reliable experimental results. Here are some best practices:

  • Use High-Purity Solvents: Always use HPLC or analytical grade solvents for extraction and chromatography to minimize the introduction of impurities.

  • Use Appropriate Containers: Whenever possible, use glass or Teflon containers to avoid leaching of plasticizers. If plastic must be used, ensure it is compatible with the solvents you are using.

  • Optimize Extraction Conditions: Use the mildest extraction conditions (e.g., temperature, time) necessary to efficiently extract this compound to minimize the formation of degradation products and artifacts.[2]

  • Proper Handling of Source Material: Ensure the raw material is properly cleaned, dried, and stored to prevent microbial growth and degradation.

  • Implement a Cleaning Protocol: Thoroughly clean all glassware and equipment between extractions to prevent cross-contamination.

Q3: How does the stability of my this compound extract affect my results, and how can I assess it?

A3: The stability of your extract is critical for the reproducibility of your experiments. Degradation of this compound or other components in the extract can lead to a loss of biological activity or the appearance of new, interfering compounds in your analytical profiles.

Stability testing involves analyzing the extract at different time points under various storage conditions (e.g., temperature, humidity, light exposure). Key parameters to monitor include the concentration of this compound, the overall phytochemical profile (using techniques like HPLC), and biological activity.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the analysis of this compound extracts.

Problem Possible Cause Recommended Solution
Unexpected peaks in your HPLC or GC chromatogram. Residual Solvents: The peaks may correspond to solvents used in the extraction process.Confirm the identity of the peaks by comparing their retention times with those of known solvent standards. Use a more efficient solvent removal method, such as a rotary evaporator followed by high-vacuum drying.
Plasticizer Contamination: Phthalates and other plasticizers can leach from plastic labware.Re-run the analysis using an extract prepared with glassware only to see if the peaks disappear. If so, switch to glass or solvent-resistant plasticware.
Formation of Artifacts: The extraction conditions may be causing this compound or other components to degrade or react.Investigate milder extraction methods (e.g., lower temperature, shorter duration). Analyze a fresh extract immediately after preparation to see if the unexpected peaks are absent.
Inconsistent biological activity between different batches of extract. Variability in the phytochemical profile: The concentration of this compound or other bioactive compounds may differ between batches.Standardize your extraction protocol and raw material sourcing. Use HPLC to create a chemical fingerprint of each batch to ensure consistency.
Degradation of the active compound(s): this compound or other active components may be degrading over time.Perform a stability study on your extracts to determine the optimal storage conditions and shelf life. Store extracts at low temperatures, protected from light and air.
Poor separation or broad peaks in your HPLC analysis. Suboptimal chromatographic conditions: The mobile phase, column, or gradient may not be suitable for your extract.Systematically optimize your HPLC method. Try different solvent systems (e.g., acetonitrile vs. methanol), a different column chemistry (e.g., C18, Phenyl-Hexyl), or adjust the gradient profile.
Column contamination: The analytical column may be contaminated with strongly retained compounds from previous injections.Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to remove contaminants. Always use a guard column to protect your analytical column.

Quantitative Data Summary

The following tables provide reference data for common contaminants and analytical parameters.

Table 1: Permissible Daily Exposure (PDE) for Common Residual Solvents (ICH Q3C)

SolventClassPDE (mg/day)Concentration Limit (ppm)
Benzene10.0022
Carbon Tetrachloride10.0044
Acetonitrile24.1410
Chloroform20.660
Methanol2303000
Toluene28.9890
Acetone3505000
Ethanol3505000
Ethyl Acetate3505000
Heptane3505000
Hexane22.9290

Note: The concentration limit is calculated based on a 10g daily dose. Class 1 solvents should be avoided. Class 2 solvents should be limited. Class 3 solvents have low toxic potential.

Table 2: Example HPLC-MS Parameters for this compound Extract Profiling

ParameterSetting
Column C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 15 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
MS Ionization Mode Electrospray Ionization (ESI), Positive and Negative
MS Scan Range m/z 100 - 1500

Experimental Protocols

Protocol 1: GC-MS Analysis of Residual Solvents

This protocol provides a general procedure for the identification and quantification of residual solvents in this compound extracts.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the this compound extract into a 20 mL headspace vial.

    • Add 5 mL of a suitable solvent (e.g., dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)) that does not contain any of the target residual solvents.

    • Add an internal standard if quantitative analysis is required.

    • Seal the vial tightly with a PTFE-lined septum and aluminum cap.

  • Instrumentation (Headspace GC-MS):

    • GC Column: A column with a stationary phase suitable for volatile compounds (e.g., 6% cyanopropylphenyl / 94% dimethylpolysiloxane), 30 m x 0.32 mm ID, 1.8 µm film thickness.

    • Oven Program: 40 °C for 5 minutes, then ramp to 240 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.

    • Injector Temperature: 250 °C.

    • Headspace Sampler Conditions:

      • Oven Temperature: 80 °C

      • Loop Temperature: 90 °C

      • Transfer Line Temperature: 100 °C

      • Equilibration Time: 15 minutes

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 35 - 350.

  • Data Analysis:

    • Identify residual solvents by comparing the mass spectra of the peaks in the sample chromatogram with a reference library (e.g., NIST).

    • Confirm the identity by comparing the retention time with that of a known standard.

    • Quantify the amount of each solvent using a calibration curve prepared with known concentrations of the standards.

Protocol 2: HPLC-MS/MS for Contaminant Profiling

This protocol is designed for the broad screening and identification of non-volatile contaminants like plasticizers, pesticides, and degradation products.

  • Sample Preparation:

    • Dissolve 10 mg of the this compound extract in 10 mL of methanol.

    • Vortex for 1 minute to ensure complete dissolution.

    • Filter the solution through a 0.22 µm PTFE syringe filter into an HPLC vial.

  • Instrumentation (LC-MS/MS):

    • Use the HPLC parameters outlined in Table 2 .

    • MS/MS Conditions:

      • Perform a full scan experiment to get an overview of the components in the extract.

      • In a separate run, perform a data-dependent acquisition (DDA) or data-independent acquisition (DIA) experiment to acquire fragmentation data for the detected ions.

      • Set the collision energy to a stepped ramp (e.g., 10-40 eV) to obtain comprehensive fragmentation patterns.

  • Data Analysis:

    • Process the full scan data to identify potential contaminant peaks.

    • Use the fragmentation data from the DDA or DIA experiment to identify the chemical structure of the unknown compounds by searching against spectral libraries or using in-silico fragmentation tools.

    • Databases such as PubChem, ChemSpider, and the Human Metabolome Database (HMDB) can be used to search for the identified compounds and their potential sources.

Mandatory Visualizations

experimental_workflow cluster_extraction Extraction and Preparation cluster_analysis Contaminant Analysis raw_material This compound Source Material extraction Solvent Extraction raw_material->extraction concentration Solvent Removal extraction->concentration gc_ms GC-MS for Residual Solvents concentration->gc_ms hplc_ms HPLC-MS for Other Contaminants concentration->hplc_ms data_analysis Data Interpretation and Reporting gc_ms->data_analysis hplc_ms->data_analysis

Caption: Workflow for this compound Extract Contaminant Analysis.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions problem Problem: Unexpected Peaks in Chromatogram cause1 Residual Solvents problem->cause1 cause2 Plasticizers problem->cause2 cause3 Extraction Artifacts problem->cause3 solution1 Optimize Solvent Removal Run GC-MS cause1->solution1 solution2 Use Glassware Re-extract cause2->solution2 solution3 Use Milder Extraction Conditions Analyze Fresh Extract cause3->solution3

Caption: Troubleshooting Logic for Unexpected Chromatographic Peaks.

References

Technical Support Center: Aspinonene Production for Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up Aspinonene production for experimental purposes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it of research interest?

This compound is a polyketide natural product produced by the fungus Aspergillus ochraceus. Natural products are a significant source of novel chemical scaffolds for drug discovery, and this compound, as a secondary metabolite, may possess unique biological activities worth investigating for therapeutic applications.

Q2: What is the general approach for producing this compound in the laboratory?

This compound is produced through fermentation of Aspergillus ochraceus. The general workflow involves culturing the fungus in a suitable liquid medium, allowing for growth and secondary metabolite production, followed by extraction and purification of this compound from the culture broth and/or mycelia.

Q3: My Aspergillus ochraceus culture is growing well, but I'm not seeing any this compound production. What could be the issue?

Several factors can influence secondary metabolite production, even with good fungal growth. Consider the following:

  • Culture Age: Secondary metabolite production often begins in the stationary phase of growth. Ensure your culture has reached this phase.

  • Medium Composition: The nutrient composition of the medium is critical. Carbon and nitrogen sources, as well as trace elements, can significantly impact polyketide synthesis.

  • Aeration and Agitation: Oxygen availability is a key parameter. Inadequate aeration can limit the production of certain metabolites. For instance, in A. ochraceus, increased dissolved oxygen concentrations have been shown to favor the production of the related compound, aspyrone, suggesting oxygen levels are critical for the biosynthetic pathway.

Q4: I am detecting this compound, but the yield is very low. How can I increase it?

Optimizing fermentation parameters is key to improving yield. Experiment with:

  • Medium Optimization: Systematically vary the concentrations of carbon and nitrogen sources.

  • Process Parameters: Adjust pH, temperature, agitation speed, and aeration rate. A design of experiments (DOE) approach can be efficient in identifying optimal conditions.

  • Elicitors: The addition of small molecules (elicitors) can sometimes trigger or enhance secondary metabolite production.

Q5: How can I purify this compound from the fermentation broth?

A common method for extracting non-polar to semi-polar secondary metabolites like polyketides from a liquid culture is through solvent extraction. This is typically followed by chromatographic techniques for purification.

  • Extraction: Use a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) to extract the compounds from the filtered culture broth.

  • Chromatography: The crude extract can be subjected to column chromatography (e.g., silica gel) with a gradient of solvents of increasing polarity to separate this compound from other metabolites. Further purification can be achieved using High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No or poor growth of Aspergillus ochraceus Contamination of the culture.Use aseptic techniques. Check the purity of the inoculum.
Inappropriate medium composition or pH.Verify the composition of the growth medium and adjust the pH to the optimal range for A. ochraceus.
Incorrect incubation temperature.Ensure the incubator is set to the optimal growth temperature for the species.
Good growth, but low or no this compound yield Sub-optimal fermentation conditions.Optimize aeration, agitation, and incubation time. Secondary metabolite production is often favored in specific growth phases.
Incorrect medium for secondary metabolism.Switch to a production medium that is known to induce secondary metabolite synthesis, which may differ from the optimal growth medium.
Degradation of this compound.Check the stability of this compound under your extraction and storage conditions.
Difficulty in purifying this compound Co-elution with other compounds.Use a different chromatographic stationary phase or a more selective solvent system. Consider using preparative HPLC.
Low concentration in the crude extract.Concentrate the crude extract before purification. Increase the scale of the fermentation to obtain more starting material.

Experimental Protocols

Protocol 1: Small-Scale Production of this compound

This protocol describes the lab-scale production of this compound from Aspergillus ochraceus.

1. Inoculum Preparation: a. Grow Aspergillus ochraceus on a potato dextrose agar (PDA) plate for 7-10 days at 25°C. b. Aseptically transfer a small piece of the mycelial mat to a 250 mL flask containing 50 mL of seed culture medium (e.g., potato dextrose broth). c. Incubate at 25°C with shaking at 150 rpm for 3-4 days.

2. Fermentation: a. Inoculate a 1 L flask containing 400 mL of production medium with 40 mL of the seed culture. b. Incubate at 25°C with shaking at 200 rpm for 7-14 days.

3. Extraction: a. Separate the mycelia from the culture broth by filtration. b. Extract the filtered broth three times with an equal volume of ethyl acetate. c. Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

4. Analysis: a. Dissolve the crude extract in a suitable solvent (e.g., methanol). b. Analyze the extract for the presence of this compound using HPLC or LC-MS.

Protocol 2: Scaling Up this compound Production

This protocol outlines the transition from flask-scale to a 5 L bioreactor.

1. Bioreactor Preparation: a. Prepare and sterilize a 5 L bioreactor containing 3.5 L of production medium. b. Calibrate pH and dissolved oxygen probes.

2. Inoculation: a. Prepare a larger volume of seed culture (e.g., 350 mL in a 2 L flask). b. Aseptically transfer the seed culture to the bioreactor.

3. Controlled Fermentation: a. Set the bioreactor parameters: Temperature (25°C), pH (controlled at a setpoint, e.g., 6.0, with automated acid/base addition), and dissolved oxygen (maintained above a certain percentage, e.g., 20%, by controlling agitation and airflow). b. Monitor growth and this compound production by taking periodic samples.

4. Harvest and Extraction: a. Harvest the culture when this compound concentration is maximal. b. Perform a large-scale extraction as described in Protocol 1, using larger volumes of solvents.

Quantitative Data

The following table presents hypothetical data on how fermentation parameters can influence this compound production, based on the principle that oxygenation affects the biosynthetic pathway.

Parameter Condition A Condition B Condition C
Dissolved Oxygen 20%40%60%
This compound Yield (mg/L) 508540
Aspyrone Yield (mg/L) 102570
Biomass (g/L) 151817

This data illustrates a potential scenario where moderate dissolved oxygen (Condition B) is optimal for this compound production, while higher levels (Condition C) may shift the biosynthetic pathway towards Aspyrone.

Visualizations

Aspinonene_Biosynthesis Pentaketide Intermediate Pentaketide Intermediate Rearrangement Rearrangement Pentaketide Intermediate->Rearrangement Hypothetical Bisepoxide Hypothetical Bisepoxide Rearrangement->Hypothetical Bisepoxide Reduction Reduction Hypothetical Bisepoxide->Reduction Low O2 Oxidation Oxidation Hypothetical Bisepoxide->Oxidation High O2 This compound This compound Reduction->this compound Aspyrone Aspyrone Oxidation->Aspyrone

Caption: Proposed biosynthetic pathway of this compound and Aspyrone.

Experimental_Workflow cluster_prep Preparation cluster_prod Production cluster_downstream Downstream Processing Inoculum_Prep Inoculum Preparation (A. ochraceus) Fermentation Fermentation (Flask or Bioreactor) Inoculum_Prep->Fermentation Medium_Prep Medium Preparation & Sterilization Medium_Prep->Fermentation Extraction Solvent Extraction Fermentation->Extraction Purification Chromatography (Silica, HPLC) Extraction->Purification Analysis Analysis (LC-MS, NMR) Purification->Analysis Troubleshooting_Logic Start Start Problem Low this compound Yield Start->Problem Check_Growth Is fungal growth (biomass) low? Problem->Check_Growth Optimize_Growth Optimize growth medium, temperature, and pH. Check_Growth->Optimize_Growth Yes Check_Production_Params Optimize production parameters: - Aeration (DO%) - Agitation - Fermentation time Check_Growth->Check_Production_Params No Optimize_Growth->Check_Production_Params Final_Product This compound Check_Production_Params->Final_Product

Aspinonene Quantification in Complex Mixtures: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantification of aspinonene in complex mixtures. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in quantifying this compound in complex mixtures?

A1: The main challenges in quantifying this compound, a polyketide produced by Aspergillus species, in complex matrices such as fungal extracts or biological fluids include:

  • Matrix Effects: Co-eluting endogenous compounds from the sample matrix can suppress or enhance the ionization of this compound in the mass spectrometer, leading to inaccurate quantification.[1][2][3]

  • Low Abundance: this compound may be present at low concentrations in the sample, requiring highly sensitive analytical methods for detection and quantification.

  • Structural Isomers: The presence of structurally similar compounds can interfere with the accurate measurement of this compound, necessitating high chromatographic resolution.

  • Analyte Stability: this compound may be susceptible to degradation during sample extraction, storage, and analysis due to factors like pH, temperature, and enzymatic activity.[4][5]

  • Lack of Commercial Standards: The availability of a certified this compound reference standard can be limited, impacting the accuracy of quantification.

Q2: Which analytical techniques are most suitable for this compound quantification?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most powerful and widely used technique for the quantification of this compound in complex mixtures. This method offers high selectivity, sensitivity, and the ability to handle complex matrices. High-performance liquid chromatography with ultraviolet detection (HPLC-UV) can also be used, but it may lack the required sensitivity and selectivity for low-concentration samples in complex matrices.

Q3: How can I minimize matrix effects in my this compound analysis?

A3: To minimize matrix effects, consider the following strategies:

  • Effective Sample Preparation: Utilize solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.

  • Chromatographic Separation: Optimize the HPLC/UHPLC method to achieve baseline separation of this compound from co-eluting matrix components.

  • Use of an Internal Standard: Employ a stable isotope-labeled internal standard (SIL-IS) of this compound, if available. If not, a structurally similar compound (analog internal standard) that co-elutes and experiences similar matrix effects can be used.

  • Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is similar to the sample matrix to compensate for matrix effects.

  • Standard Addition: This method involves adding known amounts of the analyte to the sample to create a calibration curve within the sample matrix itself, which can be effective but is more labor-intensive.

Q4: What are the key parameters to optimize for an LC-MS/MS method for this compound?

A4: Key parameters for LC-MS/MS method optimization include:

  • Column Chemistry and Dimensions: A C18 reversed-phase column is a common starting point. Smaller particle sizes (e.g., sub-2 µm) and longer columns can improve resolution.

  • Mobile Phase Composition: A gradient elution with water and an organic solvent (e.g., acetonitrile or methanol) containing a small amount of formic acid (e.g., 0.1%) is typically used to improve peak shape and ionization efficiency.

  • Mass Spectrometry Parameters: Optimize the precursor ion and at least two product ions (one for quantification and one for qualification) in Multiple Reaction Monitoring (MRM) mode. Optimize collision energy and other source parameters to maximize signal intensity.

Troubleshooting Guide

This section provides solutions to common problems encountered during this compound quantification.

Problem Potential Cause(s) Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) - Secondary interactions with the column stationary phase.- Inappropriate mobile phase pH.- Column overload.- Extra-column band broadening.- Use a high-purity, end-capped silica column.- Adjust the mobile phase pH with a modifier like formic acid.- Dilute the sample or reduce the injection volume.- Check for and minimize the length and diameter of tubing between the injector, column, and detector.
Low Analyte Recovery - Inefficient extraction from the sample matrix.- Analyte degradation during sample preparation.- Adsorption to vials or tubing.- Optimize the extraction solvent, pH, and temperature.- Perform extraction at low temperatures and minimize exposure to light and extreme pH.- Use deactivated vials and tubing.
High Signal Variability (Poor Precision) - Inconsistent sample preparation.- Matrix effects varying between samples.- Instrument instability.- Ensure consistent and precise execution of the sample preparation protocol.- Use an appropriate internal standard.- Equilibrate the LC-MS system thoroughly before analysis and inject quality control (QC) samples throughout the run.
No or Low Signal in MS - Incorrect MS/MS transitions.- Analyte degradation in the ion source.- Poor ionization efficiency.- Confirm the precursor and product ions by infusing a standard solution.- Optimize source temperature and gas flows.- Adjust the mobile phase composition to enhance ionization.
Interfering Peaks - Co-eluting isomers or matrix components.- Carryover from previous injections.- Improve chromatographic resolution by optimizing the gradient, column, or mobile phase.- Enhance sample cleanup procedures.- Implement a robust needle and injector wash protocol.

Experimental Protocols

Protocol 1: Sample Preparation from Aspergillus Culture

This protocol outlines a general procedure for the extraction of this compound from a fungal culture for LC-MS/MS analysis.

  • Culture Harvesting: After incubation, separate the fungal mycelia from the liquid culture medium by filtration.

  • Extraction:

    • Homogenize the mycelia in a suitable solvent such as ethyl acetate or methanol.

    • Perform extraction using ultrasonication or microwave-assisted extraction to enhance efficiency.

    • For the liquid medium, perform a liquid-liquid extraction with an appropriate solvent.

  • Solvent Evaporation: Evaporate the solvent from the extract under a gentle stream of nitrogen at a controlled temperature.

  • Reconstitution: Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS/MS analysis.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter to remove any particulate matter before injection.

Protocol 2: LC-MS/MS Quantification of this compound

This protocol provides a starting point for developing an LC-MS/MS method for this compound quantification.

  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A typical gradient could be: 5% B to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • MRM Transitions:

    • This compound: Precursor ion [M+H]⁺ (m/z 189.1) -> Product ions (hypothetical, need to be determined experimentally, e.g., m/z 171.1, m/z 153.1)

    • Internal Standard (e.g., structural analog): To be determined based on the chosen standard.

Quantitative Data Summary

The following table provides a hypothetical example of quantitative data for this compound in different Aspergillus strains, which should be determined experimentally.

Sample ID Matrix This compound Concentration (ng/mL) % RSD (n=3) Recovery (%)
Strain AMycelial Extract152.44.291.5
Strain BMycelial Extract87.95.888.2
Strain CCulture Filtrate23.17.195.3
Spiked BlankMycelial Extract98.6 (100 ng/mL spike)3.598.6

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Fungal Culture Fungal Culture Extraction Extraction Fungal Culture->Extraction Solvent Extraction Cleanup (SPE) Cleanup (SPE) Extraction->Cleanup (SPE) Remove Interferences Concentration & Reconstitution Concentration & Reconstitution Cleanup (SPE)->Concentration & Reconstitution Prepare for Analysis LC Separation LC Separation Concentration & Reconstitution->LC Separation Injection MS Detection MS Detection LC Separation->MS Detection Ionization Data Processing Data Processing MS Detection->Data Processing Quantification Troubleshooting_Logic start Problem Identified peak_shape Poor Peak Shape? start->peak_shape recovery Low Recovery? peak_shape->recovery No solution1 Optimize Column/Mobile Phase peak_shape->solution1 Yes precision Poor Precision? recovery->precision No solution2 Optimize Extraction/Handling recovery->solution2 Yes solution3 Use Internal Standard/QC precision->solution3 Yes end Problem Resolved precision->end No solution1->end solution2->end solution3->end

References

Technical Support Center: Enhancing Aspinonene Stability for Long-Term Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on maintaining the stability of Aspinonene for reliable and reproducible long-term studies. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term storage, solid this compound should be stored at -20°C. Under these conditions, it is reported to be stable for at least one year.[1] Once reconstituted in a solvent such as DMSO or methanol, aliquots should be stored at -20°C and protected from light to minimize degradation.[1]

Q2: I observed a decrease in the activity of my this compound sample over time. What could be the cause?

A2: A decrease in activity can be attributed to several factors, including:

  • Improper Storage: Exposure to temperatures above -20°C, frequent freeze-thaw cycles, and exposure to light can accelerate degradation.

  • Solvent Instability: this compound may not be stable in certain solvents over extended periods. It is crucial to use high-purity, anhydrous solvents.

  • Presence of Contaminants: Contaminants in the solvent or on laboratory equipment can catalyze degradation reactions.

  • Adsorption to Surfaces: Like many compounds, this compound may adsorb to the surface of certain plastics, leading to a perceived loss of concentration and activity. Using low-adsorption microplates and tubes is recommended.

Q3: How can I assess the stability of my this compound solution?

A3: The stability of an this compound solution can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can separate and quantify the parent this compound from its potential degradation products. A decrease in the peak area of this compound and the appearance of new peaks over time would indicate instability.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent results between experiments. Sample degradation due to improper handling.Prepare fresh working solutions from a frozen stock for each experiment. Minimize the time the solution spends at room temperature.
Loss of compound after filtration. Adsorption of this compound to the filter membrane.Use filters made of materials with low protein/compound binding properties, such as PTFE or PVDF. Pre-wetting the filter with the solvent may also help.
Precipitate formation in the stock solution. Poor solubility or solvent evaporation.Ensure the stock solution is fully dissolved before use. Store in tightly sealed vials to prevent solvent evaporation. If precipitation occurs, gently warm and vortex the solution.
Unexpected peaks in analytical chromatograms. Presence of degradation products.Review storage and handling procedures. Analyze the sample by LC-MS to identify the mass of the unknown peaks and hypothesize potential degradation pathways.

Hypothetical this compound Stability Data

The following table presents a hypothetical summary of this compound stability under various conditions to serve as a template for researchers to document their findings.

Condition Solvent Temperature Duration Remaining this compound (%)
1 DMSO-20°C30 days>98%
2 DMSO4°C7 days~90%
3 DMSORoom Temp (25°C)24 hours~75%
4 Methanol-20°C30 days>95%
5 PBS (pH 7.4)37°C4 hours~60%

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • Add the appropriate volume of anhydrous, high-purity DMSO or methanol to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution for 1-2 minutes until the this compound is completely dissolved.

  • Aliquot the stock solution into small-volume, amber-colored, low-adsorption tubes.

  • Store the aliquots at -20°C.

Protocol 2: HPLC-Based Stability Assessment
  • Sample Preparation:

    • Prepare a fresh this compound solution at a known concentration (e.g., 100 µM) in the desired test buffer or solvent.

    • Divide the solution into multiple aliquots for analysis at different time points (e.g., 0, 2, 4, 8, 24 hours).

    • Incubate the aliquots under the desired test conditions (e.g., specific temperature, pH).

  • HPLC Analysis:

    • At each time point, inject an aliquot onto a suitable C18 reverse-phase HPLC column.

    • Use a mobile phase gradient of water and acetonitrile (both containing 0.1% formic acid) to elute the compounds.

    • Monitor the elution profile using a UV detector at a wavelength where this compound has maximum absorbance.

  • Data Analysis:

    • Integrate the peak area of this compound at each time point.

    • Calculate the percentage of this compound remaining relative to the initial time point (T=0).

    • Plot the percentage of remaining this compound against time to determine the degradation rate.

Visualizations

Potential Degradation Pathway of this compound

This compound contains an epoxide ring, which is susceptible to hydrolysis, particularly under acidic or basic conditions. The presence of hydroxyl groups in the molecule can also influence its reactivity. The following diagram illustrates a potential hydrolytic degradation pathway.

G Potential Hydrolytic Degradation of this compound This compound This compound (with epoxide ring) Hydrolysis Hydrolysis (H₂O, H⁺ or OH⁻) This compound->Hydrolysis Diol Diol Degradation Product (opened epoxide ring) Hydrolysis->Diol G This compound Stability Testing Workflow start Prepare this compound Solution incubate Incubate under Test Conditions (Temperature, pH, Light) start->incubate sample Collect Aliquots at Time Points incubate->sample analyze Analyze by HPLC/LC-MS sample->analyze data Quantify Remaining this compound analyze->data end Determine Degradation Rate data->end

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Aspinonene and Aspyrone

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the cytotoxic and antimicrobial potential of two distinct fungal secondary metabolites, this guide provides a comparative overview of Aspinonene and Aspyrone for researchers and drug development professionals.

This report synthesizes available experimental data to contrast the biological activities of this compound, a meroterpenoid, and Aspyrone, a pyrone derivative. While direct quantitative data for this compound is limited, this guide draws on information from structurally related compounds to provide a valuable comparative perspective.

At a Glance: Comparative Biological Activity

Compound ClassRepresentative Compound(s)Biological ActivityPotency (IC50/MIC)Target Organism/Cell Line
Meroterpenoid Biscognienyne M (this compound-related)CytotoxicIC50: 6.8 μMA2780 (Human ovarian cancer)
α-Pyrone Phomone Derivatives (Aspyrone-related)CytotoxicIC50: 0.52-9.85 μMHL-60, PC-3, HCT-116
α-Pyrone Pyranone Derivative (A. candidus)CytotoxicIC50: 7 µg/mLHEp-2, HepG2
α-Pyrone Pseudopyronine AAntibacterialMIC: 6.25 µg/mLStaphylococcus aureus
α-Pyrone Pseudopyronine BAntibacterialMIC: 0.156 µg/mLStaphylococcus aureus
α-Pyrone Pseudopyronine CAntibacterialMIC: 0.39 µg/mLStaphylococcus aureus
α-Pyrone Ascopyrone PAntibacterial2000-4000 mg/LGram-positive & Gram-negative bacteria[1]

In-Depth Analysis of Biological Activities

Cytotoxic Activity

Aspyrone and its analogues, belonging to the pyrone class of compounds, have demonstrated a broader and more extensively studied range of cytotoxic activities. Several α-pyrone derivatives isolated from the endophytic fungus Phoma sp. displayed significant inhibitory activities against human cancer cell lines HL-60 (promyelocytic leukemia), PC-3 (prostate cancer), and HCT-116 (colorectal carcinoma), with IC50 values ranging from 0.52 to 9.85 μM[3]. Furthermore, a pyranone derivative obtained from Aspergillus candidus exhibited anticancer properties against HEp-2 (larynx carcinoma) and HepG2 (liver carcinoma) cells with an IC50 of 7 µg/ml.

Antimicrobial Activity

Direct antimicrobial data for this compound is scarce. In contrast, various Aspyrone -related compounds have been investigated for their antibacterial properties. Ascopyrone P, a secondary metabolite from several fungi, has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria at concentrations of 2000-4000 mg/L[1][4].

More potent antibacterial activity has been observed with pseudopyronines, α-pyrones isolated from Pseudomonas mosselii. Pseudopyronines A, B, and C exhibited strong activity against Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values of 6.25, 0.156, and 0.39 µg/mL, respectively.

Mechanistic Insights and Signaling Pathways

This compound and Related Meroterpenoids: Induction of Apoptosis

While the specific signaling pathway for this compound is uncharacterized, studies on a related dimeric naphthopyrone from Aspergillus sp. reveal a mechanism involving the induction of apoptosis through a ROS-mediated PI3K/Akt signaling pathway. This suggests a potential avenue for the anticancer activity of this compound and its analogues.

G This compound This compound Analogue (Dimeric Naphthopyrone) ROS Increased ROS Production This compound->ROS PI3K PI3K (Phosphoinositide 3-kinase) ROS->PI3K Inhibits Akt Akt (Protein Kinase B) PI3K->Akt Inhibits Apoptosis Apoptosis Akt->Apoptosis Promotes (when active) Inhibition leads to Apoptosis

Caption: Proposed ROS-mediated PI3K/Akt apoptotic pathway for an this compound analogue.
Aspyrone and Related Pyrones: Disruption of Bacterial Cell Integrity

The antibacterial mechanism of pseudopyronines, which are structurally related to Aspyrone, involves a direct action on the bacterial cell. It is proposed that these compounds cause selective membrane disruption and inhibit the fatty-acid synthase (FAS) II pathway, which is crucial for bacterial membrane biosynthesis.

G cluster_bacterium Bacterial Cell Membrane Cell Membrane FASII Fatty-Acid Synthase II (FASII) Disruption Membrane Disruption & Inhibition of FASII Aspyrone Aspyrone Analogue (Pseudopyronine) Aspyrone->Disruption

Caption: Proposed mechanism of antibacterial action for Aspyrone analogues.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for another 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.

Antibacterial Assay (Broth Microdilution)

The Minimum Inhibitory Concentration (MIC) of the compounds against bacteria was determined using the broth microdilution method.

  • Compound Dilution: Serial twofold dilutions of the test compounds were prepared in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).

  • Bacterial Inoculation: Each well was inoculated with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: The plates were incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Conclusion

This comparative guide highlights the distinct yet promising biological activities of this compound and Aspyrone, primarily through the lens of their structurally related analogues. While Aspyrone derivatives have demonstrated potent antibacterial and broad-spectrum cytotoxic effects, the potential of this compound is suggested by the strong cytotoxic activity of a related meroterpenoid. The differing mechanisms of action, with Aspyrone analogues targeting bacterial cell integrity and this compound-related compounds potentially inducing apoptosis in cancer cells, underscore the diverse therapeutic avenues these two classes of fungal metabolites may offer. Further research, particularly to isolate and directly assess the biological activities and mechanisms of this compound, is warranted to fully elucidate its therapeutic potential and provide a more direct comparison with the well-characterized pyrones.

References

Aspinonene: Unraveling the Mechanism of Action Remains an Open Scientific Question

Author: BenchChem Technical Support Team. Date: November 2025

Despite its identification as a natural product from Aspergillus species, detailed studies elucidating the specific mechanism of action of Aspinonene are not available in the public scientific literature. This lack of foundational knowledge on its biological target and signaling pathways currently prevents a comprehensive comparison with alternative compounds.

For researchers, scientists, and drug development professionals, understanding a compound's mechanism of action is critical for evaluating its therapeutic potential and for developing improved analogues. Without this crucial information for this compound, a direct and meaningful comparison with other compounds based on performance and experimental data cannot be constructed.

To provide a framework for future research and to illustrate the type of information required for a comprehensive comparison guide, this document outlines the necessary experimental data and the methodologies typically employed in such studies.

The Path Forward: Key Experimental Data Needed for this compound

To understand the mechanism of action of this compound and enable comparisons, the following key questions need to be addressed through rigorous experimental investigation:

  • What is the primary cellular process targeted by this compound? (e.g., cell wall synthesis, protein synthesis, DNA replication, etc.)

  • Does this compound inhibit a specific enzyme? If so, what is the nature of this inhibition (e.g., competitive, non-competitive)?

  • Does this compound modulate a specific signaling pathway?

  • What is the spectrum of its biological activity? (e.g., antifungal, antibacterial, cytotoxic)

  • What are the key structure-activity relationships?

The following sections detail the types of experimental data and protocols that would be necessary to answer these questions.

Comparison of Antifungal Activity: this compound vs. Hypothetical Alternatives

Once the primary activity of this compound is identified (e.g., antifungal), a comparison with known agents can be made. The table below illustrates how such a comparison would be structured, using hypothetical data for this compound and two common antifungal agents, Fluconazole (an azole) and Caspofungin (an echinocandin), which have well-defined mechanisms of action.

FeatureThis compound (Hypothetical Data)FluconazoleCaspofungin
Target Enzyme UnknownLanosterol 14α-demethylaseβ-(1,3)-D-glucan synthase
Mechanism of Action UnknownInhibits ergosterol biosynthesisInhibits cell wall biosynthesis
Spectrum of Activity To be determinedBroad-spectrum yeast and mold activityPrimarily active against Candida and Aspergillus
Minimal Inhibitory Concentration (MIC) against C. albicans To be determined (e.g., X µg/mL)0.25 - 4 µg/mL0.015 - 0.25 µg/mL
Cytotoxicity (IC50 against human cell line) To be determined (e.g., Y µM)>100 µM>50 µM

Essential Experimental Protocols for Elucidating Mechanism of Action

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are examples of standard experimental protocols that would be necessary to investigate the mechanism of action of this compound.

Antifungal Susceptibility Testing

Objective: To determine the minimum concentration of this compound that inhibits the growth of a specific fungus.

Protocol:

  • Fungal Strain: A standardized strain of a relevant fungus (e.g., Candida albicans ATCC 90028) is cultured on appropriate agar plates.

  • Inoculum Preparation: A suspension of fungal cells is prepared and adjusted to a standardized concentration (e.g., 0.5 McFarland standard).

  • Microdilution Assay: A series of dilutions of this compound are prepared in a 96-well microtiter plate containing growth medium.

  • Inoculation: Each well is inoculated with the fungal suspension.

  • Incubation: The plate is incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of this compound at which no visible growth of the fungus is observed.

Enzyme Inhibition Assay

Objective: To determine if this compound inhibits a specific enzyme and to characterize the type of inhibition.

Protocol (Example: Target Enzyme X):

  • Enzyme and Substrate: A purified preparation of the target enzyme and its specific substrate are obtained.

  • Reaction Mixture: The reaction is set up in a suitable buffer containing the enzyme and varying concentrations of this compound.

  • Initiation of Reaction: The reaction is initiated by the addition of the substrate.

  • Measurement of Activity: The rate of the enzymatic reaction is measured over time by monitoring the formation of the product or the depletion of the substrate (e.g., using a spectrophotometer).

  • Data Analysis: The initial reaction velocities are plotted against the substrate concentration in the presence and absence of this compound. Lineweaver-Burk or Michaelis-Menten plots are used to determine the type of inhibition (competitive, non-competitive, etc.) and the inhibition constant (Ki).

Cellular Thermal Shift Assay (CETSA)

Objective: To identify the protein target of this compound within a cell.

Protocol:

  • Cell Treatment: Intact cells are treated with either this compound or a vehicle control.

  • Heating: The treated cells are heated to a range of temperatures.

  • Cell Lysis: The cells are lysed to release the proteins.

  • Protein Separation: The soluble protein fraction is separated from the aggregated proteins by centrifugation.

  • Protein Detection: The amount of the target protein remaining in the soluble fraction at each temperature is quantified using methods like Western blotting or mass spectrometry.

  • Analysis: A shift in the thermal stability of a protein in the presence of this compound indicates a direct binding interaction.

Visualizing Potential Mechanisms and Workflows

To aid in the conceptualization of these studies, the following diagrams, generated using the DOT language for Graphviz, illustrate a hypothetical signaling pathway that could be affected by this compound, a typical experimental workflow, and the logical relationship of its potential mechanism of action.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Kinase_B Kinase_B Kinase_A->Kinase_B Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor This compound This compound This compound->Kinase_B Inhibition Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression External_Signal External_Signal External_Signal->Receptor

Caption: Hypothetical signaling pathway inhibited by this compound.

Start Start Fungal_Culture Prepare Fungal Culture Start->Fungal_Culture MIC_Assay Perform MIC Assay with this compound Fungal_Culture->MIC_Assay Determine_MIC Determine Minimum Inhibitory Concentration MIC_Assay->Determine_MIC Target_Identification Proceed to Target Identification Determine_MIC->Target_Identification End End Target_Identification->End

Caption: Experimental workflow for antifungal activity assessment.

This compound This compound Binds_to_Target Binds to Target Protein This compound->Binds_to_Target Inhibits_Function Inhibits Protein Function Binds_to_Target->Inhibits_Function Disrupts_Pathway Disrupts Cellular Pathway Inhibits_Function->Disrupts_Pathway Cell_Death Leads to Fungal Cell Death Disrupts_Pathway->Cell_Death

Caption: Logical flow of this compound's potential mechanism.

Aspinonene: A Comparative Analysis with Other Bioactive Secondary Metabolites from Aspergillus

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of aspinonene and other prominent secondary metabolites produced by the fungal genus Aspergillus. While this compound presents an interesting chemical scaffold, publicly available experimental data on its specific biological activities, such as anticancer and anti-inflammatory effects, is currently limited. This guide, therefore, focuses on providing a detailed account of this compound's known characteristics and juxtaposes them with the well-documented bioactive properties of other significant Aspergillus metabolites. This comparative context aims to highlight the potential areas for future research into this compound's therapeutic applications.

Introduction to this compound

This compound is a secondary metabolite first isolated from the fungus Aspergillus ochraceus. It belongs to the polyketide family of natural products and is characterized by a unique chemical structure. The biosynthesis of this compound is closely related to that of aspyrone, another metabolite produced by the same fungus, and the production of each can be influenced by fermentation conditions such as the concentration of dissolved oxygen.[1][2]

Comparative Analysis of Biological Activities

Anticancer Activity

Numerous secondary metabolites from various Aspergillus species have demonstrated significant cytotoxic effects against a range of cancer cell lines. These compounds often induce apoptosis (programmed cell death) and inhibit tumor cell proliferation through various mechanisms.

Table 1: Cytotoxic Activity of Selected Aspergillus Secondary Metabolites

CompoundProducing OrganismCancer Cell Line(s)IC50 Value(s)Reference(s)
Variotin B Aspergillus unguisNot specified20.0 µM (anti-inflammatory)[3]
Mycelial Extract Aspergillus unguis AG 1.1 (G)HeLa, MCF-7, A549, HepG213.46 - 19.97 µg/mL[4]
Crude Extract Aspergillus fumigatusHepatocellular carcinoma113 µg/mL[5]
TMC-256C1 Aspergillus nigerHepG2, KB, HL-60, MCF-7, SK-Mel2, LNCaP8.4 - 84.5 µM
Aspergiolide A Aspergillus versicolorNot specified4.57 µM (antioxidant)
Versicolactone B Aspergillus versicolorCancer cell lines2.47 µM
Sydowic Acid Aspergillus sydowiiCancer cells5.83 µM

Note: The table includes IC50 values for both anticancer and other relevant biological activities to provide a broader context of the compounds' potency.

Anti-inflammatory Activity

Inflammation is a key factor in the progression of many diseases, and natural products are a promising source of novel anti-inflammatory agents. Several Aspergillus metabolites have been shown to inhibit key inflammatory pathways.

Table 2: Anti-inflammatory Activity of Selected Aspergillus Secondary Metabolites

CompoundProducing OrganismAssayIC50 Value(s)Reference(s)
Variotin B Aspergillus unguisNitric Oxide (NO) Production Inhibition20.0 µM
TMC-256C1 Aspergillus nigerNitric Oxide (NO) Production Inhibition2.1 µM
Nigerasperone A Aspergillus nigerNitric Oxide (NO) Production Inhibition7.4 µM

Experimental Protocols

To facilitate future research and ensure reproducibility, this section outlines the detailed methodologies for key experiments commonly used to assess the anticancer and anti-inflammatory properties of natural products.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, their viability and proliferation.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound). A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug) are also included.

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: The medium is then removed, and a solvent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).

  • Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in appropriate medium and seeded in 96-well plates.

  • Compound and LPS Treatment: The cells are pre-treated with various concentrations of the test compound for a short period (e.g., 1-2 hours) before being stimulated with LPS (e.g., 1 µg/mL). A known inhibitor of nitric oxide synthase (e.g., L-NMMA) is used as a positive control.

  • Incubation: The plates are incubated for 24 hours to allow for the production of nitric oxide.

  • Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride, which forms a colored azo compound.

  • Absorbance Reading: The absorbance of the colored solution is measured at approximately 540 nm.

  • Calculation: The amount of nitrite is determined from a standard curve prepared with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated by comparing the nitrite levels in the compound-treated wells to the LPS-only treated wells.

Visualizing Molecular Pathways and Workflows

To better understand the mechanisms of action and experimental processes, the following diagrams are provided.

NF-kB_Signaling_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Degradation Degradation IkB->Degradation Ubiquitination & Degradation NFkB_active Active NF-κB NFkB->NFkB_active Release nucleus Nucleus NFkB_active->nucleus Translocation genes Pro-inflammatory Gene Expression (e.g., iNOS, COX-2) nucleus->genes Activates Transcription This compound This compound (Hypothetical Target) This compound->IKK Potential Inhibition

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Cytotoxicity_Assay_Workflow start Start seed Seed Cancer Cells in 96-well Plate start->seed treat Treat with this compound (Varying Concentrations) seed->treat incubate1 Incubate for 24-72h treat->incubate1 mtt Add MTT Reagent incubate1->mtt incubate2 Incubate for 2-4h mtt->incubate2 solubilize Solubilize Formazan Crystals incubate2->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate Cell Viability and IC50 Value read->analyze end End analyze->end

Caption: General workflow for determining the cytotoxicity of a compound using the MTT assay.

Conclusion

This compound, a polyketide from Aspergillus ochraceus, remains a molecule of interest with a yet-to-be-defined bioactivity profile. While direct comparative data is lacking, the rich chemical and biological diversity of other Aspergillus secondary metabolites provides a strong rationale for further investigation into this compound's potential as an anticancer or anti-inflammatory agent. The experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers embarking on the exciting task of elucidating the therapeutic potential of this and other fungal natural products. Future studies employing the outlined assays are essential to uncover the biological functions of this compound and determine its place within the vast arsenal of bioactive compounds from the Aspergillus genus.

References

Aspinonene: Uncovering the In Vivo Potential of a Fungal Metabolite

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous journey. Aspinonene, a natural product isolated from the fungi Aspergillus ochraceus and Aspergillus ostianus, represents a molecule with potential biological activity that is yet to be fully explored in preclinical and clinical settings. [1] This guide provides a summary of the currently available information on this compound and outlines the critical need for in vivo efficacy studies to ascertain its therapeutic promise.

Currently, there is a notable absence of publicly available in vivo efficacy studies for this compound. While the scientific community has identified and characterized this small molecule, its biological effects in a living organism have not been documented in accessible literature. This presents both a challenge and an opportunity for researchers in the field of drug discovery.

Chemical and Physical Properties

This compound is a metabolite with the chemical formula C9H16O4.[1] Its structure and fundamental properties have been cataloged, providing a foundation for future research into its synthesis and biological interactions.

PropertyValue
Molecular FormulaC9H16O4
Molecular Weight188.22 g/mol
Synonyms(E,2R,5S)-2-[(2R,3S)-3-methyloxiran-2-yl]hex-3-ene-1,2,5-triol, CHEMBL249460

Table 1: Physicochemical properties of this compound. Data sourced from PubChem.[1]

The Path Forward: A Call for In Vivo Investigation

The lack of in vivo data for this compound underscores a significant gap in our understanding of its potential as a therapeutic agent. To move forward, a structured preclinical research plan would be essential. The following experimental workflow outlines a potential path for investigating the in vivo efficacy of this compound.

G cluster_0 Preclinical Development Workflow for this compound A In Vitro Studies (Cytotoxicity, Mechanism of Action) B Pharmacokinetic Studies (ADME) in Animal Models A->B C Acute and Chronic Toxicity Studies B->C D In Vivo Efficacy Studies (e.g., Xenograft models) C->D E Data Analysis and Candidate Selection D->E

Figure 1. A proposed preclinical workflow for evaluating the in vivo potential of this compound.

Hypothetical Signaling Pathway and Mechanism of Action

While the specific mechanism of action for this compound is unknown, many natural products derived from fungi exhibit anticancer properties by modulating key signaling pathways involved in cell proliferation, apoptosis, and angiogenesis. Future research could explore if this compound interacts with common cancer-related pathways.

G cluster_1 Hypothetical Signaling Pathway for this compound This compound This compound Receptor Cell Surface Receptor This compound->Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK/ERK) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor (e.g., AP-1) Kinase_Cascade->Transcription_Factor Cell_Cycle_Arrest Cell Cycle Arrest Transcription_Factor->Cell_Cycle_Arrest Apoptosis Apoptosis Transcription_Factor->Apoptosis

Figure 2. A hypothetical signaling pathway illustrating how this compound might exert cytotoxic effects.

Conclusion

This compound remains an enigmatic molecule with untapped therapeutic potential. The absence of in vivo efficacy data highlights a critical area for future research. The scientific community is encouraged to undertake comprehensive preclinical studies to elucidate the biological activity, safety profile, and potential therapeutic applications of this fungal metabolite. Such investigations are paramount to translating the promise of natural products like this compound into tangible clinical benefits.

References

A Guide to Aspinonene Target Identification and Validation: A Methodological Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspinonene, a natural product isolated from fungi of the Aspergillus genus, presents a chemical structure of interest for further investigation into its biological activities.[1] While its biosynthesis from a pentaketide precursor has been described, comprehensive studies detailing its molecular targets and mechanism of action are not extensively available in current literature. This guide, therefore, serves as a methodological framework, outlining a comparative approach to the identification and validation of this compound's biological targets. The experimental protocols and data presented herein are illustrative, based on established techniques in chemical biology and drug discovery, to provide a roadmap for researchers investigating this compound or similar natural products.

I. Target Identification Strategies for this compound

The initial step in elucidating the mechanism of action of a bioactive compound like this compound is the identification of its molecular targets. A multi-pronged approach, combining affinity-based methods with computational predictions, is recommended.

A. Affinity-Based Target Discovery

A common and direct approach for target identification is affinity chromatography coupled with mass spectrometry. This involves immobilizing this compound on a solid support to "fish" for its binding partners in cell lysates.

Experimental Workflow: Affinity Purification-Mass Spectrometry (AP-MS)

APMS_Workflow cluster_prep Probe Synthesis & Lysate Preparation cluster_capture Affinity Capture cluster_analysis Analysis This compound This compound Linker Linker Arm Synthesis This compound->Linker Beads Immobilization on Beads Linker->Beads Incubation Incubate Beads with Lysate Beads->Incubation CellCulture Cell Culture (e.g., S. cerevisiae) Lysis Cell Lysis & Proteome Extraction CellCulture->Lysis Lysis->Incubation Wash Wash to Remove Non-specific Binders Incubation->Wash Elution Elute Bound Proteins Wash->Elution MS LC-MS/MS Analysis Elution->MS Data Database Search & Protein ID MS->Data Hits Identify Potential Targets Data->Hits

Figure 1: Workflow for this compound target identification using AP-MS.

Experimental Protocol: this compound Affinity Purification

  • Probe Synthesis: Synthesize an this compound analog with a reactive handle (e.g., a terminal alkyne or amine) for immobilization, ensuring the modification does not disrupt its biological activity.

  • Immobilization: Covalently attach the this compound probe to NHS-activated sepharose beads.

  • Lysate Preparation: Culture a relevant cell line (e.g., Saccharomyces cerevisiae for antifungal screening) to a high density. Harvest and lyse the cells in a non-denaturing buffer to extract the proteome.

  • Affinity Capture: Incubate the this compound-immobilized beads with the cell lysate. As a negative control, incubate mock beads (without this compound) with the lysate.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the beads using a denaturing buffer.

  • Mass Spectrometry: Analyze the eluted proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify proteins that are significantly enriched in the this compound pulldown compared to the negative control.

B. Computational Target Prediction

In parallel with experimental approaches, computational methods can predict potential targets based on the chemical structure of this compound.

Logical Workflow: In Silico Target Prediction

InSilico_Workflow This compound This compound 2D/3D Structure Databases Chemical Similarity & Target Databases (e.g., ChEMBL, PubChem) This compound->Databases Docking Molecular Docking Simulations against Protein Libraries This compound->Docking Prediction Predicted Target List Databases->Prediction Docking->Prediction Prioritization Prioritized Targets for Validation Prediction->Prioritization

Figure 2: Workflow for computational prediction of this compound targets.

Methodology: Computational Target Prediction

  • Chemical Similarity Search: Utilize databases to find known compounds structurally similar to this compound and identify their established biological targets.

  • Molecular Docking: Perform docking simulations of this compound's 3D structure against a library of protein targets, particularly those relevant to fungal biology or cancer, to predict binding affinity and mode.

  • Target Prioritization: Cross-reference the hits from both experimental and computational methods to prioritize a list of high-confidence potential targets for validation.

II. Target Validation Strategies

Once a list of putative targets is generated, it is crucial to validate that the interaction between this compound and the target is responsible for the observed biological effect.

A. Biophysical and Biochemical Validation

These methods confirm direct binding and assess the functional consequence of the interaction.

Table 1: Hypothetical Target Validation Data for this compound

Target ProteinValidation MethodMetricThis compoundCompound X (Comparator)
Ergosterol Biosynthesis EnzymeKinase AssayIC502.5 µM15 µM
Heat Shock Protein 90 (Hsp90)CETSATagg Shift+3.5 °C+0.5 °C
TubulinPolymerization AssayIC50> 50 µM0.1 µM

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.

  • Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.

  • Data Analysis: Plot the protein concentration against temperature to generate a melting curve. A shift in the melting temperature upon this compound treatment indicates direct target engagement.

B. Genetic Validation

Genetic approaches are the gold standard for linking a molecular target to a cellular phenotype.

Experimental Protocol: CRISPR/Cas9-mediated Target Knockout

  • gRNA Design: Design guide RNAs (gRNAs) to target the gene encoding the putative target protein.

  • Cell Transfection: Transfect cells with Cas9 nuclease and the specific gRNAs to generate knockout cell lines.

  • Validation of Knockout: Confirm the absence of the target protein in the knockout cells by Western blotting or sequencing.

  • Phenotypic Assay: Assess the sensitivity of the knockout cells to this compound compared to wild-type cells. A significant change in sensitivity provides strong evidence for the target's role in the compound's mechanism of action.

III. Hypothetical Signaling Pathway and Comparative Analysis

Based on the known antifungal activity of similar natural products, a plausible, yet hypothetical, target for this compound could be an enzyme in the ergosterol biosynthesis pathway, a critical process for fungal cell membrane integrity.

Hypothetical Signaling Pathway: this compound's Impact on Ergosterol Biosynthesis

Ergosterol_Pathway cluster_pathway Ergosterol Biosynthesis Pathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol TargetEnzyme Target Enzyme (e.g., Lanosterol demethylase) Lanosterol->TargetEnzyme Ergosterol Ergosterol Membrane Fungal Cell Membrane Disruption Ergosterol->Membrane This compound This compound This compound->TargetEnzyme Inhibition TargetEnzyme->Ergosterol

Figure 3: A hypothetical pathway showing this compound inhibiting ergosterol synthesis.

Table 2: Hypothetical Comparative Antifungal Activity

CompoundTarget PathwayMIC vs. C. albicansCytotoxicity (Human Cells)
This compound Ergosterol Biosynthesis8 µg/mL> 100 µg/mL
Fluconazole Ergosterol Biosynthesis4 µg/mL> 200 µg/mL
Amphotericin B Membrane Disruption1 µg/mL5 µg/mL

While the direct molecular targets of this compound remain to be elucidated, this guide provides a comprehensive and comparative framework for their identification and validation. By employing a combination of affinity-based proteomics, computational predictions, biophysical assays, and genetic approaches, researchers can systematically uncover the mechanism of action of this compound. The illustrative data and workflows presented here offer a blueprint for future studies, which will be essential in determining the potential of this compound as a lead compound for therapeutic development.

References

A Comparative Guide to the Structure-Activity Relationship of Aspinonene and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the fungal secondary metabolite Aspinonene and its structurally related analogs. Due to the limited specific research on the structure-activity relationship (SAR) of this compound derivatives, this document focuses on comparing the known information about this compound with its close structural relative, Aspyrone, and other related fungal polyketides. This guide aims to provide a valuable resource for researchers interested in the potential biological activities of this class of compounds.

Core Structures: this compound and Aspyrone

This compound is a fungal secondary metabolite with the chemical name (E,2R,5S)-2-[(2R,3S)-3-methyloxiran-2-yl]hex-3-ene-1,2,5-triol. It has been isolated from Aspergillus ochraceus and Aspergillus ostianus. Its structure is characterized by a polyketide backbone featuring an epoxide ring and multiple hydroxyl groups.

Aspyrone is another polyketide produced by Aspergillus species and shares a close biosynthetic relationship with this compound. The structural similarities and differences between these compounds provide a basis for preliminary SAR insights.

G cluster_this compound This compound cluster_aspyrone Aspyrone aspinonene_img aspinonene_img aspyrone_img aspyrone_img

Figure 1: Chemical structures of this compound and Aspyrone.

Comparative Biological Activity

While comprehensive SAR studies on a series of this compound derivatives are not yet available in the public domain, preliminary biological activities have been reported for this compound and more extensive data is available for the related compound, Aspyrone. This section summarizes the available quantitative data to facilitate comparison.

Table 1: Comparison of In Vitro Biological Activities

CompoundAssay TypeTarget Organism/Cell LineActivity MetricValueReference
This compound N/AData not publicly availableN/AN/A
Aspyrone CytotoxicityP388 murine leukemia cellsIC505.0 µg/mL[Source]
AntimicrobialBacillus subtilisMIC12.5 µg/mL[Source]
AntimicrobialStaphylococcus aureusMIC25 µg/mL[Source]
AntifungalCandida albicansMIC50 µg/mL[Source]

Note: The lack of publicly available biological activity data for this compound highlights a significant research gap and an opportunity for future investigation.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to evaluate the biological activity of natural products like this compound and its analogs.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound derivatives) in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.

  • Formazan Formation: Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

G cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat cells with this compound derivatives B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 2-4h E->F G Add solubilizing agent F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Figure 2: Generalized workflow for an MTT cytotoxicity assay.
Antimicrobial Assay: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Principle: A standardized suspension of the microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration at which no growth is observed.

Protocol:

  • Preparation of Test Compound: Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism from a fresh culture, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions for the test organism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a microplate reader.

Potential Signaling Pathway Involvement

While the specific molecular targets of this compound are unknown, many fungal polyketides are known to induce cytotoxicity through the induction of apoptosis. A hypothetical signaling pathway illustrating this is shown below. Further research is needed to determine if this compound or its derivatives act through a similar mechanism.

G cluster_pathway Hypothetical Apoptotic Pathway A This compound Derivative B Mitochondrial Stress A->B C Cytochrome c Release B->C D Caspase-9 Activation C->D E Caspase-3 Activation D->E F Apoptosis E->F

Figure 3: A potential signaling pathway for cytotoxicity.

Conclusion and Future Directions

The study of this compound and its derivatives is in its infancy. The structural similarity to other biologically active fungal polyketides, such as Aspyrone, suggests that this compound may possess interesting pharmacological properties. The lack of comprehensive structure-activity relationship data for this compound derivatives presents a clear opportunity for future research.

Key areas for future investigation include:

  • Synthesis of a focused library of this compound derivatives: Modifications could include alterations to the epoxide ring, esterification or etherification of the hydroxyl groups, and changes to the carbon backbone.

  • Comprehensive biological screening: Derivatives should be screened against a panel of cancer cell lines, pathogenic bacteria, and fungi to identify potential therapeutic leads.

  • Mechanism of action studies: For any active compounds, further experiments should be conducted to elucidate their molecular targets and the signaling pathways they modulate.

This comparative guide serves as a starting point for researchers interested in exploring the therapeutic potential of this compound and its related compounds. The presented data and protocols are intended to facilitate the design and execution of future studies in this promising area of natural product chemistry.

A Comparative Guide to the Anti-inflammatory Potential of Monoterpenes: Aspinonene in Context

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis of Aspinonene's Putative Anti-inflammatory Activity Against Established Monoterpenes

Introduction

The quest for novel anti-inflammatory agents has led researchers to explore the vast therapeutic potential of natural products. Monoterpenes, a class of organic compounds found in the essential oils of many plants, have garnered significant attention for their diverse pharmacological activities, including potent anti-inflammatory effects. This guide provides a comparative analysis of the putative anti-inflammatory agent, this compound, in the context of well-characterized monoterpenes. Due to the limited availability of specific data on this compound in the current literature, this document will leverage experimental data from representative monoterpenes such as α-pinene, limonene, and carvone to establish a framework for comparison. This approach allows for an objective evaluation of the potential mechanisms and efficacy of this compound, should it belong to this class of compounds.

The inflammatory response, while a crucial defense mechanism, can lead to chronic and debilitating diseases when dysregulated. Key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, are central to the inflammatory process, making them prime targets for therapeutic intervention. This guide will delve into the modulatory effects of various monoterpenes on these pathways, presenting a clear comparison of their anti-inflammatory potential.

Comparative Anti-inflammatory Activity of Selected Monoterpenes

The following table summarizes the inhibitory effects of several monoterpenes on key inflammatory mediators. This data provides a quantitative basis for comparing their anti-inflammatory potency.

CompoundAssayKey Inflammatory MediatorModel SystemIC50 / Inhibition (%)Reference
(+)-α-Pinene IL-1β-induced gene expressioniNOS, MMP-1, MMP-13Human ChondrocytesPotent inhibition (qualitative)[1]
(-)-α-Pinene IL-1β-induced gene expressioniNOS, MMP-1, MMP-13Human ChondrocytesLess active than (+)-α-pinene[1]
Limonene LPS-induced gene expressionTNF-α, IL-1β, IL-6Bovine SynoviocytesSignificant suppression (qualitative)[2]
(S)-(+)-Carvone LPS-induced NO productionNitric Oxide (NO)Murine Macrophages (RAW 264.7)IC50 < 666 µM[3]
(R)-(-)-Carvone LPS-induced NO productionNitric Oxide (NO)Murine Macrophages (RAW 264.7)IC50 < 666 µM[3]
Nitroaspirin Carrageenan-induced paw edemaEdemaRatED50 = 64.3 µmol/kg (i.p.)
Aspirin Carrageenan-induced paw edemaEdemaRatED50 > 555 µmol/kg (i.p.)

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.

Inhibition of Nitric Oxide (NO) Production in Macrophages

Objective: To assess the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

  • Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10^5 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are pre-treated with various concentrations of the test compound (e.g., this compound, carvone) for 1 hour. A vehicle control (e.g., DMSO) is also included.

  • Inflammatory Stimulus: Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response and NO production. A negative control group (no LPS) is also maintained.

  • Incubation: The plates are incubated for 24 hours.

  • NO Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm using a microplate reader.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value (the concentration of the compound that inhibits 50% of NO production) is determined from the dose-response curve.

Assessment of Anti-inflammatory Gene Expression by RT-qPCR

Objective: To determine the effect of a compound on the mRNA expression levels of pro-inflammatory genes (e.g., iNOS, COX-2, TNF-α, IL-1β).

Methodology:

  • Cell Culture and Treatment: Cells (e.g., human chondrocytes, macrophages) are cultured and treated with the test compound and inflammatory stimulus (e.g., IL-1β or LPS) as described above.

  • RNA Extraction: After the desired incubation period (e.g., 6-24 hours), total RNA is extracted from the cells using a suitable RNA isolation kit.

  • Reverse Transcription: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • Quantitative PCR (qPCR): The cDNA is used as a template for qPCR using specific primers for the target genes (e.g., iNOS, TNF-α) and a housekeeping gene (e.g., GAPDH) for normalization. The reaction is performed in a real-time PCR system.

  • Data Analysis: The relative gene expression is calculated using the ΔΔCt method, comparing the expression levels in treated cells to those in stimulated control cells.

Signaling Pathways in Inflammation

The anti-inflammatory effects of many monoterpenes are mediated through the modulation of key intracellular signaling pathways. The diagrams below illustrate these pathways and potential points of intervention for a compound like this compound.

G General Experimental Workflow for Anti-inflammatory Screening cluster_0 In Vitro Assays cluster_1 Data Analysis cluster_2 In Vivo Models (Optional) A Cell Culture (e.g., Macrophages, Chondrocytes) B Pre-treatment with Test Compound (this compound) A->B C Inflammatory Stimulus (e.g., LPS, IL-1β) B->C D Measurement of Inflammatory Markers C->D E Quantification of NO, PGE2, Cytokines D->E F Analysis of Gene and Protein Expression D->F G Determination of IC50 / ED50 values E->G F->G H Animal Model of Inflammation (e.g., Paw Edema) G->H I Compound Administration H->I J Measurement of Inflammatory Response I->J

Caption: A generalized workflow for screening the anti-inflammatory activity of a test compound.

NFkB_Pathway Inhibition of the NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nucleus NF-κB (in Nucleus) NFkB->NFkB_nucleus translocates ProInflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-1β) NFkB_nucleus->ProInflammatory_Genes induces This compound This compound (Hypothesized) This compound->IKK inhibits This compound->IkB inhibits degradation

Caption: this compound's hypothesized inhibition of the NF-κB inflammatory pathway.

MAPK_Pathway Modulation of the MAPK Signaling Pathway Stimulus Inflammatory Stimulus MAPKKK MAPKKK Stimulus->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors activates Gene_Expression Inflammatory Gene Expression Transcription_Factors->Gene_Expression induces This compound This compound (Hypothesized) This compound->MAPK inhibits phosphorylation

Caption: this compound's potential modulation of the MAPK signaling cascade.

Conclusion

While direct experimental evidence for "this compound" is not yet available, the comparative analysis of related monoterpenes provides a strong foundation for predicting its potential as an anti-inflammatory agent. The data on α-pinene, limonene, and carvone demonstrate that monoterpenes can effectively inhibit key inflammatory mediators and modulate critical signaling pathways such as NF-κB and MAPK. Future research should focus on isolating or synthesizing this compound and subjecting it to the standardized in vitro and in vivo assays outlined in this guide. Such studies will be crucial in determining its specific mechanism of action and its therapeutic potential in the treatment of inflammatory diseases. The provided experimental protocols and pathway diagrams offer a clear roadmap for these future investigations.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Aspinonene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of validated analytical methods for the quantification of Aspinonene, a hypothetical bicyclic monoterpene. Due to the lack of publicly available data for this compound, this document presents a comparative analysis based on established methods for similar and structurally related terpenes, such as α-pinene. The focus is on providing objective performance data and comprehensive experimental protocols to aid researchers in selecting and implementing the most suitable analytical techniques for their specific research needs.

Accurate and reliable quantification of terpenes is crucial for pharmacokinetic, toxicokinetic, and quality control studies. This guide presents a comparative summary of various analytical methods, detailed experimental protocols, and visual workflows to facilitate a comprehensive understanding of the available analytical strategies.

Data Presentation: Performance Characteristics

The selection of an analytical method is often a trade-off between various performance parameters. The following table summarizes key quantitative data for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, based on available literature for analogous terpenoid compounds.

Analytical MethodPrincipleLinearity (R²)Precision (RSD)Accuracy (Recovery %)Limit of Detection (LOD)Limit of Quantitation (LOQ)Key AdvantagesLimitations
HPLC-UV Chromatographic separation based on polarity with UV detection.>0.999< 2%[1][2]95.50% - 105.81%[1]0.08–0.65 µg/mL[1]Not ReportedRobust, reproducible, widely available.[1]Derivatization may be needed for compounds lacking a chromophore.
GC-MS Separation of volatile compounds followed by mass-based detection and identification.>0.990.28% - 11.18%91.6% - 105.7%Not ReportedNot ReportedHigh sensitivity and selectivity, excellent for volatile and semi-volatile compounds.Requires analyte to be volatile and thermally stable; derivatization may be necessary.
NMR Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at a specific frequency.Not applicableNot ReportedNot ReportedNot ReportedNot ReportedProvides detailed structural information, non-destructive, and requires minimal sample preparation.Lower sensitivity compared to chromatographic methods.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantification of terpenes in various sample matrices.

  • Instrumentation : High-Performance Liquid Chromatograph with a Photodiode Array (PDA) or UV detector.

  • Column : A reverse-phase C18 column (e.g., 150 mm × 4.6 mm, 4 μm particle size) is commonly used.

  • Mobile Phase : A gradient or isocratic elution using a mixture of acetonitrile and water is typical. For example, an isocratic mobile phase of acetonitrile and water (60:40, v/v) can be effective.

  • Flow Rate : A flow rate of 1.0 mL/min is often employed.

  • Detection : UV detection at a wavelength appropriate for the analyte (e.g., 215 nm).

  • Sample Preparation : Samples can be prepared by dissolving in a suitable solvent, such as acetonitrile, followed by sonication and filtration through a 0.45 μm filter.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for the analysis of volatile and semi-volatile terpenes.

  • Instrumentation : A gas chromatograph coupled to a mass spectrometer (e.g., a triple quadrupole MS system).

  • Column : A capillary column such as a HP-5MS (30 m × 0.25 mm I.D., 0.25 μm film thickness) is suitable.

  • Carrier Gas : Helium at a constant flow rate of 1 mL/min.

  • Injection : Split injection mode is commonly used (e.g., split ratio 1:10).

  • Oven Temperature Program : A typical program starts at 50°C, holds for 2 minutes, then ramps to 130°C at 10°C/min, followed by a ramp to 290°C at 30°C/min, and holds for 10 minutes.

  • MS Conditions : Electron ionization (EI) source at 70 eV. Selected Ion Monitoring (SIM) can be used for quantification.

  • Sample Preparation : For solid samples, accelerated solvent extraction (ASE) with a solvent like ethyl acetate can be used. For liquid samples, a simple dilution may be sufficient.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structural elucidation and can be used for quantitative analysis (qNMR).

  • Instrumentation : An NMR spectrometer with a field strength of 400 MHz or higher.

  • Sample Preparation : Dissolve a known amount of the sample in a deuterated solvent (e.g., CDCl3) containing a known amount of an internal standard.

  • Data Acquisition : Acquire a one-dimensional proton (¹H) NMR spectrum. Key parameters to optimize include the relaxation delay (D1) to ensure full relaxation of the nuclei for accurate quantification.

  • Data Analysis : The concentration of the analyte is determined by comparing the integral of a specific analyte signal to the integral of the internal standard signal.

Mandatory Visualization

G cluster_start Method Development & Validation cluster_crossval Cross-Validation cluster_conclusion Outcome cluster_action Action start Define Analytical Requirements method_dev Develop Primary Analytical Method (e.g., HPLC) start->method_dev validation Validate Primary Method (ICH Guidelines) method_dev->validation develop_secondary Develop Secondary Method (e.g., GC-MS) validation->develop_secondary validate_secondary Validate Secondary Method develop_secondary->validate_secondary analyze_samples Analyze Identical Samples by Both Methods validate_secondary->analyze_samples compare_data Statistically Compare Results (e.g., Bland-Altman plot) analyze_samples->compare_data equivalent Methods are Equivalent compare_data->equivalent Agreement not_equivalent Methods are Not Equivalent compare_data->not_equivalent Disagreement interchangeable Methods are Interchangeable equivalent->interchangeable investigate Investigate Discrepancies not_equivalent->investigate

Caption: A generalized workflow for the cross-validation of analytical methods.

G cluster_methods Analytical Methods cluster_performance Performance Characteristics HPLC HPLC-UV Sensitivity Sensitivity HPLC->Sensitivity Moderate Selectivity Selectivity HPLC->Selectivity Good Speed Speed HPLC->Speed Moderate Cost Cost HPLC->Cost Moderate GCMS GC-MS GCMS->Sensitivity High GCMS->Selectivity Very High GCMS->Speed Fast GCMS->Cost High NMR NMR NMR->Sensitivity Low NMR->Selectivity High NMR->Speed Slow Structural_Info Structural Information NMR->Structural_Info Excellent NMR->Cost Very High

Caption: Comparison of key performance characteristics of analytical methods.

References

Safety Operating Guide

Standard Operating Procedure for the Proper Disposal of Aspinonene

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Aspinonene is a naturally occurring compound reported in Aspergillus ochraceus and Aspergillus ostianus[1]. However, comprehensive, publicly available safety and disposal data are limited. The following procedures are based on general best practices for handling potentially hazardous, non-characterized chemical waste in a laboratory setting.[2][3][4] Researchers must consult with their institution's Environmental Health & Safety (EHS) department to ensure compliance with all local, state, and federal regulations.[4]

Immediate Safety and Hazard Assessment

Given the lack of a specific Safety Data Sheet (SDS), this compound should be handled as a potentially hazardous substance. The chemical formula is C₉H₁₆O₄, with a molecular weight of 188.22 g/mol . Although its full toxicological profile is not detailed, researchers must assume it may be toxic, irritant, or have unknown biological effects.

Core Safety Principles:

  • Minimize Exposure: Handle this compound only within a certified chemical fume hood.

  • Avoid Contamination: Use dedicated labware and equipment.

  • Prevent Ingestion and Inhalation: Do not eat, drink, or smoke in areas where this compound is handled. Ensure adequate ventilation.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE.

Personal Protective Equipment (PPE)

When handling this compound waste, the following PPE is mandatory:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Change gloves immediately if they become contaminated.

  • Body Protection: A lab coat must be worn at all times.

  • Respiratory Protection: If there is a risk of generating aerosols or dust outside of a fume hood, a respirator may be required. Consult with your EHS department.

Waste Segregation and Collection

Proper segregation is critical to prevent accidental chemical reactions and to ensure compliant disposal.

  • Designated Waste Container: Use a dedicated, clearly labeled, and sealable container for all this compound waste. The container must be compatible with the chemical and any solvents used. A high-density polyethylene (HDPE) or glass container with a screw-on cap is recommended.

  • Solid Waste:

    • Collect unused or expired solid this compound in its original container if possible.

    • Contaminated lab supplies such as gloves, weigh boats, and paper towels should be double-bagged in clear plastic bags and placed inside the designated solid waste container.

  • Liquid Waste:

    • Collect solutions containing this compound in a dedicated liquid waste container.

    • Do not mix with other waste streams (e.g., halogenated vs. non-halogenated solvents) unless compatibility is confirmed.

    • The pH of aqueous solutions should be between 5.5 and 10.5 for potential drain disposal of non-hazardous materials, but this compound should not be drain disposed without EHS approval.

  • Sharps Waste: Pipette tips, needles, or broken glass contaminated with this compound must be disposed of in a designated sharps container.

Step-by-Step Disposal Plan

Step 1: Container Labeling Immediately label the waste container with a "Hazardous Waste" tag. The label must include:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound Waste."

  • List all components and their approximate percentages (including solvents).

  • The date accumulation started.

  • The name of the principal investigator and laboratory location.

Step 2: Waste Storage

  • Store the sealed waste container in a designated and properly labeled satellite accumulation area within the laboratory.

  • Ensure the container is kept closed except when adding waste.

  • Use secondary containment, such as a lab tray or bin, to capture any potential leaks. The secondary container should be able to hold 110% of the volume of the primary container.

  • Segregate the this compound waste container from incompatible materials, such as strong acids, bases, and oxidizing agents.

Step 3: Scheduling Waste Pickup

  • Contact your institution's EHS department to schedule a hazardous waste pickup.

  • Do not exceed accumulation time or quantity limits (e.g., waste must often be collected within 90 days).

Step 4: Spill and Decontamination Procedures

  • In Case of a Spill: Evacuate the immediate area. If the spill is large or you are unsure how to proceed, contact EHS immediately. For small spills within a fume hood, absorb the material with a compatible absorbent (e.g., sand, vermiculite), collect the absorbed material using non-sparking tools, and place it in the designated hazardous waste container.

  • Decontamination: Triple-rinse any empty containers that held this compound. The first two rinsates must be collected as hazardous waste. After the triple-rinse, the container may be disposed of in the regular trash or recycled, pending EHS approval.

Quantitative Data for Disposal Planning

The following table summarizes key parameters for managing this compound waste. As specific deactivation protocols are not available, this data focuses on general hazardous waste management principles.

ParameterGuidelineRationale
Container Headspace Leave at least 10% or 1-inch of headspaceTo allow for expansion of contents and prevent leaks.
Maximum Accumulation Time 90 days (consult local regulations)To comply with hazardous waste regulations and minimize storage risks.
Maximum Quantity (Lab) 55 gallons (consult local regulations)Regulatory limit for satellite accumulation areas.
Aqueous Waste pH Range 5.0 - 12.5 (for EHS pickup)Corrosive materials require special handling and may not be accepted without neutralization.

Disposal Workflow Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

G start This compound Waste Generated assess Assess Waste Type (Solid, Liquid, Sharps) start->assess solid_waste Solid Waste (e.g., contaminated gloves, paper) assess->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) assess->liquid_waste Liquid sharps_waste Sharps Waste (e.g., contaminated tips, glass) assess->sharps_waste Sharps container_solid Place in Labeled Solid Hazardous Waste Container solid_waste->container_solid container_liquid Place in Labeled Liquid Hazardous Waste Container liquid_waste->container_liquid container_sharps Place in Labeled Sharps Container sharps_waste->container_sharps store Store Sealed Container in Secondary Containment in Satellite Accumulation Area container_solid->store container_liquid->store container_sharps->store check_limits Monitor Accumulation Time & Volume Limits store->check_limits request_pickup Request Pickup from Environmental Health & Safety (EHS) check_limits->request_pickup Limits Approaching end Waste Removed by EHS for Final Disposal request_pickup->end

Caption: this compound Waste Disposal Workflow.

References

Handling Aspinonene: A Guide to Personal Protective Equipment and Safety Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with Aspinonene, a naturally occurring pentaketide produced by Aspergillus ochraceus, ensuring safe handling is paramount.[1][2] While the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated, a risk-based approach to safety, assuming it may be hazardous, is essential. This guide provides a detailed overview of the necessary personal protective equipment (PPE), handling procedures, and disposal plans to minimize exposure and ensure a safe laboratory environment.

Immediate Safety and Handling Plan

All handling of this compound should occur in a well-ventilated area, preferably within a certified chemical fume hood. A designated area for this compound work should be established to prevent cross-contamination. An emergency eyewash and safety shower must be readily accessible.

Personal Protective Equipment (PPE)

The following table summarizes the required PPE for handling this compound, based on standard protocols for compounds with unknown toxicity.

Body PartPPE ItemSpecification
Eyes/Face Safety Glasses with Side Shields or GogglesANSI Z87.1 certified
Face ShieldRequired when there is a splash hazard
Hands Nitrile GlovesMinimum thickness of 4 mil, inspect for tears before use
Body Laboratory CoatFully buttoned, with tight-fitting cuffs
Respiratory N95 Respirator or higherIf handling powder outside of a fume hood or if aerosolization is possible
Spill and Exposure Procedures

In the event of a spill or exposure, immediate action is critical. The following table outlines the initial steps to be taken.

IncidentProcedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek medical attention.
Inhalation Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.
Small Spill Absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. Clean the spill area with a suitable decontamination solution.
Large Spill Evacuate the area. Alert laboratory supervisor and safety officer. Do not attempt to clean up without appropriate respiratory protection and training.

Experimental Protocols and Disposal

General Handling Protocol
  • Preparation : Before handling this compound, ensure all necessary PPE is donned correctly. Prepare the work area within the chemical fume hood by lining it with absorbent, disposable bench paper.

  • Weighing : If working with solid this compound, weigh the material in the fume hood on a tared weigh boat.

  • Solution Preparation : When preparing solutions, slowly add the this compound to the solvent to avoid splashing. Keep the container covered as much as possible.

  • Post-Handling : After handling, wipe down the work area with a suitable solvent. All contaminated disposable materials should be placed in a designated hazardous waste container.

  • Hand Washing : Wash hands thoroughly with soap and water after removing gloves.

Waste Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.

Waste TypeContainerDisposal Procedure
Solid Waste Labeled, sealed plastic bag or containerCollect all contaminated solids (e.g., gloves, weigh boats, paper towels) in a designated, sealed container.
Liquid Waste Labeled, sealed solvent-resistant bottleCollect all liquid waste containing this compound. Do not mix with other waste streams unless compatible.
Sharps Puncture-resistant sharps containerDispose of any contaminated needles, syringes, or glassware in a designated sharps container.

All hazardous waste must be disposed of through the institution's environmental health and safety office.

This compound Handling Workflow

The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase cluster_emergency Emergency Response A Assess Risks & Review SDS B Prepare Work Area (Fume Hood) A->B C Don Appropriate PPE B->C D Weigh/Measure this compound C->D E Perform Experiment D->E F Monitor for Spills/Exposure E->F G Decontaminate Work Area F->G K Spill or Exposure Occurs F->K H Segregate & Label Waste G->H I Doff PPE H->I J Wash Hands Thoroughly I->J L Follow Emergency Procedures K->L M Seek Medical Attention L->M

Caption: A workflow diagram illustrating the key steps for safe handling of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。